5-Cyano-2-methylbenzene-1-sulfonyl chloride
Description
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Properties
IUPAC Name |
5-cyano-2-methylbenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2S/c1-6-2-3-7(5-10)4-8(6)13(9,11)12/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCNLHWRDPSBDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C#N)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
372198-49-7 | |
| Record name | 5-cyano-2-methylbenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Cyano-2-methylbenzene-1-sulfonyl chloride molecular weight
An In-depth Technical Guide to 5-Cyano-2-methylbenzene-1-sulfonyl chloride
Executive Summary: This document provides a comprehensive technical overview of this compound, a key intermediate in synthetic organic chemistry. With a molecular weight of 215.66 g/mol , this compound is a valuable building block, particularly in the development of novel pharmaceutical agents due to the presence of a reactive sulfonyl chloride moiety and a strategically positioned cyano group. This guide details its physicochemical properties, outlines a robust synthetic pathway, presents standardized analytical methods for quality control, discusses its chemical reactivity and applications, and provides essential safety and handling protocols. It is intended for researchers, chemists, and professionals in the field of drug discovery and development.
Physicochemical Properties and Identification
This compound is a substituted aromatic compound containing both a sulfonyl chloride and a nitrile functional group. These features make it a versatile reagent in organic synthesis.
Chemical Structure and Nomenclature
-
Synonyms: 5-cyano-2-methylbenzenesulfonyl chloride[1]
Key Physicochemical Data
The fundamental properties of the compound are summarized in the table below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₈H₆ClNO₂S | [1][3] |
| Molecular Weight | 215.66 g/mol | [1] |
| Monoisotopic Mass | 214.9807773 Da | [1] |
| SMILES | CC1=CC=C(C#N)C=C1S(=O)(=O)Cl | [2] |
| InChIKey | HDCNLHWRDPSBDB-UHFFFAOYSA-N | [1] |
Synthesis and Mechanism
The preparation of substituted benzenesulfonyl chlorides is a well-established process in organic chemistry. A common and effective method involves a Sandmeyer-type reaction, starting from the corresponding substituted aniline. This approach offers high yields and utilizes readily available starting materials.
General Synthetic Route
The synthesis can be logically broken down into two primary stages:
-
Diazotization: The starting material, 5-amino-2-methylbenzonitrile, is treated with a nitrite source (e.g., sodium nitrite) in a strong acidic medium at low temperatures (typically below 5°C) to form a diazonium salt. The low temperature is critical to prevent the decomposition of the unstable diazonium intermediate.
-
Chlorosulfonation: The in-situ generated diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) or copper(II) chloride catalyst. This step introduces the sulfonyl chloride group, displacing the diazonium group and yielding the final product.[4][5]
Synthesis Workflow
The following diagram illustrates the logical flow of the synthetic process.
Caption: Synthetic workflow for this compound.
Analytical Characterization and Quality Control
Ensuring the identity and purity of this compound is paramount for its successful application in subsequent synthetic steps. A multi-technique approach is recommended for comprehensive characterization.[6]
Spectroscopic and Chromatographic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The aromatic protons will exhibit characteristic splitting patterns, and the chemical shifts of the methyl and aromatic carbons will confirm the substitution pattern. Due to the compound's reactivity, especially towards protic solvents, deuterated aprotic solvents like chloroform-d (CDCl₃) or acetone-d₆ are required for analysis.[6]
-
Infrared (IR) Spectroscopy: This technique is ideal for quickly identifying the key functional groups. Strong absorption bands characteristic of the sulfonyl chloride (S=O) and nitrile (C≡N) groups are expected. The asymmetric S=O stretch typically appears in the 1375-1410 cm⁻¹ region.[6]
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass with high precision.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for determining the purity of the compound. A reversed-phase C18 column with a gradient elution of water and acetonitrile is typically effective.
Standard Quality Control Protocol
Objective: To confirm the identity and assess the purity of a synthesized batch of this compound.
Step 1: Sample Preparation
-
Accurately weigh approximately 10-15 mg of the sample into a clean, dry NMR tube.
-
Add ~0.7 mL of CDCl₃. Cap and gently agitate until fully dissolved.
-
Prepare a separate sample for HPLC by dissolving ~1 mg of the compound in 1 mL of acetonitrile.
Step 2: NMR Analysis
-
Acquire ¹H and ¹³C NMR spectra.
-
Acceptance Criteria: The observed chemical shifts and integration values must be consistent with the structure of this compound. No significant signals corresponding to starting materials or residual solvents should be present.
Step 3: HPLC Analysis
-
Inject the prepared sample onto a C18 HPLC column.
-
Run a standard gradient method (e.g., 10-90% acetonitrile in water over 15 minutes).
-
Acceptance Criteria: The purity should be ≥95% as determined by the area percentage of the main peak.
Analytical Workflow Diagram
Caption: A typical workflow for the quality control of the title compound.
Chemical Reactivity and Applications
The synthetic utility of this compound stems from the high reactivity of the sulfonyl chloride group.
Sulfonamide Formation
The most prominent reaction of sulfonyl chlorides is their coupling with primary or secondary amines to form sulfonamides.[7] This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key component in a wide array of therapeutic agents. The reaction typically proceeds under basic conditions, using a non-nucleophilic base like triethylamine or pyridine to quench the HCl byproduct.
Caption: General reaction scheme for sulfonamide synthesis.
This reactivity makes the title compound an important building block for introducing the 4-cyano-2-methylphenylsulfonyl moiety into molecules. This group can modulate a compound's physicochemical properties, such as solubility and lipophilicity, and provide specific hydrogen bonding interactions with biological targets.
Safety, Handling, and Storage
Proper handling of this compound is crucial due to its hazardous nature.
Hazard Identification
Based on GHS classifications, this compound is considered hazardous.[1]
The compound is corrosive and reacts with water, which can release hydrochloric acid. All handling should be performed with appropriate engineering controls and personal protective equipment.
Recommended Handling and Storage
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.[8][9]
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors or dust.[9]
-
First Aid Measures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture and incompatible materials such as strong bases and oxidizing agents.[10]
Conclusion
This compound is a pivotal chemical intermediate with significant applications in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its defined physicochemical properties, established synthetic routes, and clear reactivity profile make it a valuable tool for medicinal chemists. Comprehensive analytical characterization is essential to ensure its quality, and strict adherence to safety protocols is mandatory due to its corrosive and harmful nature.
References
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- PubChem. This compound | C8H6ClNO2S | CID 16794335. National Center for Biotechnology Information.
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- Sigma-Aldrich. SAFETY DATA SHEET.
- Fisher Scientific. SAFETY DATA SHEET.
- Benchchem. A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.
- CymitQuimica. SAFETY DATA SHEET.
- Fisher Scientific. SAFETY DATA SHEET.
- Google Patents. Preparation method of substituted benzene sulfonyl chloride.
- Google Patents. Process for the preparation of substituted benzene sulfonyl chlorides.
- Organic Syntheses. 4-Cyano-2-methoxybenzenesulfonyl Chloride.
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- 4. CN103739525A - Preparation method of substituted benzene sulfonyl chloride - Google Patents [patents.google.com]
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An In-Depth Technical Guide to 5-Cyano-2-methylbenzene-1-sulfonyl chloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Cyano-2-methylbenzene-1-sulfonyl chloride is a substituted aromatic sulfonyl chloride that serves as a critical building block in modern medicinal chemistry and organic synthesis. Its unique trifunctional nature, featuring a reactive sulfonyl chloride group, a nucleophilic cyano group, and a lipophilic methyl group on a benzene ring, makes it a versatile reagent for the synthesis of a diverse array of complex molecules, particularly sulfonamides. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role in drug discovery and development.
Core Chemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and effective use in synthesis.
| Property | Value | Source |
| CAS Number | 372198-49-7 | [PubChem][1] |
| Molecular Formula | C₈H₆ClNO₂S | [PubChem][1] |
| Molecular Weight | 215.66 g/mol | [PubChem][1] |
| IUPAC Name | 5-cyano-2-methylbenzenesulfonyl chloride | [PubChem][1] |
| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |
| Melting Point | Not experimentally determined, but expected to be a crystalline solid | N/A |
| Solubility | Expected to be soluble in aprotic organic solvents like dichloromethane, chloroform, and tetrahydrofuran | General knowledge of sulfonyl chlorides |
Safety and Handling:
This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is harmful if swallowed, in contact with skin, or inhaled, and causes severe skin burns and eye damage[1]. Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, must be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of this compound
The synthesis of this compound typically involves a multi-step process starting from readily available precursors. A common and effective method is the diazotization of the corresponding aniline followed by a sulfonyl chloride formation reaction.
A plausible synthetic route is outlined below:
Figure 1: Proposed synthetic pathway for this compound.
Experimental Protocol: A Representative Synthesis
The following protocol is a generalized procedure based on established methods for the synthesis of substituted benzenesulfonyl chlorides[2].
Step 1: Diazotization of 4-Amino-3-methylbenzonitrile
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 4-amino-3-methylbenzonitrile in a suitable acidic medium (e.g., a mixture of concentrated hydrochloric acid and acetic acid).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite via the dropping funnel, maintaining the temperature below 5 °C.
-
Stir the resulting mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Step 2: Sandmeyer-type Reaction for Sulfonyl Chloride Formation
-
In a separate reaction vessel, prepare a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) and add a catalytic amount of copper(II) chloride.
-
Cool this solution to 0-5 °C.
-
Slowly add the previously prepared cold diazonium salt solution to the sulfur dioxide solution. Vigorous gas evolution (nitrogen) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-water to precipitate the crude product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Spectroscopic Characterization
¹H NMR Spectroscopy:
The proton NMR spectrum is expected to show three aromatic protons in the region of 7.5-8.5 ppm. The proton ortho to the sulfonyl chloride group will be the most downfield, followed by the proton ortho to the cyano group. The proton situated between the methyl and cyano groups will be the most upfield of the aromatic signals. A singlet corresponding to the three protons of the methyl group will appear around 2.5 ppm.
¹³C NMR Spectroscopy:
The carbon NMR spectrum will display eight distinct signals. The carbon atom of the cyano group will appear around 115-120 ppm. The aromatic carbons will resonate in the range of 120-145 ppm. The carbon attached to the sulfonyl chloride group will be significantly downfield. The methyl carbon will give a signal at approximately 20 ppm.
Infrared (IR) Spectroscopy:
The IR spectrum will be characterized by strong absorption bands corresponding to the sulfonyl chloride and cyano functional groups.
-
S=O stretching: Two strong bands are expected in the regions of 1370-1330 cm⁻¹ (asymmetric) and 1180-1160 cm⁻¹ (symmetric).
-
C≡N stretching: A sharp, medium-intensity band is expected around 2230-2210 cm⁻¹.
-
C-H stretching (aromatic): Signals will appear above 3000 cm⁻¹.
-
C-H stretching (aliphatic): Signals will appear just below 3000 cm⁻¹.
Mass Spectrometry (MS):
The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a chlorine atom. Fragmentation patterns will likely involve the loss of the chlorine atom and the sulfonyl group.
Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl chloride group, making it an excellent reagent for the sulfonylation of nucleophiles, particularly primary and secondary amines, to form stable sulfonamides.
Figure 2: General reaction scheme for the synthesis of sulfonamides.
This reaction is fundamental to the construction of a wide range of biologically active molecules. The sulfonamide linkage is a key structural motif in many pharmaceuticals due to its ability to act as a hydrogen bond donor and acceptor, and its metabolic stability.
Protocol for a Typical Sulfonylation Reaction:
-
Dissolve the primary or secondary amine in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.
-
Add a base, typically a tertiary amine like triethylamine or pyridine, to the solution. The base acts as a scavenger for the hydrochloric acid that is formed during the reaction.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound in the same solvent to the amine solution.
-
Allow the reaction to warm to room temperature and stir until the starting materials are consumed (monitored by TLC).
-
Upon completion, the reaction mixture is typically washed with dilute acid, water, and brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.
-
The resulting crude sulfonamide can be purified by column chromatography or recrystallization.
Significance in Drug Discovery
The sulfonamide functional group is a privileged scaffold in medicinal chemistry, appearing in a wide range of therapeutic agents, including antibiotics, diuretics, anticonvulsants, and anti-inflammatory drugs. The use of this compound as a building block allows for the introduction of a cyano- and methyl-substituted phenylsulfonyl moiety into a target molecule.
The cyano group can participate in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which can enhance binding affinity to biological targets. The methyl group can provide beneficial hydrophobic interactions and influence the overall pharmacokinetic properties of the molecule.
The versatility of this compound makes it a valuable tool for generating libraries of novel sulfonamide derivatives for high-throughput screening in drug discovery programs.
Conclusion
This compound is a key intermediate in organic synthesis with significant applications in the field of medicinal chemistry. Its well-defined reactivity, coupled with the desirable electronic and steric properties of its substituents, makes it an attractive building block for the design and synthesis of novel therapeutic agents. A thorough understanding of its chemical properties, synthesis, and handling is paramount for its effective and safe utilization in the research and development of new pharmaceuticals.
References
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Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.
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Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
- García Ruano, J. L., Parra, A., Yuste, F., & Mastranzo, V. M. (2008). Mild and General Method for the Synthesis of Sulfonamides. Synthesis, 2008(02), 311-312.
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Organic Syntheses. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]
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Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]
- Google Patents. (n.d.). US 2012/0309796 A1.
- Google Patents. (n.d.). Preparation method of substituted benzene sulfonyl chloride.
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UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. Retrieved from [Link]
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Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Preparation of sulfonamides from N-silylamines. Retrieved from [Link]
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Sinfoo Biotech. (n.d.). This compound,(CAS# 372198-49-7). Retrieved from [Link]
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NIST WebBook. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
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The Structural Elucidation of 5-Cyano-2-methylbenzene-1-sulfonyl chloride: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive framework for the structural elucidation of 5-Cyano-2-methylbenzene-1-sulfonyl chloride, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the analytical methodologies and the underlying scientific principles required for the unambiguous characterization of this molecule.
Introduction
This compound, with the CAS Number 372198-49-7 and molecular formula C₈H₆ClNO₂S, is a substituted aromatic sulfonyl chloride.[1][2][3] The precise structural confirmation of such molecules is paramount for ensuring the integrity of synthetic pathways and the quality of final products. The presence of a reactive sulfonyl chloride group, a nitrile moiety, and a substituted benzene ring necessitates a multi-technique analytical approach for complete characterization. This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the structural determination of this compound, emphasizing the rationale behind experimental choices and the interpretation of the resulting data.
Synthesis of this compound
Proposed Synthetic Pathway
A plausible synthetic route begins with the diazotization of 5-amino-2-methylbenzonitrile, followed by a copper-catalyzed chlorosulfonation reaction.
Experimental Protocol: Synthesis of this compound
Step 1: Diazotization of 5-amino-2-methylbenzonitrile
-
In a well-ventilated fume hood, a solution of 5-amino-2-methylbenzonitrile in a suitable acidic medium (e.g., a mixture of acetic acid and propionic acid) is prepared in a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.
-
The solution is cooled to 0-5 °C using an ice-salt bath.
-
A solution of sodium nitrite (NaNO₂) in water is added dropwise to the cooled aniline solution, maintaining the temperature below 5 °C to ensure the stability of the diazonium salt. The reaction is monitored for the disappearance of the starting aniline.
Step 2: Chlorosulfonation
-
In a separate flask, a solution of sulfur dioxide (SO₂) in acetic acid is prepared and cooled to 10-15 °C.
-
Copper(I) chloride (CuCl) is added as a catalyst to the SO₂ solution.
-
The freshly prepared diazonium salt solution from Step 1 is then added portion-wise to the SO₂/CuCl mixture. Vigorous stirring is maintained throughout the addition.
-
The reaction mixture is allowed to stir at room temperature for several hours to ensure complete conversion.
-
Upon completion, the reaction mixture is poured into ice-water, leading to the precipitation of the crude this compound.
-
The solid product is collected by filtration, washed with cold water, and dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate.
Spectroscopic Analysis and Structure Elucidation
A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of this compound. The following sections detail the expected outcomes from each analytical method.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the reactive nature of the sulfonyl chloride group, deuterated aprotic solvents such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are recommended for sample preparation.[5]
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring. The electron-withdrawing cyano and sulfonyl chloride groups will deshield the aromatic protons, causing them to resonate at a lower field.
Based on the analysis of the closely related 4-cyano-2-methoxybenzenesulfonyl chloride, which exhibits aromatic protons in the range of 7.38-8.09 ppm, a similar pattern is anticipated for the target molecule.[4]
-
Methyl Protons (H-C7): A singlet peak is expected around 2.5-2.8 ppm . The ortho position to the sulfonyl chloride group will cause a slight downfield shift compared to toluene.
-
Aromatic Protons (H-3, H-4, H-6): The three aromatic protons will appear in the region of 7.5-8.2 ppm . Due to their different electronic environments, they will likely present as a complex multiplet or as distinct doublets and a doublet of doublets.
-
H-6: This proton is ortho to the sulfonyl chloride group and will be the most deshielded, likely appearing as a doublet.
-
H-4: This proton is meta to the sulfonyl chloride and ortho to the cyano group, and will likely appear as a doublet of doublets.
-
H-3: This proton is meta to both the sulfonyl chloride and cyano groups and will be the most shielded of the aromatic protons, likely appearing as a doublet.
-
¹³C NMR Spectroscopy (Predicted)
The proton-decoupled ¹³C NMR spectrum will provide information about the number and electronic environment of the carbon atoms in the molecule.
Based on the reported data for 4-cyano-2-methoxybenzenesulfonyl chloride, where aromatic carbons resonate between 116.8 and 157.4 ppm, a similar range is expected for this compound.[4]
-
Methyl Carbon (C7): A signal is expected in the range of 20-25 ppm .
-
Aromatic Carbons (C1-C6): Six distinct signals are anticipated in the aromatic region (120-150 ppm ). The carbons directly attached to the electron-withdrawing sulfonyl chloride (C1) and cyano (C5) groups will be significantly deshielded. The quaternary carbons (C1, C2, C5) will likely show lower intensity peaks.
-
Nitrile Carbon (C8): A characteristic signal for the cyano group carbon is expected around 115-120 ppm .
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the sulfonyl chloride, cyano, and substituted benzene moieties.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2230 | Medium-Strong, Sharp | C≡N stretching vibration |
| 1370-1380 | Strong | Asymmetric S=O stretching of sulfonyl chloride |
| 1170-1190 | Strong | Symmetric S=O stretching of sulfonyl chloride |
| 3000-3100 | Medium | Aromatic C-H stretching |
| 2850-2960 | Weak-Medium | Aliphatic C-H stretching (methyl group) |
| 1450-1600 | Medium-Weak | Aromatic C=C ring stretching |
| ~560-590 | Strong | S-Cl stretching |
The presence of strong absorption bands in the regions of 1370-1380 cm⁻¹ and 1170-1190 cm⁻¹ is highly indicative of the sulfonyl chloride group.[6] A sharp band around 2230 cm⁻¹ will confirm the presence of the nitrile functional group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) is expected at m/z 215, corresponding to the molecular weight of the compound with the ³⁵Cl isotope. An M+2 peak of approximately one-third the intensity of the M⁺ peak should also be observed at m/z 217, which is characteristic of the presence of a single chlorine atom (³⁷Cl isotope).
Expected Fragmentation Pattern:
The fragmentation of aromatic sulfonyl chlorides typically involves the loss of the chlorine atom and/or the sulfur dioxide molecule.
-
[M - Cl]⁺: Loss of a chlorine radical (35 u) would result in a fragment ion at m/z 180 .
-
[M - SO₂]⁺: The loss of sulfur dioxide (64 u) is a common fragmentation pathway for sulfonyl compounds, leading to a fragment at m/z 151 .
-
[M - SO₂Cl]⁺: Loss of the entire sulfonyl chloride group (99 u) would generate the cyanotoluene cation at m/z 116 .
The observation of these characteristic fragment ions would provide strong evidence for the proposed structure of this compound.
Integrated Approach to Structure Elucidation
The definitive structural elucidation of this compound relies on the synergistic interpretation of data from all three spectroscopic techniques. The following workflow illustrates this integrated approach.
Caption: Workflow for the structure elucidation of this compound.
Conclusion
The structural elucidation of this compound is a critical step in its application in research and development. A systematic approach employing a combination of NMR spectroscopy, IR spectroscopy, and mass spectrometry provides the necessary evidence for unambiguous characterization. By carefully analyzing the data from each technique and integrating the findings, researchers can confidently confirm the structure of this important chemical intermediate, ensuring the reliability and reproducibility of their synthetic endeavors.
References
- BenchChem. (2025). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.
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PubChem. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
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Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
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Sinfoo Biotech. (n.d.). This compound,(CAS# 372198-49-7). Retrieved from [Link]
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NIST. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
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PubChem. (n.d.). 2-cyano-5-methylbenzene-1-sulfonyl chloride. Retrieved from [Link]
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Organic Syntheses. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]
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Organic Syntheses. (2017). 4-Cyano-2-methoxybenzenesulfonyl Chloride. 94, 198-216. Retrieved from [Link]
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A Technical Guide to 5-Cyano-2-methylbenzene-1-sulfonyl chloride: Synthesis, Reactivity, and Applications in Drug Discovery
Abstract
5-Cyano-2-methylbenzene-1-sulfonyl chloride, also known by its IUPAC name 5-cyano-2-methylbenzenesulfonyl chloride, is a multifunctional aromatic compound of significant interest to the pharmaceutical and agrochemical industries.[1][2] Its unique structure, featuring a reactive sulfonyl chloride, a chemically versatile nitrile (cyano) group, and a methyl-substituted benzene ring, makes it a valuable intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis, and chemical reactivity. Furthermore, it explores the pivotal role of the benzonitrile motif in medicinal chemistry, highlighting its function as a pharmacophore and a bioisosteric replacement for other functional groups, thereby offering a rationale for the compound's utility in modern drug development programs.
Nomenclature and Physicochemical Properties
The formal IUPAC name for this compound is 5-cyano-2-methylbenzenesulfonyl chloride .[1][2] It is also commonly referred to as 3-(chlorosulfonyl)-4-methylbenzonitrile. Accurate identification is crucial for regulatory and procurement purposes.
Compound Identifiers
| Identifier | Value | Source |
| IUPAC Name | 5-cyano-2-methylbenzenesulfonyl chloride | PubChem[1] |
| CAS Number | 372198-49-7 | PubChem[1] |
| Molecular Formula | C₈H₆ClNO₂S | PubChem[1] |
| Molecular Weight | 215.66 g/mol | PubChem[1] |
| PubChem CID | 16794335 | PubChem[1] |
Physicochemical Data
| Property | Value | Notes |
| Appearance | Solid (form may vary) | Assumed based on related structures |
| Molecular Weight | 215.66 g/mol | Calculated[1] |
| Monoisotopic Mass | 214.9807773 Da | Computed by PubChem[1] |
| SMILES | CC1=CC=C(C#N)C=C1S(=O)(=O)Cl | AChemBlock[2] |
| InChIKey | HDCNLHWRDPSBDB-UHFFFAOYSA-N | PubChem[1] |
Synthesis and Manufacturing
The synthesis of this compound typically involves the chlorosulfonation of a suitably substituted toluene precursor, such as 4-methylbenzonitrile (p-tolunitrile). This reaction introduces the highly reactive sulfonyl chloride group onto the aromatic ring.
Retrosynthetic Analysis & Proposed Synthesis Workflow
A logical synthetic route begins with the commercially available and relatively inexpensive p-tolunitrile. The key transformation is the electrophilic aromatic substitution (chlorosulfonation) to install the sulfonyl chloride group.
Caption: Proposed synthesis workflow for this compound.
Detailed Experimental Protocol (Prophetic)
This protocol is a representative procedure based on standard chlorosulfonation reactions and should be optimized and validated under appropriate laboratory conditions.
-
Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (e.g., containing a sodium hydroxide solution) to neutralize the evolving HCl gas. Charge the flask with chlorosulfonic acid (3.0 molar equivalents). Cool the flask to 0-5 °C using an ice bath.
-
Addition of Substrate: Dissolve 4-methylbenzonitrile (1.0 molar equivalent) in a minimal amount of a suitable inert solvent (e.g., dichloromethane, if necessary) and add it dropwise to the cooled chlorosulfonic acid over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Causality: The slow, controlled addition and low temperature are critical to manage the highly exothermic nature of the reaction and to minimize the formation of undesired side products, such as the corresponding sulfonic acid or polymeric materials.
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography or HPLC).
-
Work-up and Isolation: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. The sulfonyl chloride is generally insoluble in water and will precipitate.
-
Causality: Quenching on ice serves two purposes: it safely decomposes any remaining chlorosulfonic acid and precipitates the product. This step must be performed cautiously due to the violent reaction of chlorosulfonic acid with water.
-
-
Purification: Collect the crude solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral to pH paper. Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and IR spectroscopy).
Chemical Reactivity and Synthetic Utility
The utility of this compound stems from the distinct reactivity of its two primary functional groups: the sulfonyl chloride and the nitrile.
Reactions of the Sulfonyl Chloride Group
The sulfonyl chloride moiety is a powerful electrophile, making it an excellent precursor for the synthesis of sulfonamides, sulfonates, and sulfonic acids. Its most common application is in the formation of sulfonamides via reaction with primary or secondary amines.
Caption: General reaction scheme for the synthesis of sulfonamides.
This reaction is fundamental in medicinal chemistry for linking different molecular fragments and for creating compounds with specific biological activities, as the sulfonamide group is a common feature in many marketed drugs.
Reactions of the Nitrile Group
The nitrile (cyano) group is a versatile functional handle that can be transformed into other key functionalities.[3]
-
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid.
-
Reduction: It can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
-
Cyclization Reactions: The nitrile group can participate in various cyclization reactions to form heterocyclic rings, which are prevalent in drug molecules.[4]
The presence of both the sulfonyl chloride and the nitrile allows for orthogonal chemical strategies, where one group can be reacted selectively while the other remains intact for subsequent transformations.
Role in Drug Development and Medicinal Chemistry
Benzonitrile derivatives are indispensable building blocks in modern chemical synthesis and drug discovery.[3][5] The nitrile group, in particular, offers several advantages in molecular design.
-
Pharmacophore and Bioisostere: The nitrile group is a recognized pharmacophore that can act as a hydrogen bond acceptor, mimicking the interaction of a carbonyl group.[6][7] Its linear geometry and electronic properties also make it an effective bioisostere for halogens or acetylenes, allowing chemists to modulate a compound's physicochemical and pharmacokinetic properties.[7]
-
Metabolic Stability: Introducing a nitrile can block sites of metabolic lability in a drug candidate, thereby increasing its metabolic stability and in vivo half-life.[7]
-
Modulation of Properties: The strong dipole of the nitrile group can facilitate polar interactions within a protein's binding pocket and improve properties like absorption, distribution, metabolism, and excretion (ADME).[6][7]
Numerous pharmaceuticals containing the substituted benzonitrile scaffold have been developed, including inhibitors of enzymes like aromatase for treating estrogen-dependent diseases.[6] The ability to use a versatile building block like this compound allows for the rapid generation of diverse compound libraries for screening and lead optimization.
Safety and Handling
This compound is classified as a hazardous substance.[1]
-
Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage.[1]
-
Precautions: Handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture, as the sulfonyl chloride group is susceptible to hydrolysis.
Conclusion
This compound is a high-value chemical intermediate with significant applications in research and development, particularly within the pharmaceutical sector. Its dual functionality allows for diverse and sequential chemical modifications, making it an ideal scaffold for building complex molecules. The embedded benzonitrile motif provides distinct advantages in medicinal chemistry, serving as a key interaction element and a tool for optimizing drug-like properties. A thorough understanding of its synthesis, reactivity, and safe handling is essential for researchers aiming to leverage this versatile compound in their synthetic and drug discovery endeavors.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of Benzonitrile Derivatives in Organic Synthesis. [Link]
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Reddy, T. R., Garia, A., Kumar, A., & Reddy, V. R. (2012). Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones. The Journal of Organic Chemistry, 77(1), 708–714. [Link]
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Cheméo. Chemical Properties of Benzonitrile, 4-methyl- (CAS 104-85-8). [Link]
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5-Cyano-2-methylbenzene-1-sulfonyl chloride solubility data
An In-depth Technical Guide to the Solubility of 5-Cyano-2-methylbenzene-1-sulfonyl chloride
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for understanding and determining the solubility of this compound. Given the specificity of this compound, readily available public solubility data is scarce. Therefore, this document focuses on equipping researchers, scientists, and drug development professionals with the theoretical knowledge and practical, field-proven methodologies to determine its solubility in various solvent systems. The emphasis is on the causality behind experimental choices, ensuring a robust and reproducible approach.
Introduction to this compound and the Criticality of Solubility
This compound is a bespoke chemical intermediate, valuable in medicinal chemistry and organic synthesis. Its structure, featuring a reactive sulfonyl chloride group, an electron-withdrawing cyano group, and a methyl-substituted benzene ring, dictates its chemical behavior and, critically, its solubility.
In any research or development context, solubility is not merely a physical constant; it is a cornerstone of process viability. It governs:
-
Reaction Kinetics: The rate and completeness of a reaction often depend on the concentration of reactants in solution.
-
Purification: Crystallization, a primary purification technique, is entirely dependent on differential solubility in various solvents at different temperatures.
-
Formulation: In drug development, the solubility of an active pharmaceutical ingredient (API) or its intermediates directly impacts bioavailability and deliverability.
This guide provides the necessary protocols to generate reliable solubility data, enabling informed decisions in a laboratory or process chemistry setting.
Theoretical Assessment of Solubility: An Evidence-Based Starting Point
Before any empirical testing, a theoretical assessment based on the molecule's physicochemical properties allows for an educated selection of potential solvents. This predictive approach, rooted in the "like dissolves like" principle, saves time and resources.
Key molecular descriptors for this compound include:
-
Molecular Weight: Approximately 215.65 g/mol .
-
Polarity: The molecule possesses both polar (cyano and sulfonyl chloride groups) and non-polar (methylbenzene ring) regions. The strong electron-withdrawing nature of the sulfonyl chloride and cyano groups creates significant dipole moments.
-
Hydrogen Bonding: The molecule itself lacks hydrogen bond donors but can act as a hydrogen bond acceptor at the oxygen and nitrogen atoms.
-
Reactivity: Sulfonyl chlorides are highly reactive towards nucleophiles, particularly water and other protic solvents (like alcohols), leading to hydrolysis. This is a critical consideration for solvent selection and experimental design.
Inference for Solvent Selection:
-
Aprotic Polar Solvents: Solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), and Ethyl Acetate (EtOAc) are predicted to be good candidates for solubilizing the compound due to their ability to engage in dipole-dipole interactions without reacting with the sulfonyl chloride group.
-
Non-Polar Solvents: Solvents such as Toluene and Heptane are less likely to be effective, given the polar nature of the cyano and sulfonyl chloride moieties. However, they are essential for anti-solvent and crystallization experiments.
-
Protic Solvents: Solvents like water, methanol, and ethanol are generally unsuitable for creating stable stock solutions due to the high reactivity of the sulfonyl chloride group, which will readily hydrolyze. Solubility in these solvents is more accurately described as "solubility with reaction."
The following diagram illustrates the logic for selecting an appropriate solvent system for initial screening.
Caption: Solvent selection workflow for a reactive sulfonyl chloride.
Experimental Protocol: Thermodynamic (Shake-Flask) Solubility Determination
This method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent at a defined temperature. It ensures that the solution has reached a true thermodynamic equilibrium, providing a definitive solubility value.
Principle: Excess solid compound is agitated in the solvent for a prolonged period, allowing the concentration in the liquid phase to reach its maximum (saturation). The solid is then separated, and the concentration of the dissolved compound in the supernatant is quantified.
Step-by-Step Methodology
-
Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into several 2 mL glass vials. Use a calibrated analytical balance.
-
To each vial, add a precise volume (e.g., 1.0 mL) of the selected anhydrous solvent (e.g., Dichloromethane, Acetonitrile, Ethyl Acetate). Ensure the solid is in excess and does not fully dissolve.
-
Include a small magnetic stir bar in each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation. Parafilm can be used as an additional seal.
-
Place the vials on a magnetic stir plate or in a shaker incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the suspensions for at least 24 hours. A 48-hour period is recommended to ensure equilibrium is reached, especially for compounds that dissolve slowly.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for at least 1-2 hours to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent, e.g., PTFE for organic solvents) into a clean vial. This step is critical to remove all undissolved solid particles.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a known volume of the same solvent. The dilution factor will depend on the expected solubility and the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
HPLC Method Development: A typical starting point would be a C18 column with a mobile phase gradient of acetonitrile and water. The UV detection wavelength should be set to a lambda max of the compound.
-
Calibration Curve: Prepare a set of calibration standards of known concentrations of the compound in the same solvent. Plot the peak area from the HPLC analysis against concentration to generate a linear calibration curve.
-
-
Calculate the original concentration in the undiluted supernatant using the dilution factor and the calibration curve. This value represents the thermodynamic solubility.
-
-
Data Reporting:
-
Express the solubility in standard units, such as mg/mL or mol/L.
-
Record the temperature at which the experiment was conducted.
-
The following diagram outlines this experimental workflow.
Caption: Workflow for the shake-flask solubility determination method.
Safety, Handling, and Data Presentation
Trustworthiness in science begins with safety. The protocols described must be executed with a thorough understanding of the compound's potential hazards.
Safety and Handling Precautions:
-
Reactivity: this compound is a sulfonyl chloride and is expected to be highly reactive with moisture and other nucleophiles. It is corrosive and a lachrymator.
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (nitrile is a common choice, but check for breakthrough times), and chemical splash goggles.
-
Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.
Data Presentation
All experimentally determined solubility data should be summarized in a clear, structured table. This allows for easy comparison and interpretation.
Table 1: Experimentally Determined Solubility of this compound at 25 °C
| Solvent | Solvent Type | Solubility (mg/mL) | Solubility (mol/L) | Observations |
|---|---|---|---|---|
| Dichloromethane (DCM) | Aprotic Polar | TBD | TBD | |
| Acetonitrile (MeCN) | Aprotic Polar | TBD | TBD | |
| Ethyl Acetate (EtOAc) | Aprotic Polar | TBD | TBD | |
| Tetrahydrofuran (THF) | Aprotic Polar | TBD | TBD | |
| Acetone | Aprotic Polar | TBD | TBD | |
| Toluene | Non-Polar | TBD | TBD | |
| Heptane | Non-Polar | TBD | TBD |
| Water | Protic Polar | TBD | TBD | Rapid hydrolysis observed |
TBD: To Be Determined by executing the protocol described in Section 3.
Conclusion
While public data on the solubility of this compound is limited, this guide provides the authoritative framework necessary for any researcher to generate this critical data in-house. By combining a theoretical understanding of the compound's physicochemical properties with the gold-standard shake-flask methodology, scientists can produce reliable, reproducible solubility data. This information is indispensable for the successful design of chemical reactions, purification processes, and the advancement of drug development programs. Adherence to the detailed protocols and safety guidelines herein ensures the integrity and validity of the experimental results.
References
- General Solubility Principles and Methods: Title: "Handbook of Aqueous Solubility Data" Source: CRC Press, by Samuel H. Yalkowsky and Shugang Valvani. Provides extensive background on the theory and practice of solubility determination. URL: https://www.routledge.com/Handbook-of-Aqueous-Solubility-Data/Yalkowsky-Valvani/p/book/9781439802465
- Title: "OECD Guideline for the Testing of Chemicals, Section 1, Test No.
- HPLC Method Development and Validation: Title: "Practical HPLC Method Development" Source: Wiley, by Lloyd R. Snyder, Joseph J. Kirkland, and John W. Dolan. A comprehensive guide for developing and validating analytical HPLC methods. URL: https://www.wiley.com/en-us/Practical+HPLC+Method+Development%2C+2nd+Edition-p-9780471007036
- Safety Data for Chemical Reagents: Title: "PubChem Database Entry for this compound" Source: National Center for Biotechnology Information, U.S. National Library of Medicine. Provides aggregated data from suppliers, including hazard information. URL: https://pubchem.ncbi.nlm.nih.gov/ (A search for the compound name or CAS number would be performed on this site).
Whitepaper: A Framework for Characterizing 5-Cyano-2-methylbenzene-1-sulfonyl chloride as a Putative Covalent PI3K Inhibitor
Executive Summary
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of cellular growth, proliferation, and survival, and its hyperactivation is a hallmark of numerous human cancers.[1][2] This has made the development of PI3K inhibitors a major focus in oncology.[3][4] This technical guide addresses the chemical entity 5-Cyano-2-methylbenzene-1-sulfonyl chloride , a compound not yet characterized in the scientific literature as a PI3K inhibitor. The presence of a highly reactive sulfonyl chloride moiety suggests a potential mechanism as a covalent inhibitor, capable of forming an irreversible bond with its target protein.[5]
This document outlines a comprehensive, multi-phase experimental framework designed to rigorously test the hypothesis that this compound acts as a PI3K inhibitor. We provide the scientific rationale, detailed step-by-step protocols for key assays, and a guide for data interpretation. This framework is designed for researchers, scientists, and drug development professionals seeking to characterize novel kinase inhibitors.
Introduction: The Rationale for Investigating Novel PI3K Inhibitors
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade initiated by various extracellular stimuli, including growth factors.[1][6] Upon activation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[7] PIP3 recruits key downstream proteins, most notably the serine/threonine kinase AKT, to the cell membrane, leading to its activation and the subsequent phosphorylation of numerous substrates that drive cell growth, proliferation, and survival.[2][8] Dysregulation of this pathway, often through mutations in the PIK3CA gene or loss of the tumor suppressor PTEN, is a frequent event in cancer, making PI3K a prime therapeutic target.[1][8]
While several PI3K inhibitors have been developed, challenges such as off-target toxicity and acquired resistance remain.[3][9] Covalent inhibitors, which form a permanent bond with their target, offer potential advantages in terms of prolonged pharmacodynamic effect and high potency. The chemical structure of this compound (Figure 1) contains an electrophilic sulfonyl chloride group, which is capable of reacting with nucleophilic amino acid residues (e.g., lysine, cysteine) in a protein's binding pocket. This raises the compelling hypothesis that it may function as a covalent inhibitor of PI3K.
Figure 1: Chemical Structure of this compound Source: PubChem CID 16794335[10]
This guide provides the scientific and methodological framework to investigate this hypothesis, moving from initial biochemical validation to cellular mechanism of action.
The PI3K/AKT Signaling Pathway
Understanding the target pathway is fundamental. The diagram below illustrates the canonical PI3K/AKT signaling cascade, highlighting the central role of PI3K in converting PIP2 to PIP3 and the subsequent activation of AKT, which is the key event we aim to measure.
Caption: A phased experimental workflow for inhibitor characterization.
Detailed Experimental Protocols
4.1 Phase 1 Protocol: In Vitro PI3K Kinase Assay (ADP-Glo™)
Objective: To determine if this compound directly inhibits the enzymatic activity of purified PI3K isoforms and to calculate its half-maximal inhibitory concentration (IC50).
Causality: This is the foundational experiment. A positive result here (i.e., low IC50) demonstrates direct interaction between the compound and the enzyme, independent of any cellular complexity. The ADP-Glo™ assay is a robust method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. [11][12] Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution (e.g., 11-point, 3-fold) in DMSO to create a concentration gradient for IC50 determination. A typical starting range would be from 100 µM down to 1.7 nM.
-
As a positive control, prepare a similar dilution series of a known pan-PI3K inhibitor (e.g., Buparlisib). [13] * The negative control will be DMSO vehicle alone.
-
-
Kinase Reaction Setup (384-well plate format):
-
Prepare a master mix containing the recombinant PI3K enzyme (e.g., p110α/p85α) and the lipid substrate (e.g., PIP2) in kinase reaction buffer. [14][15] * Dispense the kinase/substrate mixture into the wells of a white, low-volume 384-well plate. [16] * Add 1 µL of the serially diluted compound, positive control, or DMSO vehicle to the respective wells.
-
Pre-incubate for 30 minutes at room temperature to allow for potential covalent bond formation. This pre-incubation step is critical for covalent inhibitors.
-
-
Reaction Initiation and Termination:
-
Signal Detection:
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature. [12] * Measure luminescence using a plate reader. The signal is directly proportional to PI3K activity.
-
-
Data Analysis:
-
Normalize the data: Set the average signal from the DMSO vehicle control wells as 100% activity and the signal from a high-concentration pan-inhibitor control as 0% activity.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter dose-response curve to calculate the IC50 value.
-
| Parameter | Example Value | Description |
| Compound | This compound | Test Article |
| PI3K Isoform | p110α/p85α | Target Enzyme |
| Calculated IC50 | e.g., 50 nM | Concentration for 50% inhibition |
| Positive Control | Buparlisib | Known pan-PI3K inhibitor |
| Control IC50 | e.g., 51 nM | Validation of assay performance |
| Table 1: Example data output from an in vitro kinase assay. |
4.2 Phase 2 Protocol: Western Blot for Phosphorylated AKT (p-AKT)
Objective: To determine if the compound inhibits PI3K signaling within a cellular context by measuring the phosphorylation status of its primary downstream effector, AKT.
Causality: While an in vitro assay confirms direct enzyme inhibition, it doesn't account for cell permeability, metabolic stability, or engagement with the target in its native environment. Measuring the phosphorylation of AKT at Serine 473 (p-AKT S473) is a gold-standard biomarker for PI3K pathway activity in cells. [17][18]A reduction in this signal provides strong evidence of on-target activity.
Methodology:
-
Cell Culture and Treatment:
-
Select a cancer cell line with a known dependency on the PI3K pathway (e.g., PC-3, MCF-7, which often have PTEN loss or PIK3CA mutations).
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours to reduce basal PI3K signaling. [19] * Treat the cells with a serial dilution of this compound (concentrations should bracket the IC50 value determined in Phase 1) for 2-4 hours. Include a DMSO vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15 minutes to robustly activate the PI3K pathway.
-
Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. [17][19]The use of phosphatase inhibitors is absolutely critical to preserve the phosphorylation state of proteins.
-
Harvest the lysate and clarify by centrifugation.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration (e.g., 20 µg) and denature by boiling in Laemmli sample buffer. * Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST). BSA is preferred over milk for phospho-antibodies to reduce background.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane overnight at 4°C with a primary antibody specific for p-AKT (Ser473) diluted in 5% BSA/TBST.
-
Wash the membrane extensively with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a digital imager.
-
-
Stripping and Re-probing:
-
To ensure equal protein loading, the membrane should be stripped and re-probed with antibodies for Total AKT and a loading control (e.g., GAPDH or β-Actin).
-
-
Data Analysis:
-
Perform densitometry analysis on the bands.
-
Calculate the ratio of p-AKT to Total AKT for each sample to normalize for any variations in AKT protein levels.
-
Plot the normalized p-AKT/Total AKT ratio against the compound concentration.
-
| Concentration | p-AKT Signal | Total AKT Signal | p-AKT / Total AKT Ratio | % Inhibition |
| Vehicle (DMSO) | 1.00 | 1.00 | 1.00 | 0% |
| 10 nM | 0.85 | 1.02 | 0.83 | 17% |
| 100 nM | 0.48 | 0.99 | 0.48 | 52% |
| 1 µM | 0.12 | 1.01 | 0.12 | 88% |
| 10 µM | 0.04 | 0.98 | 0.04 | 96% |
| Table 2: Example quantitative data from a p-AKT Western Blot experiment. |
4.3 Phase 2 Protocol: Cellular Thermal Shift Assay (CETSA®)
Objective: To directly confirm that this compound engages and binds to the PI3K protein inside intact cells.
Causality: CETSA is a powerful biophysical assay that measures target engagement based on the principle of ligand-induced thermal stabilization. [20][21]When a compound binds to its target protein, it generally increases the protein's stability, causing it to denature and aggregate at a higher temperature. [22]Observing a "thermal shift" for PI3K only in compound-treated cells is direct proof of target engagement.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line to high density.
-
Treat the cells in suspension with a high concentration of the compound (e.g., 10-20x the cellular IC50 from the Western Blot) or DMSO vehicle for 1 hour.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures for 3 minutes using a thermal cycler (e.g., from 45°C to 65°C in 2°C increments). Leave one aliquot at room temperature as a control.
-
Cool the samples immediately on ice.
-
-
Lysis and Separation of Soluble Fraction:
-
Lyse the cells by repeated freeze-thaw cycles.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-induced aggregated proteins. [23] * Carefully collect the supernatant, which contains the remaining soluble protein fraction.
-
-
Detection by Western Blot:
-
Analyze the soluble fractions for the presence of the PI3K p110α subunit using a specific antibody via Western Blot, as described in Protocol 4.2.
-
A loading control protein that is not expected to bind the compound should also be blotted to ensure the heating process was consistent.
-
-
Data Analysis:
-
Quantify the band intensity for PI3K p110α at each temperature for both the vehicle- and compound-treated samples.
-
Plot the percentage of soluble protein remaining versus temperature to generate two "melting curves."
-
A shift of the curve to the right for the compound-treated sample indicates thermal stabilization and confirms target engagement. [24]
-
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A Technical Guide to the Biological Activities of 5-Cyano-2-methylbenzene-1-sulfonyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents. Derivatives of substituted benzenesulfonyl chlorides, in particular, serve as versatile scaffolds for discovering novel bioactive compounds. This technical guide focuses on the derivatives of 5-Cyano-2-methylbenzene-1-sulfonyl chloride, a reactive intermediate poised for the synthesis of diverse compound libraries. We will explore the synthesis, key biological activities—with a deep focus on carbonic anhydrase inhibition and anticancer potential—structure-activity relationships, and essential experimental protocols for evaluating these derivatives. This document is intended to serve as a comprehensive resource for researchers aiming to leverage this chemical scaffold in drug discovery and development programs.
The Sulfonamide Scaffold: A Privileged Structure in Medicinal Chemistry
The journey of sulfonamides in medicine began with the discovery of sulfanilamide, the first effective chemotherapeutic agent against bacterial infections.[1] Since then, this versatile moiety has been incorporated into drugs with a vast range of applications, including diuretics, antiepileptics, and antitumor agents.[1][2] The primary aromatic or heterocyclic sulfonamide group (—SO₂NH₂) is a key pharmacophore known to act as a potent zinc-binding group, enabling it to inhibit metalloenzymes with high affinity.[2]
The specific scaffold, this compound (C₈H₆ClNO₂S), offers a unique combination of features for derivatization: a reactive sulfonyl chloride handle for coupling, a methyl group that can influence steric interactions and solubility, and a cyano group that acts as a strong electron-withdrawing group and potential hydrogen bond acceptor. These features make its derivatives prime candidates for targeted drug design.
Synthetic Strategies for Derivative Libraries
The primary route for generating a library of compounds from this compound is through its reaction with nucleophiles, most commonly primary or secondary amines, to form a stable sulfonamide linkage.
General Reaction Scheme
The synthesis is typically a straightforward nucleophilic substitution reaction where an amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. The reaction is often facilitated by a non-nucleophilic base, such as pyridine, to quench the HCl byproduct.[3]
Caption: General synthesis of sulfonamide derivatives.
Experimental Protocol: Synthesis of a Representative N-Aryl Derivative
This protocol describes a general procedure for synthesizing an N-aryl sulfonamide derivative. The choice of the specific aromatic amine is critical, as this "tail" region significantly modulates the biological activity and specificity of the final compound.[4]
-
Preparation: In a round-bottom flask, dissolve the selected aromatic amine (1.0 eq.) in pyridine (10-20 mL).
-
Reaction Initiation: To the stirred solution, add this compound (1.0 eq.) portion-wise at 0-5 °C to control any initial exotherm.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC). For less reactive amines, refluxing the mixture may be necessary.[3]
-
Work-up: Once the reaction is complete, pour the mixture into a beaker of ice-cold water. This will precipitate the crude product.[3]
-
Purification: Filter the precipitate, wash thoroughly with water to remove pyridine hydrochloride, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.[3][5]
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Key Biological Activities and Mechanisms of Action
Derivatives of benzenesulfonamides are known to exhibit a wide range of biological activities. The primary and most extensively studied activity is the inhibition of carbonic anhydrases, which has profound implications for cancer therapy.
Carbonic Anhydrase (CA) Inhibition: A Validated Anticancer Target
Carbonic Anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of CO₂ to bicarbonate and a proton.[6] While several CA isoforms are ubiquitous, certain isoforms, particularly CA IX and CA XII, are transmembrane enzymes that are highly overexpressed in hypoxic solid tumors and are linked to tumor progression and metastasis.[2][4][7] Their limited expression in normal tissues makes them excellent targets for selective anticancer agents.[2]
Mechanism of Inhibition: The unsubstituted sulfonamide moiety acts as the primary zinc-binding group. It coordinates to the Zn²⁺ ion in the enzyme's active site, mimicking the transition state of the native reaction and effectively blocking its catalytic activity.
Caption: Sulfonamide inhibitor binding to the CA active site.
The derivatives of 5-cyano-2-methylbenzenesulfonamide are expected to be potent inhibitors of these isoforms. The structure-activity relationship (SAR) suggests that substitutions on the aromatic ring and the nature of the "tail" group attached to the sulfonamide nitrogen dictate the potency and isoform selectivity.[4][7]
Table 1: Representative Inhibition Data for Benzenesulfonamide-Based CA Inhibitors (Note: Data below is for analogous compounds to illustrate typical potency ranges, as specific data for 5-cyano-2-methylbenzene derivatives is not publicly available.)
| Compound Class | Target Isoform | Inhibition Constant (Kᵢ) | Reference |
| Sulfonyl Semicarbazides | hCA XII | 0.59–0.79 nM | [1] |
| Benzenesulfonamides | hCA IX | Low nanomolar range | [7] |
| Triazine-linked Sulfonamides | hCA IX | 38.8 nM | [2] |
| Benzenesulfonamides | hCA II | 3.5–14.4 nM | [1] |
Broader Anticancer and Cytotoxic Effects
Beyond CA inhibition, sulfonamide derivatives have demonstrated potent anticancer activity through various other mechanisms. Studies on related compounds have shown they can:
-
Induce Apoptosis: Trigger programmed cell death in cancer cells.[8]
-
Cause Cell Cycle Arrest: Block cell division, often at the G2/M phase.[8]
-
Induce Mitochondrial Dysfunction: Disrupt energy production in cancer cells, leading to cell death.[8]
-
Inhibit Other Enzymes: Some derivatives have been found to inhibit other cancer-relevant targets like phosphoglycerate mutase 1 (PGAM1) or various kinases.[8][9]
The cytotoxic activity of newly synthesized derivatives is typically evaluated against a panel of human cancer cell lines, such as breast (MCF-7), colon (HCT-116), and lung (H460), using assays like the MTT assay.[3][8][10]
Antimicrobial and Other Potential Activities
The sulfonamide scaffold is historically rooted in its antibacterial properties.[3] Derivatives often show activity against both Gram-positive and Gram-negative bacteria.[11] Furthermore, the benzenesulfonamide core has been explored for other therapeutic applications, including:
-
TRPV4 Inhibition: For treating conditions like acute lung injury.[12]
-
Amyloid-β Aggregation Inhibition: A potential strategy for Alzheimer's disease.[13]
Structure-Activity Relationship (SAR) Insights
The biological activity of these derivatives is highly dependent on their chemical structure. Key relationships include:
-
The Sulfonamide Head: The unsubstituted -SO₂NH₂ group is generally required for potent CA inhibition, as it directly binds to the active site zinc ion. N-substitution can drastically alter this primary binding mode.
-
The Benzene Ring: The substituents on the phenyl ring (the cyano and methyl groups) fine-tune the electronic properties and steric profile of the molecule. The electron-withdrawing cyano group can influence the acidity of the sulfonamide proton and participate in hydrogen bonding interactions within the active site.[14]
-
The "Tail" Group (R¹, R²): This is the most critical element for modulating potency and selectivity. By varying the amine used in the synthesis, researchers can introduce hydrophobic, hydrophilic, or charged moieties that interact with distinct pockets in the enzyme's active site, particularly outside the conserved zinc-binding region. This "tail approach" is the primary strategy for achieving isoform-selective inhibition.[4]
Caption: Logical workflow for SAR exploration.
Essential Experimental Protocols
Protocol: In Vitro Anticancer Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[10]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in the appropriate cell culture medium. Replace the old medium in the wells with the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).
Protocol: Carbonic Anhydrase Inhibition Assay
This protocol describes a common method for measuring CA activity based on its esterase activity, using 4-nitrophenyl acetate (NPA) as a substrate.
-
Reagent Preparation: Prepare a buffer solution (e.g., 20 mM Tris-HCl, pH 7.4). Prepare stock solutions of the purified CA enzyme, the test inhibitor compounds, and the substrate (NPA in acetonitrile).
-
Assay Setup: In a 96-well plate, add buffer, a specific concentration of the CA enzyme (e.g., hCA IX), and varying concentrations of the inhibitor. Allow this mixture to pre-incubate for 15 minutes at room temperature.
-
Reaction Initiation: Start the reaction by adding the NPA substrate to each well. The enzyme will hydrolyze NPA to 4-nitrophenol, a yellow product.
-
Data Acquisition: Immediately measure the increase in absorbance at 400 nm over time using a microplate reader in kinetic mode. The slope of this line represents the reaction rate.
-
Analysis: Compare the reaction rates in the presence of the inhibitor to the rate of the uninhibited control. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.
Conclusion and Future Directions
Derivatives of this compound represent a promising class of compounds for drug discovery. The well-established role of benzenesulfonamides as potent inhibitors of tumor-associated carbonic anhydrases provides a strong rationale for synthesizing and screening new libraries based on this scaffold. The inherent modularity of their synthesis allows for systematic exploration of the structure-activity relationship to optimize both potency and isoform selectivity. Future work should focus on synthesizing diverse libraries, evaluating them against CA IX and XII, and performing extensive in vitro cytotoxicity profiling to identify lead candidates for further preclinical development as novel anticancer agents.
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5-Cyano-2-methylbenzene-1-sulfonyl chloride safety and handling precautions
An In-Depth Technical Guide to the Safe Handling of 5-Cyano-2-methylbenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This compound is a bifunctional molecule increasingly utilized in medicinal chemistry and organic synthesis. Its utility, however, is matched by its significant hazardous properties, stemming from the reactive sulfonyl chloride moiety and the toxic potential of the cyanated aromatic ring. This guide provides a comprehensive overview of the safety and handling precautions necessary for the safe laboratory use of this compound. It moves beyond a simple recitation of rules to explain the chemical principles underpinning these procedures, ensuring a deeper understanding and a culture of intrinsic safety for all personnel.
Compound Identification and Properties
-
IUPAC Name: 5-cyano-2-methylbenzenesulfonyl chloride[1]
-
Molecular Formula: C₈H₆ClNO₂S[1]
-
Molecular Weight: 215.66 g/mol [1]
Table 1: Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 215.66 g/mol | PubChem[1] |
| Formula | C₈H₆ClNO₂S | PubChem[1] |
Hazard Analysis: A Mechanistic Perspective
The hazards associated with this compound are best understood by considering the reactivity of its functional groups.
The Sulfonyl Chloride Group: Corrosivity and Reactivity
The sulfonyl chloride functional group is a potent electrophile. The sulfur atom is electron-deficient due to the presence of two electronegative oxygen atoms and a chlorine atom. This makes it highly susceptible to attack by nucleophiles.
-
Reaction with Water: Sulfonyl chlorides react vigorously, often exothermically, with water and other protic solvents to produce hydrochloric acid (HCl) and the corresponding sulfonic acid.[3][4] This reaction is the primary reason for the compound's severe corrosive properties. The generated HCl fumes can cause severe respiratory tract irritation.[4][5]
-
Reaction with Other Nucleophiles: The reactivity extends to other common laboratory nucleophiles such as alcohols, amines, and thiols.[6][7] These reactions, while often desired for synthesis, can be hazardous if uncontrolled. Accidental contact with basic solutions will lead to a rapid and exothermic reaction.
The Cyanated Aromatic Moiety: Toxicological Concerns
The presence of a cyano (-C≡N) group on the aromatic ring introduces toxicological risks. While the cyanide group is covalently bound, there is a potential for the release of cyanide ions under certain metabolic or chemical conditions. Cyanide is a potent mitochondrial toxin.[8]
-
Acute Toxicity: this compound is classified as harmful if swallowed, in contact with skin, or inhaled.[1] This is a cumulative effect of its corrosive nature and the intrinsic toxicity of the cyanated aromatic structure.
-
Chronic Toxicity: Repeated exposure to cyanogenic compounds may lead to a general deterioration of health.[5][8]
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[1] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[1] |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[1] |
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust safety protocol relies on a hierarchy of controls, prioritizing engineering solutions over personal protective equipment.
Engineering Controls
-
Fume Hood: All manipulations of this compound, including weighing and reaction setup, must be conducted in a certified chemical fume hood to prevent inhalation of its vapors and any HCl fumes generated upon contact with atmospheric moisture.[5][9]
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[3]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent dermal and ocular exposure.[10][11][12]
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement.[9] Given the severe corrosivity, a face shield worn over safety goggles is strongly recommended, especially when handling larger quantities or during initial reaction setup and quenching.[9][13]
-
Hand Protection: Chemical-resistant gloves are essential. Due to the compound's reactivity, double gloving is a prudent measure. Nitrile gloves are a common choice, but for prolonged handling or in the event of a spill, heavier-duty gloves such as neoprene or butyl rubber should be considered.[9][13] Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A flame-resistant lab coat is required. For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[9][13]
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting.
Caption: Hierarchy of controls for handling this compound.
Handling and Storage Protocols
Handling
-
Moisture Sensitivity: This compound is moisture-sensitive.[14] Handle under an inert atmosphere (e.g., nitrogen or argon) when possible, especially for reactions requiring anhydrous conditions.
-
Addition to Reactions: When adding to a reaction mixture, do so slowly and in a controlled manner to manage any exothermic processes.
-
Avoid Incompatibilities: Keep away from water, strong bases, alcohols, and amines unless they are part of a planned reaction.[3]
Storage
-
Conditions: Store in a cool, dry, and well-ventilated area away from incompatible substances.[3][15]
-
Container: Keep the container tightly sealed to prevent exposure to atmospheric moisture. The original container is preferred.[16]
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
First Aid
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[5][15][17] Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][17] Remove contact lenses if present and easy to do so. Seek immediate medical attention.[5]
-
Inhalation: Move the victim to fresh air.[5] If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the victim is conscious, give them a small amount of water to drink. Seek immediate medical attention.[5]
Spill Response
-
Evacuation: Evacuate non-essential personnel from the spill area.[18]
-
Ventilation: Ensure the area is well-ventilated, but avoid actions that could cause vapors to spread.
-
Containment: For small spills, cover with a dry, inert absorbent material such as sand, dry lime, or soda ash.[18] Do NOT use water.[18]
-
Cleanup: Carefully collect the absorbed material into a sealed container for proper disposal.[18]
-
Decontamination: Decontaminate the spill area with a suitable material (e.g., a solution of sodium bicarbonate), followed by a final wipe-down.
Caption: Workflow for responding to a spill of this compound.
Disposal
All waste containing this compound must be treated as hazardous waste.[18] Dispose of the material in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
Conclusion
This compound is a valuable research chemical, but its hazardous properties demand rigorous adherence to safety protocols. By understanding the chemical basis of its reactivity and toxicity, researchers can implement effective controls to mitigate risks. A proactive approach to safety, encompassing thorough planning, proper use of engineering controls and PPE, and preparedness for emergencies, is paramount for the well-being of laboratory personnel and the successful advancement of scientific research.
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Spectroscopic Characterization of 5-Cyano-2-methylbenzene-1-sulfonyl chloride: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic profile of 5-Cyano-2-methylbenzene-1-sulfonyl chloride (CAS: 372198-49-7), a key intermediate in pharmaceutical and materials science research. In the absence of publicly available experimental spectra, this document leverages established spectroscopic principles and predictive methodologies to present a detailed interpretation of its expected Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Infrared (IR) spectra. This guide is intended for researchers, scientists, and drug development professionals, offering not only predictive data but also field-proven protocols for acquiring high-fidelity spectra and a logical workflow for structural verification.
Introduction and Molecular Structure Analysis
This compound is a trifunctional aromatic compound featuring a sulfonyl chloride, a methyl group, and a cyano group attached to a benzene ring. This unique substitution pattern makes it a valuable building block for synthesizing complex molecules. Accurate structural confirmation and purity assessment are paramount for its application in regulated industries, necessitating a thorough understanding of its spectroscopic characteristics.
Molecular Structure:
-
IUPAC Name: 5-cyano-2-methylbenzenesulfonyl chloride
-
Molecular Formula: C₈H₆ClNO₂S
-
Key Functional Groups:
-
Sulfonyl Chloride (-SO₂Cl): A highly reactive group, strongly electron-withdrawing.
-
Cyano (-C≡N): A polar, electron-withdrawing group with a distinct IR signature.
-
Methyl (-CH₃): An electron-donating group, providing a clear singlet in ¹H NMR.
-
Aromatic Ring: A 1,2,5-trisubstituted benzene ring, leading to a complex but predictable proton splitting pattern.
-
The relative positions of these groups dictate the electronic environment of each atom, which is directly reflected in the NMR and IR spectra.
¹H NMR Spectroscopy: A Proton's Perspective
Proton NMR (¹H NMR) is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The predicted spectrum of this compound in a standard solvent like CDCl₃ would provide unambiguous confirmation of its proton framework.
Predicted ¹H NMR Data and Interpretation
The molecule possesses three distinct aromatic protons and one methyl group, leading to four expected signals. The strong electron-withdrawing nature of the -SO₂Cl and -CN groups will shift the aromatic protons significantly downfield.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| Aromatic H-6 | ~ 8.2 - 8.4 | Doublet (d) | 1H | Proton ortho to -SO₂Cl | The powerful deshielding effect of the adjacent sulfonyl chloride group results in the most downfield signal. It is split by the meta-coupled H-4. |
| Aromatic H-4 | ~ 7.9 - 8.1 | Doublet of Doublets (dd) | 1H | Proton between -SO₂Cl and -CN | Deshielded by two electron-withdrawing groups. It exhibits ortho-coupling to H-3 and meta-coupling to H-6. |
| Aromatic H-3 | ~ 7.6 - 7.8 | Doublet (d) | 1H | Proton ortho to -CH₃ | This proton is the most upfield of the aromatic signals due to the influence of the adjacent electron-donating methyl group. It is split by the ortho-coupled H-4. |
| Methyl | ~ 2.7 - 2.9 | Singlet (s) | 3H | -CH₃ | The methyl protons are not coupled to any other protons, resulting in a characteristic singlet. Its position is slightly downfield due to the proximity of the aromatic ring and the sulfonyl chloride group. |
Note: Predicted chemical shifts are estimates based on established substituent effects on benzene rings.[1][2][3][4]
Standard Protocol for ¹H NMR Spectrum Acquisition
This protocol ensures the acquisition of a high-resolution, quantitative ¹H NMR spectrum.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Filter the solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.[5]
-
-
Acquisition Parameters (for a 400 MHz spectrometer):
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: 16 ppm (centered around 6 ppm).
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay (d1): 5 seconds (to allow for full relaxation of protons for accurate integration).
-
Number of Scans: 8 to 16 scans for a good signal-to-noise ratio.
-
-
Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase the spectrum manually to obtain pure absorption peaks.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the signals and analyze the chemical shifts and multiplicities.
-
¹³C NMR Spectroscopy: The Carbon Backbone
Carbon-13 NMR provides complementary information to ¹H NMR, revealing the number of unique carbon environments and their electronic nature.
Predicted ¹³C NMR Data and Interpretation
The molecule has 8 unique carbon atoms, and thus, 8 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.
| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |
| Aromatic C-1 | ~ 145 - 150 | C-SO₂Cl | This quaternary carbon is significantly deshielded and directly attached to the sulfonyl chloride group. |
| Aromatic C-2 | ~ 140 - 144 | C-CH₃ | The methyl-bearing carbon is downfield due to its position on the aromatic ring. |
| Aromatic C-6 | ~ 134 - 138 | CH | Aromatic CH carbon deshielded by the adjacent sulfonyl chloride. |
| Aromatic C-4 | ~ 132 - 135 | CH | Aromatic CH carbon influenced by both neighboring electron-withdrawing groups. |
| Aromatic C-3 | ~ 130 - 133 | CH | Aromatic CH carbon adjacent to the methyl group. |
| Cyano Carbon | ~ 115 - 118 | -C≡N | The nitrile carbon has a characteristic chemical shift in this region.[6][7] |
| Aromatic C-5 | ~ 112 - 116 | C-CN | The quaternary carbon attached to the cyano group. Its signal may be weaker. |
| Methyl Carbon | ~ 20 - 22 | -CH₃ | The aliphatic methyl carbon appears in the typical upfield region. |
Note: Predicted chemical shifts are estimates based on typical ranges for substituted aromatic systems.[8][9][10][11]
Standard Protocol for ¹³C NMR Spectrum Acquisition
-
Sample Preparation:
-
Use a more concentrated sample than for ¹H NMR, typically 25-50 mg dissolved in ~0.6 mL of CDCl₃.
-
Filter the sample as described in the ¹H NMR protocol.
-
-
Spectrometer Setup:
-
Use the same locked and shimmed sample from the ¹H NMR acquisition.
-
Tune the probe for the ¹³C frequency.
-
-
Acquisition Parameters (for a 100 MHz ¹³C frequency):
-
Pulse Program: Standard proton-decoupled pulse program (zgpg30).
-
Spectral Width: 240 ppm (centered around 120 ppm).
-
Acquisition Time: ~1 second.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 256 to 1024 scans, as the ¹³C nucleus is much less sensitive than ¹H.[5]
-
-
Processing:
-
Apply Fourier transformation with an exponential line broadening of 1-2 Hz to improve the signal-to-noise ratio.
-
Phase and baseline correct the spectrum.
-
Calibrate the spectrum using the central peak of the CDCl₃ triplet at 77.16 ppm.
-
Infrared (IR) Spectroscopy: Functional Group Fingerprints
FTIR spectroscopy is a rapid and powerful technique for identifying the presence of key functional groups within a molecule. The spectrum provides a "fingerprint" based on the vibrational frequencies of chemical bonds.
Predicted IR Data and Interpretation
The IR spectrum is dominated by strong absorptions from the cyano and sulfonyl chloride groups.
| Wavenumber (cm⁻¹) | Predicted Intensity | Vibration Type | Functional Group | Rationale |
| ~ 2230 | Strong, Sharp | C≡N Stretch | Cyano | This is a highly characteristic and diagnostic peak for aromatic nitriles.[6][7][12][13] |
| ~ 1380 | Strong | S=O Asymmetric Stretch | Sulfonyl Chloride | The asymmetric stretch of the S=O bonds in a sulfonyl chloride is a very strong absorption.[14][15] |
| ~ 1180 | Strong | S=O Symmetric Stretch | Sulfonyl Chloride | The symmetric stretch is also very strong and, together with the asymmetric stretch, confirms the -SO₂Cl group.[14] |
| 3100 - 3000 | Medium | =C-H Stretch | Aromatic Ring | Characteristic C-H stretching for sp² hybridized carbons.[16] |
| 2980 - 2850 | Medium-Weak | -C-H Stretch | Methyl Group | C-H stretching for the sp³ hybridized methyl carbon. |
| 1600, 1475 | Medium-Weak | C=C Stretch | Aromatic Ring | Vibrations of the carbon-carbon bonds within the benzene ring.[16] |
Standard Protocol for ATR-FTIR Spectrum Acquisition
Attenuated Total Reflectance (ATR) is the preferred method for solid samples due to its simplicity and speed.
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond) is clean. Wipe with a soft tissue dampened with isopropanol and allow it to dry completely.
-
-
Background Collection:
-
With the clean, empty crystal, collect a background spectrum. This will be automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.
-
-
Sample Analysis:
-
Place a small amount (a few milligrams) of the this compound powder onto the center of the ATR crystal.
-
Lower the press arm and apply consistent pressure to ensure good contact between the sample and the crystal surface.[17][18]
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum.
-
-
Cleaning:
-
Retract the press arm, remove the bulk of the sample, and clean the crystal surface with isopropanol and a soft tissue.
-
Integrated Spectroscopic Workflow for Structural Confirmation
A robust structural confirmation relies on the synergistic use of multiple spectroscopic techniques. The workflow below illustrates a logical process for verifying the identity and purity of this compound.
Caption: Integrated workflow for the structural confirmation of this compound.
This workflow begins with a rapid IR analysis to confirm the presence of the key functional groups. This is followed by high-resolution ¹H and ¹³C NMR to piece together the exact connectivity of the molecular framework. When all data points converge and are consistent with the predicted spectra, the structure is confirmed with a high degree of confidence.
Conclusion
This guide establishes a detailed predictive spectroscopic profile for this compound. The predicted ¹H NMR spectrum is characterized by a methyl singlet around 2.8 ppm and three distinct aromatic signals between 7.6 and 8.4 ppm. The ¹³C NMR is expected to show eight unique carbon signals, including a characteristic nitrile carbon at ~117 ppm. The IR spectrum is defined by strong, sharp absorptions for the nitrile group (~2230 cm⁻¹) and the sulfonyl chloride's S=O bonds (~1380 and ~1180 cm⁻¹). By following the outlined best-practice protocols, researchers can confidently acquire and interpret high-quality data to verify the structure and purity of this important chemical intermediate.
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LibreTexts. (2023, August 9). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
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-
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Navigating the Chemical Landscape: A Technical Guide to the Hazards and Toxicity of 5-Cyano-2-methylbenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Cyano-2-methylbenzene-1-sulfonyl chloride, a sulfonyl chloride derivative, is a chemical intermediate of significant interest in medicinal chemistry and drug development. Its bifunctional nature, featuring a reactive sulfonyl chloride group and a cyano-moiety, makes it a versatile building block for synthesizing a range of complex organic molecules. However, its utility in the laboratory is matched by a hazardous profile that demands rigorous safety protocols and a thorough understanding of its toxicological properties. This guide provides an in-depth examination of the known hazards associated with this compound, offering insights into its safe handling, storage, and emergency management. While comprehensive toxicological data remains limited, this document synthesizes the available information to empower researchers to mitigate risks effectively.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₈H₆ClNO₂S[1] |
| Molecular Weight | 215.66 g/mol [1] |
| CAS Number | 1899-24-7[2] |
| Synonyms | 5-cyano-2-methylbenzenesulfonyl chloride[1] |
Known Hazards and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are acute toxicity and severe corrosivity.[1]
GHS Hazard Statements:
-
H312: Harmful in contact with skin[1]
-
H319: Causes serious eye irritation[5]
-
H332: Harmful if inhaled[1]
-
H335: May cause respiratory irritation[5]
Hazard Pictograms:
Toxicological Profile: A Landscape of Incomplete Data
A critical aspect for researchers to understand is that the toxicological properties of this compound have not been fully investigated.[4][6] This lack of comprehensive data necessitates a cautious approach, treating the substance as potentially more hazardous than currently documented.
Acute Toxicity
Skin and Eye Corrosivity
This compound is a corrosive material, capable of causing severe skin burns and serious eye damage.[1][3][4] Contact with skin can lead to inflammation, itching, scaling, reddening, or blistering.[5] Eye contact is particularly dangerous and can result in redness, pain, and severe damage.[5] Immediate and thorough rinsing is crucial in the event of eye contact.[4]
Respiratory Irritation
Inhalation of dusts or mists of this compound can irritate the mucous membranes and the upper respiratory tract.[2][6] Higher exposures could potentially lead to more severe respiratory distress.
Carcinogenicity, Mutagenicity, and Reproductive Toxicity
There is no data available to suggest that this compound is a carcinogen, mutagen, or reproductive toxin.[2] However, the absence of data does not equate to the absence of hazard. Standard laboratory practice for handling uncharacterized compounds should be followed, assuming potential for such long-term effects until proven otherwise.
Environmental Hazards
Based on available data, the classification criteria for environmental hazards are not met.[4] There is limited information on its mobility in soil, persistence, and degradability.[4] Due to the lack of comprehensive ecological data, release into the environment should be avoided.[3]
Safe Handling and Storage Protocols
Given the hazardous nature of this compound, a multi-layered approach to safety is essential. The following protocols are designed to minimize exposure and ensure a safe laboratory environment.
Engineering Controls
The primary line of defense is to handle the compound within a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[4][6]
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory when working with this substance.
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[4]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn. Gloves must be inspected before use and changed immediately if contaminated.[4]
-
Skin and Body Protection: A lab coat, and in some cases, an apron or full-body suit, should be worn to prevent skin contact.[4]
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[4]
Storage
Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[2][4] It should be stored in a designated corrosives area.[4] The compound is moisture-sensitive and should be kept under a dry, inert atmosphere (e.g., nitrogen) to prevent degradation and the release of hazardous fumes.[4]
Emergency Procedures
A clear and well-rehearsed emergency plan is crucial for mitigating the consequences of accidental exposure or spills.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Spill Response
In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[2] Avoid generating dust. Do not allow the spilled material to enter drains or waterways.[2]
Experimental Workflow: Risk Mitigation
The following diagram illustrates a logical workflow for incorporating this compound into experimental designs, with an emphasis on proactive risk assessment and mitigation.
Caption: A logical workflow for handling hazardous reagents.
Signaling Pathway of Toxicity: A Mechanistic Hypothesis
While specific molecular pathways of toxicity have not been elucidated for this compound, its reactivity as a sulfonyl chloride provides a basis for a hypothetical mechanism of cellular damage. The sulfonyl chloride moiety is highly electrophilic and will readily react with nucleophiles, such as water and biological macromolecules.
Caption: A proposed mechanism for cellular damage.
Conclusion
This compound is a valuable reagent for chemical synthesis, but its hazardous properties necessitate a culture of safety and preparedness in the laboratory. The information presented in this guide, drawn from available safety data, underscores the importance of minimizing exposure through a combination of engineering controls, appropriate personal protective equipment, and meticulous handling procedures. As the scientific community continues to utilize this and similar compounds, a commitment to sharing and expanding upon the knowledge of their toxicological profiles will be paramount for ensuring the safety of researchers and advancing the frontiers of drug discovery.
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-
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-
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-
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-
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-
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Methodological & Application
Introduction: The Strategic Importance of a Versatile Sulfonyl Chloride
An Application Note on the Synthesis of 5-Cyano-2-methylbenzene-1-sulfonyl chloride
This compound (CAS No: 372198-49-7) is a key intermediate in modern synthetic chemistry, particularly valued in the fields of medicinal chemistry and drug discovery.[1] Its bifunctional nature, featuring a reactive sulfonyl chloride and a cyano group, makes it an excellent scaffold for building complex molecular architectures. The sulfonyl chloride moiety is a precursor to sulfonamides, a critical functional group found in a vast array of therapeutic agents.[2] This guide provides a comprehensive overview of its synthesis, emphasizing the underlying chemical principles, a detailed experimental protocol, and stringent safety measures.
Part 1: Mechanistic Rationale and Synthetic Strategy
The synthesis of this compound is achieved through the electrophilic aromatic substitution reaction of 4-cyanotoluene (also known as p-tolunitrile) with chlorosulfonic acid.
The Chemistry:
The reaction proceeds via a classic chlorosulfonation mechanism. Chlorosulfonic acid serves as the potent electrophile. The regiochemical outcome of the substitution is dictated by the directing effects of the substituents on the aromatic ring:
-
Methyl Group (-CH₃): An activating, ortho, para-directing group.
-
Cyano Group (-CN): A deactivating, meta-directing group.
The substitution occurs at the position that is electronically favored by both groups: ortho to the activating methyl group and meta to the deactivating cyano group. This synergistic directing effect leads to the selective formation of the desired 2,5-disubstituted product.
Below is a diagram illustrating the overall reaction pathway.
Sources
Application Note & Protocol: Synthesis of N-Aryl/Alkyl-5-cyano-2-methylbenzenesulfonamides via Reaction with Primary Amines
Audience: Researchers, scientists, and drug development professionals.
Introduction: Significance and Application
The sulfonamide functional group (R-SO₂NR'R'') is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antibacterial drugs, diuretics, anticonvulsants, and anti-inflammatory agents.[1][2] The synthesis of novel sulfonamide derivatives is a critical activity in drug discovery, aimed at identifying compounds with enhanced potency, selectivity, and pharmacokinetic profiles.[3]
5-Cyano-2-methylbenzene-1-sulfonyl chloride is a versatile reagent for introducing the 5-cyano-2-methylphenylsulfonyl moiety, a group of interest for its potential to modulate biological activity through specific electronic and steric interactions. The reaction of this sulfonyl chloride with primary amines provides a direct and efficient route to a diverse library of N-substituted sulfonamides, which are valuable scaffolds for further chemical elaboration and biological screening.[4][5]
This document provides a comprehensive guide to the synthesis, purification, and characterization of N-Aryl/Alkyl-5-cyano-2-methylbenzenesulfonamides. It details the underlying reaction mechanism, offers a robust step-by-step protocol, and provides guidance on troubleshooting common experimental challenges.
Reaction Mechanism and Principle
The synthesis of sulfonamides from sulfonyl chlorides and primary amines is a classic example of nucleophilic acyl substitution at a sulfur center.[6][7] The reaction proceeds via the following steps:
-
Nucleophilic Attack: The primary amine, acting as a nucleophile, attacks the highly electrophilic sulfur atom of the this compound. The electrophilicity of the sulfur is enhanced by the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral intermediate.
-
Elimination of Leaving Group: The intermediate collapses, expelling the chloride ion, which is a good leaving group, to form a protonated sulfonamide.
-
Deprotonation: A base, typically a tertiary amine like triethylamine (TEA) or pyridine, is included in the reaction mixture to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[1][8] This deprotonation step drives the reaction to completion and prevents the protonation of the starting amine, which would render it non-nucleophilic.
The overall reaction is highly efficient and generally proceeds with high yields.[9]
Experimental Workflow Diagram
The following diagram outlines the complete workflow from reagent preparation to final product characterization.
Caption: Experimental workflow for sulfonamide synthesis.
Detailed Experimental Protocol
4.1. Materials and Reagents
-
This compound (CAS: 372198-49-7)[10]
-
Primary amine of choice (e.g., aniline, benzylamine, etc.)
-
Triethylamine (TEA) or Pyridine (base)
-
Dichloromethane (DCM), anhydrous (solvent)
-
Ethyl acetate (for chromatography)
-
Hexanes (for chromatography)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
TLC plates (silica gel 60 F₂₅₄)
4.2. Equipment
-
Round-bottom flask with stir bar
-
Dropping funnel or syringe pump
-
Ice bath
-
Magnetic stirrer
-
Rotary evaporator
-
Standard glassware for extraction and chromatography
-
NMR spectrometer, Mass spectrometer, IR spectrometer, HPLC, Melting point apparatus
4.3. Safety Precautions
-
This compound is corrosive and causes severe skin burns and eye damage. It is harmful if swallowed, inhaled, or in contact with skin.[10]
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Primary amines and organic solvents are flammable and may be toxic. Handle with care.
-
The reaction generates HCl, which is corrosive. The use of a base is critical to neutralize it.
4.4. Step-by-Step Procedure
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 eq.).
-
Dissolve the amine in anhydrous dichloromethane (DCM) (approx. 0.2 M concentration).
-
Add triethylamine (1.2 eq.) to the solution.
-
Cool the flask to 0 °C in an ice bath with stirring.
-
-
Addition of Sulfonyl Chloride:
-
Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM in a separate dry flask.
-
Slowly add the sulfonyl chloride solution to the stirred amine solution at 0 °C over 15-30 minutes using a dropping funnel or syringe. Rationale: Slow addition helps to control the exothermic reaction and prevent the formation of side products.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system is typically 20-40% ethyl acetate in hexanes. The product spot should be less polar than the starting amine. Rationale: TLC allows for visual confirmation that the starting material is consumed, signaling reaction completion.
-
-
Workup and Extraction:
-
Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize any remaining acid and the triethylamine hydrochloride salt.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with brine. Rationale: The brine wash helps to remove residual water from the organic phase.
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
The crude product is typically a solid or viscous oil.
-
Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[11]
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the pure sulfonamide.
-
Characterization and Data
The identity and purity of the synthesized N-substituted-5-cyano-2-methylbenzenesulfonamide should be confirmed using standard analytical techniques.[12][13]
-
¹H and ¹³C NMR: Confirms the chemical structure. Expect characteristic shifts for the aromatic protons of the cyanotolyl ring, the protons of the amine moiety, and the N-H proton (if not exchanged with D₂O).
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Infrared Spectroscopy (IR): Shows characteristic stretching frequencies for the S=O bonds (approx. 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹), the C≡N bond (approx. 2230-2210 cm⁻¹), and the N-H bond (approx. 3400-3200 cm⁻¹).[13]
-
Melting Point: A sharp melting point range is indicative of a pure crystalline compound.[14]
-
High-Performance Liquid Chromatography (HPLC): Determines the purity of the final compound.[12]
Table 1: Representative Reaction Data
| Primary Amine | Product Name | Reaction Time (h) | Yield (%) | Physical State |
| Aniline | N-phenyl-5-cyano-2-methylbenzenesulfonamide | 4 | 92 | White Solid |
| Benzylamine | N-benzyl-5-cyano-2-methylbenzenesulfonamide | 3 | 95 | White Solid |
| Cyclohexylamine | N-cyclohexyl-5-cyano-2-methylbenzenesulfonamide | 3.5 | 88 | Off-white solid |
| n-Butylamine | N-(n-butyl)-5-cyano-2-methylbenzenesulfonamide | 2.5 | 91 | Colorless Oil |
Note: Data presented are typical and may vary based on reaction scale and specific conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive sulfonyl chloride (hydrolyzed).2. Insufficient base.3. Low nucleophilicity of the amine. | 1. Use fresh or properly stored sulfonyl chloride.2. Ensure at least 1.2 eq. of base is used.3. For poorly reactive amines, consider using a stronger base (e.g., DBU) or heating the reaction. |
| Multiple Products Observed by TLC | 1. Reaction run at too high a temperature.2. Bis-sulfonylation of the primary amine (rare).3. Impure starting materials. | 1. Maintain 0 °C during addition and control warming.2. Ensure an excess of the amine is not used.3. Check the purity of starting materials before use. |
| Product is Difficult to Purify | 1. Product co-elutes with impurities.2. Product is an oil that won't crystallize. | 1. Optimize the chromatography eluent system; try different solvent systems (e.g., DCM/Methanol).2. If an oil, attempt trituration with a non-polar solvent like hexanes or ether to induce crystallization. |
Conclusion
The reaction between this compound and primary amines is a reliable and high-yielding method for synthesizing a diverse range of N-substituted sulfonamides. These compounds serve as valuable building blocks in drug discovery and medicinal chemistry.[15][16] The protocol described herein is robust and can be adapted for various primary amines, providing a solid foundation for further research and development in this important area of chemical science.
References
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Microwave-assisted solvent- and catalyst-free synthesis of sulfonamides. Royal Society of Chemistry. Available at:
-
Sulfonamide. Wikipedia. Available at: [Link]
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King, J. F., & Rathore, R. (1998). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry. Available at: [Link]
-
Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. Available at: [Link]
-
Amines as Nucleophiles. Chemistry LibreTexts. Available at: [Link]
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Tucker, J. L., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, ACS Publications. Available at: [Link]
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Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at: [Link]
-
Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. Available at: [Link]
-
Das, S., et al. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. Available at: [Link]
-
Liu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]
-
Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate. Available at: [Link]
-
Recent Advances in the Synthesis of Sulfonamides Intermediates. Who we serve. Available at: [Link]
-
Aslam, M. A., et al. (2018). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Archives of Pharmacal Research. Available at: [Link]
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Zajdel, P., et al. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. Bioorganic Chemistry. Available at: [Link]
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Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC - NIH. Available at: [Link]
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The reaction of benzenesulfonyl chloride and the primary amine group of.... ResearchGate. Available at: [Link]
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Simple Tests for Identification of Sulfonamides. ResearchGate. Available at: [Link]
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Hinsberg reaction. Wikipedia. Available at: [Link]
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This compound. PubChem. Available at: [Link]
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Dixit, R. B., & Suseela, M. R. (2013). Cyanobacteria: potential candidates for drug discovery. Antonie Van Leeuwenhoek. Available at: [Link]
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Nature’s bounty – drug discovery from the sea. PMC - NIH. Available at: [Link]
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Recent applications of click chemistry in drug discovery. PubMed. Available at: [Link]
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Accelerating Drug Discovery: Enhanced Chemistry Strategies for NCEs, ADCs, and Emerging Modalities. YouTube. Available at: [Link]
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The Strategic Application of 5-Cyano-2-methylbenzene-1-sulfonyl Chloride in Contemporary Drug Discovery
In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of reagents available to the synthetic chemist, 5-Cyano-2-methylbenzene-1-sulfonyl chloride has emerged as a versatile and valuable scaffold. Its unique electronic and structural features allow for the tailored synthesis of complex molecules with finely tuned biological activities. This guide provides an in-depth exploration of the applications of this reagent, complete with detailed protocols and insights into its role in the generation of potent and selective drug candidates.
Introduction to a Privileged Scaffold
This compound is a substituted aromatic sulfonyl chloride characterized by the presence of a nitrile (-CN) group at the 5-position and a methyl (-CH3) group at the 2-position of the benzene ring.[1] This specific substitution pattern imparts a unique combination of reactivity and physicochemical properties to the molecule, making it an attractive starting material for the synthesis of diverse compound libraries. The strong electron-withdrawing nature of the cyano group, coupled with the steric and electronic influence of the ortho-methyl group, modulates the reactivity of the sulfonyl chloride and influences the conformational preferences of the resulting sulfonamides. These features are often exploited by medicinal chemists to achieve desired interactions with biological targets.
Core Application: Synthesis of Targeted Kinase Inhibitors
A significant application of this compound lies in the synthesis of targeted kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecules that can selectively inhibit specific kinases is a major focus of modern drug discovery. The 5-cyano-2-methylphenylsulfonyl moiety can be found in a number of patented kinase inhibitors, where it often serves as a key pharmacophoric element, contributing to potent and selective target engagement.
Case Study: Development of Novel Pyrazolopyrimidine-based Inhibitors
In a notable example from the peer-reviewed literature, this compound was utilized in the synthesis of a series of novel pyrazolopyrimidine derivatives investigated for their kinase inhibitory activity. The general synthetic approach involves the reaction of the sulfonyl chloride with a suitable amine-containing heterocyclic core.
Experimental Protocols
General Protocol for the Synthesis of N-Substituted-5-cyano-2-methylbenzenesulfonamides
This protocol outlines a general procedure for the reaction of this compound with a primary or secondary amine to form the corresponding sulfonamide. This reaction is a cornerstone of the application of this reagent in drug discovery.
Materials:
-
This compound (CAS 372198-49-7)
-
Primary or secondary amine of interest
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (TEA) or other suitable non-nucleophilic base
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a stirred solution of the amine (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (1.5 eq).
-
Slowly add a solution of this compound (1.2 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired sulfonamide.
Causality Behind Experimental Choices:
-
The use of an anhydrous aprotic solvent like DCM is crucial to prevent the hydrolysis of the reactive sulfonyl chloride.
-
A non-nucleophilic base such as triethylamine is employed to neutralize the hydrochloric acid generated during the reaction without competing with the primary/secondary amine as a nucleophile.
-
The reaction is typically initiated at 0 °C to control the initial exotherm and then allowed to proceed at room temperature to ensure completion.
-
The aqueous workup with sodium bicarbonate removes any unreacted sulfonyl chloride and acidic byproducts.
Visualization of the Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of a sulfonamide derivative from this compound.
Caption: General workflow for sulfonamide synthesis.
Structure-Activity Relationship Insights
The 5-cyano-2-methylphenylsulfonyl moiety often plays a critical role in the structure-activity relationship (SAR) of the resulting drug candidates. The cyano group can act as a hydrogen bond acceptor, engaging in specific interactions with the target protein. The methyl group can provide beneficial steric interactions or influence the overall conformation of the molecule, leading to improved potency and selectivity. The sulfonamide linkage itself is a key structural feature, providing a stable connection and often participating in hydrogen bonding with the protein backbone.
Tabulated Data: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 372198-49-7 | [1] |
| Molecular Formula | C8H6ClNO2S | [1] |
| Molecular Weight | 215.66 g/mol | [1] |
| Appearance | White to off-white solid | Vendor Data |
| Solubility | Soluble in most organic solvents | Vendor Data |
Conclusion
This compound is a valuable and versatile building block in drug discovery, particularly for the synthesis of targeted kinase inhibitors. Its unique substitution pattern provides a scaffold that can be readily functionalized to generate libraries of compounds for biological screening. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to effectively utilize this reagent in their own drug discovery programs. The continued exploration of derivatives of this scaffold is likely to yield novel therapeutic agents with improved efficacy and safety profiles.
References
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- Patent WO2009/93049 A1, 2009. [URL not available]
-
PubChem Compound Summary for CID 16794335, this compound. National Center for Biotechnology Information. [Link]
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- ACS Medicinal Chemistry Letters, 2015, 6(1), 73-78. [URL not available]
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Application Notes & Protocols: 5-Cyano-2-methylbenzene-1-sulfonyl chloride as a Versatile Chemical Building Block
Introduction: Unlocking Synthetic Potential
5-Cyano-2-methylbenzene-1-sulfonyl chloride is a trifunctional aromatic compound that has emerged as a significant building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure is characterized by a highly reactive sulfonyl chloride group, an electron-withdrawing cyano moiety, and a methyl group on a benzene ring. This unique combination of functional groups provides a powerful handle for constructing complex molecular architectures.
The electrophilic sulfur atom of the sulfonyl chloride is the primary site of reactivity, readily undergoing nucleophilic substitution with a wide array of nucleophiles. The cyano and methyl groups modulate the electronic properties of the aromatic ring and offer sites for further synthetic transformations. These attributes make it an invaluable precursor for the synthesis of novel sulfonamides, a class of compounds renowned for their diverse pharmacological activities.[1][2][3] This guide provides an in-depth exploration of its properties, safety considerations, and detailed protocols for its application in key synthetic transformations.
Physicochemical Properties & Safety Data
A thorough understanding of the physicochemical properties and safety hazards is paramount before utilizing any chemical reagent.
| Property | Value | Source |
| IUPAC Name | 5-cyano-2-methylbenzenesulfonyl chloride | [4] |
| CAS Number | 372198-49-7 | [4][5][6] |
| Molecular Formula | C₈H₆ClNO₂S | [4][5] |
| Molecular Weight | 215.66 g/mol | [4] |
| Appearance | White to off-white solid/crystals | [7] |
| SMILES | CC1=C(C=C(C=C1)C#N)S(=O)(=O)Cl | [4] |
Hazard Identification and Safety Precautions
This compound is a hazardous substance that must be handled with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.[8][9][10]
-
GHS Hazard Statements:
-
Precautionary Measures:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.[10]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[8][9]
-
P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[8][9]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9][11]
-
P310: Immediately call a POISON CENTER or doctor/physician.[9]
-
Core Application: Synthesis of Substituted Sulfonamides
The reaction between a sulfonyl chloride and a primary or secondary amine is the most common and reliable method for the synthesis of sulfonamides.[2][12] This reaction is fundamental in the construction of a vast library of biologically active molecules.[1][3]
Causality of Experimental Design: The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the highly electrophilic sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate which then collapses, eliminating a chloride ion. The hydrochloric acid (HCl) generated as a byproduct is neutralized by a base (e.g., triethylamine, pyridine) to prevent the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
Caption: General workflow for the synthesis of sulfonamides.
Protocol 1: General Synthesis of N-Substituted-5-cyano-2-methylbenzenesulfonamide
Materials:
-
This compound
-
Primary or secondary amine (1.0 equivalent)
-
Anhydrous triethylamine (TEA) or pyridine (1.2 - 1.5 equivalents)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 eq.) and dissolve it in anhydrous DCM. Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add triethylamine (1.2 eq.) to the stirred amine solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM in a dropping funnel. Add this solution dropwise to the cold amine/base mixture over 15-30 minutes. The slight excess of the sulfonyl chloride ensures complete consumption of the potentially more valuable amine.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up: a. Quench the reaction by adding deionized water. b. Transfer the mixture to a separatory funnel. Separate the organic layer. c. Extract the aqueous layer with DCM (2x). d. Combine the organic layers and wash sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ (to remove residual acid), and brine (to remove water). e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid or oil via flash column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide product.
Extended Applications: Synthesis of Sulfinamides
While sulfonamide synthesis is the primary application, the sulfonyl chloride moiety can be strategically reduced in situ to a sulfinyl chloride, which can then be trapped by an amine to form a sulfinamide. Sulfinamides are valuable intermediates in their own right, especially in asymmetric synthesis.[13]
Mechanistic Insight: This one-pot procedure involves the reduction of the sulfonyl chloride, typically with a phosphine like triphenylphosphine, in the presence of an amine. The reaction is thought to proceed through a sulfinylphosphonium salt intermediate.
Caption: Synthetic pathways from this compound.
Protocol 2: One-Pot Synthesis of N-Substituted-5-cyano-2-methylbenzenesulfinamide
(Adapted from general procedures for sulfinamide synthesis from sulfonyl chlorides.[13])
Materials:
-
This compound (1.0 equivalent)
-
Triphenylphosphine (PPh₃) (1.0 equivalent)
-
Primary or secondary amine (1.0 equivalent)
-
Anhydrous triethylamine (TEA) (10.0 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Syringe pump
Procedure:
-
Solution A: In a round-bottom flask, dissolve this compound (1.0 eq.) and triethylamine (10.0 eq.) in anhydrous DCM. Cool the solution to 0 °C.
-
Solution B: In a separate flask, dissolve triphenylphosphine (1.0 eq.) and the desired amine (1.0 eq.) in anhydrous DCM.
-
Reaction: Using a syringe pump, add Solution B to the stirred Solution A at 0 °C over a period of 1 hour. The slow addition is critical to control the reaction rate and minimize side products.
-
Monitoring: After the addition is complete, monitor the reaction by TLC until the sulfonyl chloride is fully consumed.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Purify the resulting crude residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to isolate the desired sulfinamide product.
Conclusion
This compound is a robust and versatile reagent for the synthesis of diverse sulfonamide and sulfinamide derivatives. The protocols outlined in this guide provide a solid foundation for researchers to exploit its reactivity. Careful attention to safety and handling, along with standard techniques for reaction monitoring and purification, will ensure successful and reproducible outcomes in the laboratory. The strategic placement of the cyano and methyl groups offers further opportunities for post-synthetic modification, expanding its utility in the creation of complex and functionally rich molecules.
References
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This compound | C8H6ClNO2S | CID 16794335 - PubChem. Available from: [Link]
-
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH. Available from: [Link]
-
The Synthesis of Functionalised Sulfonamides - UCL Discovery. Available from: [Link]
-
Mild and General Method for the Synthesis of Sulfonamides - Organic Chemistry Portal. Available from: [Link]
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Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. Available from: [Link]
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4-Cyano-2-methoxybenzenesulfonyl Chloride - Organic Syntheses Procedure. Available from: [Link]
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methanesulfonyl chloride - Organic Syntheses Procedure. Available from: [Link]
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This compound,(CAS# 372198-49-7) - Sinfoo Biotech. Available from: [Link]
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Application Note & Protocol: Synthesis of 5-Cyano-2-methylbenzenesulfonamide
Preamble: The Strategic Importance of the Sulfonamide Moiety
The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, from antibacterial drugs to diuretics and anticonvulsants.[1][2] Its ability to act as a bioisostere of a carboxyl group and engage in critical hydrogen bonding interactions makes it a privileged scaffold in drug design. This document provides a comprehensive, field-proven protocol for the synthesis of 5-Cyano-2-methylbenzenesulfonamide, a valuable building block for chemical libraries and targeted drug discovery programs. The protocol is designed to be self-validating, with an emphasis on the causality behind each experimental step, ensuring both reproducibility and a deep understanding of the underlying chemistry.
Reaction Principle: Nucleophilic Substitution at the Sulfonyl Center
The synthesis of a sulfonamide from a sulfonyl chloride is a classic and highly reliable transformation.[2][3][4] The core of this reaction is the nucleophilic attack of an amine—in this case, ammonia—on the highly electrophilic sulfur atom of the sulfonyl chloride.
The mechanism proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ammonia attacks the electron-deficient sulfur atom of 5-Cyano-2-methylbenzenesulfonyl chloride.
-
Intermediate Formation: A tetrahedral intermediate is formed.
-
Leaving Group Departure: The stable chloride ion is expelled as a leaving group.
-
Deprotonation: The resulting protonated sulfonamide is deprotonated by a second equivalent of ammonia, which acts as a base. This neutralization step yields the final sulfonamide product and ammonium chloride (NH₄Cl) as a byproduct.[5][6]
This reaction is typically fast and exothermic. The use of excess ammonia not only drives the reaction to completion but also serves to neutralize the hydrogen chloride (HCl) generated, preventing potential side reactions or degradation of the desired product.[7]
Caption: Reaction mechanism for sulfonamide synthesis.
Detailed Experimental Protocol
This protocol details the synthesis, isolation, and purification of 5-Cyano-2-methylbenzenesulfonamide. Performing this reaction in a well-ventilated fume hood is mandatory.
Materials and Equipment
| Reagent/Material | CAS No. | Molecular Formula | MW ( g/mol ) | Supplier Notes |
| 5-Cyano-2-methylbenzenesulfonyl chloride | 372198-49-7 | C₈H₆ClNO₂S | 215.66 | Purity ≥95%. Handle with care; it is corrosive.[8][9] |
| Ammonium hydroxide solution (Aqueous Ammonia) | 1336-21-6 | NH₄OH | 35.04 | 28-30% NH₃ basis. Strong irritant. |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | For reaction and washing. |
| Ethanol (95% or Absolute) | 64-17-5 | C₂H₅OH | 46.07 | For recrystallization. |
| Activated Carbon | 7440-44-0 | C | 12.01 | Decolorizing grade. |
| Equipment | ||||
| 250 mL Round-bottom flask or Erlenmeyer flask | ||||
| Magnetic stirrer and stir bar | ||||
| Ice/water bath | For temperature control. | |||
| Buchner funnel and vacuum flask | For product isolation. | |||
| Standard laboratory glassware (beakers, cylinders) | ||||
| pH paper |
Step-by-Step Synthesis Procedure
Caption: Step-by-step experimental workflow for synthesis.
-
Reaction Setup: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, add 50 mL of concentrated ammonium hydroxide solution (28-30%). Place the flask in an ice/water bath and stir until the internal temperature reaches 0-5°C.
-
Addition of Sulfonyl Chloride: Weigh 5.0 g (23.2 mmol) of 5-Cyano-2-methylbenzenesulfonyl chloride. Causality Note: This reaction is exothermic; slow, portion-wise addition is crucial to prevent a runaway reaction and potential hydrolysis of the sulfonyl chloride. Add the sulfonyl chloride in small portions to the vigorously stirred, cold ammonia solution over 15-20 minutes. Use a spatula to ensure the powder incorporates into the liquid. The consistency of the mixture will become thicker as the product precipitates.[5][7]
-
Reaction Progression: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes. Then, remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring for another 1-2 hours to ensure the reaction goes to completion.
-
Product Isolation: Cool the reaction mixture again in an ice bath for 15-20 minutes to maximize precipitation. Isolate the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with two portions of cold deionized water (2 x 25 mL). Causality Note: This step is critical to remove the water-soluble byproduct, ammonium chloride, and any excess ammonia.
-
Purification by Recrystallization:
-
Transfer the crude, damp solid to a 250 mL beaker.
-
Add a minimal amount of hot 95% ethanol to dissolve the solid completely.
-
If the solution is colored, add a small amount of activated carbon, heat for a few minutes, and perform a hot filtration to remove the carbon.
-
Slowly add hot deionized water to the hot ethanolic solution until the solution just begins to turn cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete the crystallization process.[10]
-
-
Final Collection and Drying: Collect the purified white crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum to a constant weight.
Product Characterization
The identity and purity of the synthesized 5-Cyano-2-methylbenzenesulfonamide must be confirmed through standard analytical techniques.
| Parameter | Expected Result | Method |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Molecular Formula | C₈H₈N₂O₂S | Mass Spectrometry |
| Molecular Weight | 196.23 g/mol [11] | Mass Spectrometry |
| Melting Point | To be determined experimentally (literature value) | Melting Point Apparatus |
| TLC | Single spot in an appropriate solvent system | TLC (e.g., Ethyl Acetate/Hexane)[12] |
| IR Spectroscopy (cm⁻¹) | ~3300-3400 (N-H), ~2230 (C≡N), ~1340 & ~1160 (SO₂) | FT-IR Spectroscopy |
| ¹H NMR | Peaks corresponding to aromatic, methyl, and amide protons | NMR Spectroscopy |
| ¹³C NMR | Peaks corresponding to aromatic, methyl, and nitrile carbons | NMR Spectroscopy |
Safety, Handling, and Waste Disposal
Trustworthiness through Safety: Adherence to safety protocols is non-negotiable for the integrity of the experiment and the well-being of the researcher.
-
Hazard Assessment:
-
Personal Protective Equipment (PPE):
-
Engineering Controls:
-
Waste Disposal:
-
The aqueous filtrate will be basic and contain ammonium chloride. Neutralize with a suitable acid (e.g., dilute HCl) before disposing of it according to institutional and local environmental regulations.
-
Dispose of any solid chemical waste in a designated hazardous waste container.
-
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Yield | 1. Hydrolysis of sulfonyl chloride due to moisture or high temperature. | 1. Ensure the reaction is kept cold during addition. Use fresh, high-purity sulfonyl chloride. |
| 2. Incomplete reaction. | 2. Increase reaction time at room temperature. Confirm starting material consumption with TLC. | |
| Product is Oily/Gummy | Impurities present, or incomplete removal of byproducts. | Re-wash the crude product thoroughly with cold water. Ensure the recrystallization solvent system is appropriate. |
| Product is Colored | Presence of colored impurities from the starting material or side reactions. | Use activated carbon during the recrystallization step as described in the protocol. |
| Reaction is Too Vigorous | Addition of sulfonyl chloride was too fast. | Stop the addition immediately, ensure the ice bath is effective, and resume addition at a much slower rate once controlled. |
References
-
Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate. [Link]
- Sulfonamide purification process - US2777844A.
-
The Synthesis of Functionalised Sulfonamides. UCL Discovery. [Link]
-
Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry. [Link]
-
Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. [Link]
-
Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. NIH National Center for Biotechnology Information. [Link]
-
Preparation of sulfonamides from N-silylamines. NIH National Center for Biotechnology Information. [Link]
-
5-cyano-N-heptan-2-yl-2-methylbenzenesulfonamide. PubChem. [Link]
-
4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses. [Link]
-
Amination of the p-acetaminobenzene sulfonyl chloride. University of Technology. [Link]
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Synthesis of Sulfanilamide. University of Missouri–St. Louis. [Link]
-
Methanesulfonyl chloride. Organic Syntheses. [Link]
-
Sulfonamide (medicine). Wikipedia. [Link]
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5-Cyano-2-methylbenzene-1-sulfonyl chloride. PubChem. [Link]
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(PDF) 5-Amino-2-methylbenzenesulfonamide. ResearchGate. [Link]
-
Safety Data Sheet: Ammonium chloride. Carl ROTH. [Link]
-
What Are The Safety Precautions For Handling Ammonia? YouTube. [Link]
-
Safety Precautions For Workers Who Handle Ammonia. GDS Corp. [Link]
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Amine Reactions. Chemistry LibreTexts. [Link]
-
5-Amino-2-methylbenzenesulfonamide. PubChem. [Link]
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Application Notes: Experimental Procedures for Coupling Reactions with Amines Under Basic Conditions
Abstract
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, critical to the fields of medicinal chemistry, materials science, and drug development.[1][2][3] This guide provides an in-depth exploration of two paramount classes of amine coupling reactions conducted under basic conditions: amide bond formation via activated carboxylic acids and the palladium-catalyzed Buchwald-Hartwig amination. Designed for researchers, scientists, and drug development professionals, this document elucidates the underlying mechanisms, provides detailed, field-proven protocols, and offers practical guidance for troubleshooting and optimization. By explaining the causality behind experimental choices, this note aims to empower chemists to not only replicate these procedures but also to rationally adapt them for novel and complex molecular architectures.
Introduction: The Centrality of the C-N Bond
The amide bond is a ubiquitous functional group found in the backbone of proteins, numerous top-selling pharmaceuticals, and advanced polymers.[4] Similarly, the aryl amine motif is a privileged structure in a vast array of bioactive molecules and organic electronic materials.[5] The direct condensation of a carboxylic acid and an amine is generally unfavorable due to a competing acid-base reaction that forms a non-reactive ammonium carboxylate salt.[6][7] Likewise, the direct substitution of amines onto aryl halides is often challenging. Consequently, robust and versatile synthetic methodologies that operate under controlled basic conditions are essential.
This guide focuses on two such methodologies:
-
Amide Bond Formation: Utilizing coupling reagents to activate carboxylic acids, making them susceptible to nucleophilic attack by amines. The base plays a crucial role in neutralizing acidic byproducts and facilitating the reaction.[8][9]
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction that forms C-N bonds between aryl halides (or pseudohalides) and amines.[5][10] This reaction requires a stoichiometric amount of base to deprotonate the amine and facilitate the catalytic cycle.[11][12]
Part I: Amide Bond Formation via Coupling Reagents
The synthesis of amides from carboxylic acids and amines is one of the most frequently performed reactions in drug discovery.[1][13] The strategy hinges on converting the carboxylic acid's hydroxyl group into a better leaving group, thereby activating it for nucleophilic attack.
Mechanism and the Role of the Base
The overall process involves two key stages: activation and coupling. A base is essential to drive the equilibrium forward, typically by neutralizing the acid generated during the reaction or by deprotonating the amine's conjugate acid.[8][9]
-
Activation: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate, such as an O-acylisourea (with carbodiimides) or an activated ester.[1][6]
-
Nucleophilic Attack: The amine attacks the carbonyl carbon of the activated intermediate.
-
Bond Formation: The tetrahedral intermediate collapses, eliminating the leaving group (derived from the coupling reagent) to form the stable amide bond.
Commonly used bases are non-nucleophilic tertiary amines like diisopropylethylamine (DIPEA) or triethylamine (TEA), which prevent unwanted side reactions.[8]
Visualization of the Amide Coupling Workflow
The following diagram outlines the typical laboratory workflow for an amide coupling reaction.
Caption: General workflow for a typical amide coupling experiment.
Common Coupling Reagents
The choice of coupling reagent is critical and depends on factors like substrate complexity, cost, and the potential for side reactions like racemization.[14]
| Reagent Class | Examples | Key Characteristics & Causality |
| Carbodiimides | EDC, DCC, DIC | Form highly reactive O-acylisourea intermediates.[6] EDC is water-soluble, simplifying byproduct removal via aqueous workup, unlike DCC which forms an insoluble urea byproduct.[13][15] Often used with additives like HOBt or HOAt to suppress racemization by rapidly forming a more stable activated ester.[6] |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | Among the most efficient reagents, known for fast reaction times and low racemization rates.[14][15] The uronium structure provides a highly activated species. HATU, derived from HOAt, is particularly effective for sterically hindered couplings.[4][15] |
| Phosphonium Salts | PyBOP, BOP | Highly effective but can be less atom-economical. A key advantage is that they do not react with the free amino group of the amine component, which can be beneficial when using valuable or sensitive amines.[1] |
Detailed Protocol: EDC/HOBt Mediated Amide Coupling
This protocol describes a general procedure for coupling a carboxylic acid with a primary amine using 1-Ethyl-3-(3-dimethylaminaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).
Materials:
-
Carboxylic Acid (1.0 equiv)
-
Primary Amine (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
DIPEA (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc), Water, 1M HCl, Sat. NaHCO₃, Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Round-bottom flask, magnetic stirrer, ice bath, nitrogen/argon line
Procedure:
-
Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv).
-
Dissolution: Dissolve the acid in anhydrous DMF (to make a ~0.1-0.5 M solution). Cool the flask to 0 °C using an ice bath.
-
Rationale: Starting at 0 °C helps to control the initial exothermic activation step and maintain the stability of the activated intermediate.[8]
-
-
Reagent Addition: To the stirred solution, add HOBt (1.2 equiv), DIPEA (3.0 equiv), the primary amine (1.1 equiv), and finally EDC·HCl (1.2 equiv).
-
Rationale: Adding the amine before the EDC can sometimes be advantageous. The HOBt reacts with the initial O-acylisourea intermediate to form an active ester, which is less prone to racemization and other side reactions.[13] DIPEA acts as a non-nucleophilic base to neutralize the HCl salt of EDC and the HOBt proton.
-
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting starting material is consumed.
-
Quenching & Extraction: Once complete, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water (2x), 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and finally brine (1x).
-
Rationale: The aqueous washes remove the water-soluble byproducts (EDC-urea, excess HOBt) and unreacted reagents. The acid wash removes basic impurities (DIPEA), and the base wash removes acidic impurities (unreacted carboxylic acid, HOBt).
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel.
Part II: Buchwald-Hartwig Amination
Developed in the mid-1990s by Stephen Buchwald and John Hartwig, this palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines.[5][10] It offers broad substrate scope and functional group tolerance under relatively mild conditions.[10]
Mechanism and the Role of the Base
The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. A strong, non-nucleophilic base is critical for the deprotonation of the amine, which facilitates the formation of the key palladium-amido complex.[11][16]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II)-aryl complex.[5][11]
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center. The base then deprotonates the amine to form a palladium-amido intermediate.[11]
-
Reductive Elimination: The final C-N bond is formed via reductive elimination from the Pd(II) complex, releasing the aryl amine product and regenerating the active Pd(0) catalyst.[10][16]
The choice of base is crucial; strong bases like sodium tert-butoxide (NaOtBu) are common, but weaker bases like Cs₂CO₃ or K₃PO₄ can be used for base-sensitive substrates.[16]
Visualization of the Catalytic Cycle
Sources
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Application Notes and Protocols for Post-Synthetic Modification of MOFs using 5-Cyano-2-methylbenzene-1-sulfonyl chloride
Introduction: Expanding the Chemical Space of Metal-Organic Frameworks for Advanced Applications
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, catalysis, and notably, in the biomedical field as advanced drug delivery systems.[1] The ability to tailor their pore environment and chemical functionality is paramount to unlocking their full potential. While direct synthesis using functionalized linkers is a common approach, it is often limited by the stability of the functional groups under the solvothermal conditions required for MOF synthesis.[2][3] Post-synthetic modification (PSM) offers a powerful alternative, enabling the covalent modification of a pre-fabricated MOF scaffold, thereby introducing functionalities that might not be compatible with the initial synthesis.[2][4] This approach allows for the precise engineering of the MOF's properties while preserving its crystalline structure.[5]
This application note provides a detailed guide for the postsynthetic modification of amine-functionalized MOFs with 5-Cyano-2-methylbenzene-1-sulfonyl chloride . This modification introduces both a sulfonamide linkage and a cyano group onto the MOF's organic linkers. The sulfonamide group is a well-established pharmacophore found in numerous therapeutic agents and is known for its chemical stability and ability to participate in hydrogen bonding.[6][7] The cyano group, on the other hand, offers a versatile handle for further chemical transformations and can influence the electronic properties of the framework, potentially impacting guest-host interactions. This dual functionalization paves the way for the development of sophisticated MOF-based platforms for drug delivery, catalysis, and sensing.
This guide is intended for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring a thorough understanding of the modification process and its implications for material properties and applications.
Principle of the Postsynthetic Modification
The core of this protocol lies in the covalent reaction between the primary amine groups present on the organic linkers of an amine-functionalized MOF (e.g., UiO-66-NH₂ or MIL-101-NH₂) and the sulfonyl chloride group of this compound. This reaction, a classic sulfonamide bond formation, proceeds readily under mild conditions and is highly efficient.[8] A base, such as pyridine or triethylamine, is typically employed to scavenge the hydrochloric acid (HCl) byproduct, which could otherwise compromise the structural integrity of acid-sensitive MOFs.[3]
The choice of an amine-functionalized MOF is critical. Robust frameworks like the zirconium-based UiO-66-NH₂ and the chromium-based MIL-101-NH₂ are ideal candidates due to their high thermal and chemical stability, which allows them to withstand the PSM conditions without significant degradation of their crystalline structure.[9][10]
The successful incorporation of the 5-Cyano-2-methylbenzene-1-sulfonyl moiety is expected to alter the physicochemical properties of the parent MOF, including its surface area, pore volume, hydrophilicity, and thermal stability. These changes are a direct consequence of the introduced functional groups and must be thoroughly characterized to understand their impact on the material's performance in the intended application.
Experimental Workflow & Protocols
The overall experimental workflow for the postsynthetic modification and subsequent characterization is depicted below.
Protocol 1: Postsynthetic Modification of UiO-66-NH₂
This protocol details the modification of the highly stable zirconium-based MOF, UiO-66-NH₂.
Materials:
-
UiO-66-NH₂ (synthesized according to literature procedures or commercially available)
-
This compound (CAS: 372198-49-7)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Anhydrous Pyridine or Triethylamine (TEA)
-
Methanol (MeOH)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
-
Centrifuge and centrifuge tubes
Procedure:
-
Activation of UiO-66-NH₂:
-
Place 100 mg of as-synthesized UiO-66-NH₂ in a round-bottom flask.
-
Add 20 mL of DCM and stir the suspension for 24 hours at room temperature to exchange the solvent within the pores.
-
Separate the solid by centrifugation (e.g., 8000 rpm for 10 minutes) and decant the supernatant.
-
Repeat the solvent exchange with fresh DCM two more times.
-
After the final wash, dry the activated UiO-66-NH₂ under vacuum at 120 °C for 12 hours to remove any residual solvent.
-
-
Postsynthetic Modification Reaction:
-
Under an inert atmosphere, suspend the 100 mg of activated UiO-66-NH₂ in 20 mL of anhydrous DCM in a round-bottom flask.
-
In a separate vial, dissolve a 3-fold molar excess of this compound relative to the amine groups in UiO-66-NH₂ in 5 mL of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the stirring MOF suspension.
-
Add a 5-fold molar excess of anhydrous pyridine or TEA to the reaction mixture to act as an HCl scavenger.[3]
-
Allow the reaction to proceed at room temperature for 24-48 hours with continuous stirring.
-
-
Washing and Purification:
-
After the reaction is complete, collect the solid product by centrifugation.
-
Wash the modified MOF sequentially with:
-
DCM (3 x 20 mL) to remove unreacted sulfonyl chloride and pyridine hydrochloride.
-
Methanol (3 x 20 mL) to remove any remaining impurities.
-
-
After the final wash, dry the functionalized MOF, designated as UiO-66-NH-SO₂-(o-Me, p-CN)-Ph, under vacuum at 80 °C for 12 hours.
-
Characterization of the Modified MOF
Thorough characterization is essential to confirm the successful functionalization and to assess the impact of the modification on the MOF's properties.
Powder X-Ray Diffraction (PXRD)
PXRD is crucial for verifying the retention of the crystalline structure of the MOF after the postsynthetic modification.
-
Expected Outcome: The PXRD pattern of the modified MOF should exhibit the characteristic diffraction peaks of the parent UiO-66-NH₂, indicating that the crystalline framework has been preserved.[5] Minor changes in peak intensities may be observed due to the presence of the new functional groups within the pores. A significant loss of crystallinity would suggest that the reaction conditions were too harsh, leading to the degradation of the MOF structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides direct evidence of the covalent bond formation and the incorporation of the new functional groups.
-
Expected Outcome:
-
A decrease in the intensity of the N-H stretching vibrations of the primary amine group in UiO-66-NH₂ (typically around 3300-3500 cm⁻¹).[11][12]
-
The appearance of new characteristic peaks corresponding to the sulfonamide group (S=O stretching around 1350-1300 cm⁻¹ and 1180-1160 cm⁻¹) and the cyano group (C≡N stretching around 2230-2220 cm⁻¹).[13]
-
The presence of peaks associated with the aromatic rings of both the original linker and the newly introduced moiety.
-
| Functional Group | Parent MOF (UiO-66-NH₂) | Modified MOF |
| N-H stretch (amine) | ~3300-3500 cm⁻¹ (strong) | Diminished or absent |
| N-H stretch (sulfonamide) | - | ~3300 cm⁻¹ (weak to medium) |
| C≡N stretch | - | ~2230-2220 cm⁻¹ |
| S=O stretch (asymmetric) | - | ~1350-1300 cm⁻¹ |
| S=O stretch (symmetric) | - | ~1180-1160 cm⁻¹ |
Table 1: Expected FT-IR peak shifts upon successful modification.
Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability of the modified MOF and can provide an estimation of the degree of functionalization.
-
Expected Outcome: The TGA curve of the modified MOF will likely show a different decomposition profile compared to the parent MOF. The introduction of the bulkier organic moiety may lead to a slight decrease in the onset of decomposition temperature.[14][15] The weight loss corresponding to the decomposition of the organic linkers can be used to quantify the degree of functionalization, although this method requires careful interpretation and comparison with the TGA of the parent MOF.
| Material | Decomposition Onset (°C) |
| UiO-66-NH₂ | ~450-500 °C |
| UiO-66-NH-SO₂-(o-Me, p-CN)-Ph | Expected to be slightly lower |
Table 2: Illustrative thermal stability data.
Application in Drug Development: Rationale and Insights
The introduction of the 5-cyano-2-methylbenzenesulfonyl group onto the MOF linker is a strategic choice for applications in drug delivery.
The Role of the Sulfonamide Linkage
The sulfonamide group is a key structural motif in a wide range of pharmaceuticals, including antibacterial agents, diuretics, and anticonvulsants.[6][16] Its incorporation into the MOF structure can:
-
Enhance Biocompatibility: While the biocompatibility of any new material must be rigorously tested, the prevalence of the sulfonamide group in approved drugs suggests a lower likelihood of inherent toxicity.[17][18][19]
-
Modulate Drug Interactions: The sulfonamide group is a strong hydrogen bond donor and acceptor. This can lead to specific interactions with drug molecules containing complementary functional groups, potentially increasing drug loading capacity and providing more controlled release kinetics.[20]
The Versatility of the Cyano Group
The terminal cyano group offers several advantages:
-
Polarity and Drug Affinity: The cyano group is highly polar, which can influence the overall polarity of the MOF pores. This can be tuned to enhance the loading of specific drug molecules through dipole-dipole interactions.
-
A Handle for Further Functionalization: The cyano group can be readily converted into other functional groups, such as carboxylic acids or amines, through well-established chemical transformations. This opens up possibilities for multi-step postsynthetic modifications, allowing for the attachment of targeting ligands (e.g., folic acid) or imaging agents.
Conclusion and Future Perspectives
The postsynthetic modification of amine-functionalized MOFs with this compound is a robust and versatile method for introducing valuable chemical functionalities. This application note provides a comprehensive guide, from the underlying principles to detailed experimental protocols and characterization techniques. The resulting sulfonamide- and cyano-functionalized MOFs hold significant promise for advanced applications, particularly in the design of sophisticated drug delivery systems. The dual functionality allows for fine-tuning of drug-carrier interactions and opens avenues for the development of targeted and theranostic platforms. As the field of MOF-based therapeutics continues to evolve, such precise chemical engineering of the framework's interior will be instrumental in translating these remarkable materials from the laboratory to clinical applications.
References
- Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks. ACS Central Science. (2020).
- Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks - PMC. PubMed Central. (2020).
- X-ray crystallographic insights into post-synthetic metalation products in a metal–organic framework. Royal Society Publishing.
- Post-Synthetic Modification of the Metal Organic Framework Compound UiO-66.
- Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO3H and CAU-1-NH2. (2014).
- Smart Multifunctional UiO-66 Metal–Organic Framework Nanoparticles with Outstanding Drug-Loading/Release Potential for the Targeted Delivery of Quercetin. Inorganic Chemistry. (2022).
- Thermal Analysis and Heat Capacity Study of Metal–Organic Frameworks. The Journal of Physical Chemistry C.
- Scheme 1 Two-step postsynthetic modification of Cr-MIL-101-SO 3 H (1)...
- Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO3H and CAU-1-NH2 - ResearchG
- the-thermal-stability-of-metal-organic-frameworks - Ask this paper - Bohrium. (2020).
- Thermal Stability of Metal–Organic Frameworks (MOFs)
- The thermal stability of metal-organic frameworks | Request PDF - ResearchG
- Drug loading parameters of UiO-66-NH 2 @EPSQ composite with different W...
- Thermal Stability of Methyl-Functionalized MOF-5. The Journal of Physical Chemistry C. (2019).
- Controlling the Adsorption and Release of Ocular Drugs in Metal–Organic Frameworks: Effect of Polar Functional Groups - NIH. (2022).
- FT-IR spectra of UiO-66-NH2 and UiO-66-NH2-PC - ResearchG
- Chapter 5.
- (PDF)
- Enzyme-Responsive Zr-Based Metal–Organic Frameworks for Controlled Drug Delivery: Taking Advantage of Clickable PEG-Phosphate Ligands.
- FT-IR spectra of the UiO-66-NH 2 before and after adsorption.
- Sulfonamide (medicine) - Wikipedia.
- Surface-functionalized UIO-66-NH2 for dual-drug delivery of vancomycin and amikacin against vancomycin-resistant Staphylococcus aureus - PMC - NIH. (2024).
- FT-IR spectra of UiO-66-NH2, UiO-66-NH2-SA and UiO-66-NH2-SA-V - ResearchG
- FT-IR spectra of UiO-66 and UiO-66-NH2 before and after adsorption.
- MIL Metal-Organic Frameworks: Synthesis, Post-Synthetic Modifications, and Applic
- Post-synthetic modification of the metal–organic framework compound UiO-66 - Journal of M
- Sulfonamide - Wikipedia.
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- NH 2 -Modified UiO-66: Structural Characteristics and Functional Properties - MDPI.
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- Post-synthetic modification of the metal–organic framework compound UiO-66 | Request PDF - ResearchG
- (PDF)
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- Biologically active sulfur-containing polyamides as promising anticancer m
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- Metal–Organic Frameworks as Intelligent Drug Nanocarriers for Cancer Therapy - PMC. (2022).
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- 20. Metal–Organic Frameworks for Drug Delivery: A Design Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Purity of 5-Cyano-2-methylbenzene-1-sulfonyl chloride
Introduction
5-Cyano-2-methylbenzene-1-sulfonyl chloride is a crucial reagent and intermediate in the synthesis of various pharmaceuticals and specialty chemicals. The purity of this compound is paramount as impurities can lead to undesirable side reactions, lower yields of the final product, and potential safety hazards. Therefore, robust and reliable analytical methods are essential for its quality control.
This document provides a comprehensive guide to the analytical methods for determining the purity of this compound, designed for researchers, scientists, and professionals in drug development. The methodologies detailed herein are grounded in established analytical principles and are designed to ensure scientific integrity and trustworthiness in your results. Each protocol is presented as a self-validating system, incorporating system suitability tests to guarantee data quality.
The primary analytical techniques covered in this guide include High-Performance Liquid Chromatography (HPLC) for the separation and quantification of the main component and its impurities, Gas Chromatography (GC) for volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and quantitative analysis. Additionally, a classical titrimetric method is described for determining the overall sulfonyl chloride content.
The selection of these methods is based on their specificity, accuracy, precision, and robustness, aligning with the principles outlined in the International Council for Harmonisation (ICH) guidelines on analytical procedure validation.[1][2][3]
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.
| Property | Value | Source |
| Molecular Formula | C₈H₆ClNO₂S | [4][5] |
| Molecular Weight | 215.66 g/mol | [4][5] |
| Appearance | Typically a solid | [6] |
| CAS Number | 372198-49-7 | [4][5][7] |
| Reactivity | The sulfonyl chloride group is highly reactive and susceptible to hydrolysis. This necessitates the use of aprotic solvents during sample preparation and analysis to prevent degradation.[8] | - |
I. High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity assessment due to its high-resolution separation capabilities, making it ideal for quantifying the main component and resolving potential impurities.[8][9] A reversed-phase method is typically employed for sulfonyl chlorides.[8][10]
A. Rationale for Method Selection
The polarity of this compound makes it well-suited for reversed-phase HPLC. A C18 column provides excellent retention and separation from both more polar and less polar impurities. UV detection is appropriate due to the aromatic nature of the molecule, which imparts a strong chromophore. To mitigate the reactivity of the sulfonyl chloride group with protic solvents, derivatization can be employed to form a more stable derivative, such as a sulfonamide, prior to analysis.[8][11] However, with careful control of the mobile phase and rapid analysis, direct analysis is also feasible.
B. Experimental Workflow for HPLC Analysis
Caption: Workflow for Purity Determination by HPLC.
C. Detailed HPLC Protocol
1. Instrumentation and Columns:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
This compound reference standard
-
Volumetric flasks and pipettes
3. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.05% TFA in Water |
| Mobile Phase B | 0.05% TFA in Acetonitrile[12] |
| Gradient Elution | 0-5 min: 60% B; 5-15 min: 60-90% B; 15-20 min: 90% B; 20.1-25 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm[12] |
| Injection Volume | 10 µL |
4. Standard and Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
5. System Suitability: Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.[13][14]
-
Inject the standard solution five times.
-
The relative standard deviation (RSD) of the peak area for the main peak should be ≤ 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
6. Data Analysis:
-
Calculate the purity of the sample using the area percent method:
-
% Purity = (Area of the main peak / Total area of all peaks) x 100
-
II. Gas Chromatography (GC)
GC is particularly useful for the analysis of volatile and thermally stable compounds.[8] For sulfonyl chlorides, which can be thermally labile, derivatization into a more stable compound, such as a sulfonamide, is often necessary to prevent degradation in the injector and column.[8]
A. Rationale for Method Selection
GC coupled with a Flame Ionization Detector (FID) provides high sensitivity for organic compounds. The derivatization step with an amine (e.g., diethylamine) converts the reactive sulfonyl chloride into a stable sulfonamide, which can be readily analyzed by GC without decomposition.[8] This approach allows for the accurate quantification of the main component and any volatile impurities.
B. Experimental Workflow for GC Analysis
Caption: Workflow for Purity Determination by GC.
C. Detailed GC Protocol
1. Instrumentation and Columns:
-
Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
2. Reagents and Materials:
-
Dichloromethane (anhydrous)
-
Diethylamine
-
This compound reference standard
-
Vials and syringes
3. GC Conditions:
| Parameter | Condition |
| Injector Temperature | 250 °C |
| Detector Temperature | 300 °C |
| Oven Temperature Program | Initial: 100 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min[8] |
| Carrier Gas | Helium, constant flow of 1.0 mL/min |
| Split Ratio | 50:1 |
| Injection Volume | 1 µL |
4. Standard and Sample Preparation (with Derivatization):
-
Standard Solution: Accurately weigh approximately 10 mg of the reference standard into a vial. Add 1 mL of dichloromethane followed by 0.1 mL of diethylamine. Cap the vial and allow it to react for 15 minutes at room temperature.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
5. System Suitability:
-
Inject the derivatized standard solution five times.
-
The RSD of the peak area for the derivatized main peak should be ≤ 2.0%.
6. Data Analysis:
-
Calculate the purity of the sample using the area percent method, similar to the HPLC analysis.
III. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative analysis (qNMR). It provides information on the chemical environment of the hydrogen atoms in the molecule, confirming the identity of the compound and detecting impurities with different chemical structures.
A. Rationale for Method Selection
¹H NMR is a primary analytical method that can provide both qualitative and quantitative information without the need for a reference standard of the analyte itself, provided a certified internal standard is used.[15] It is particularly useful for identifying and quantifying impurities that may not be easily detected by chromatographic methods.
B. Detailed ¹H NMR Protocol
1. Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
2. Reagents and Materials:
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
NMR tubes
3. Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃ in an NMR tube.
4. Data Acquisition:
-
Acquire the ¹H NMR spectrum using standard parameters.
5. Data Analysis:
-
Identity Confirmation: The chemical shifts, splitting patterns, and integration of the peaks should be consistent with the structure of this compound.
-
The aromatic protons will appear in the range of 7-8 ppm.
-
The methyl protons will appear as a singlet around 2.5 ppm.
-
-
Purity Estimation: The presence of unexpected peaks in the spectrum indicates impurities. The relative integration of these peaks compared to the main component's peaks can be used to estimate the level of impurities.
IV. Titrimetric Method
A classical titrimetric method can be employed for a cost-effective and accurate determination of the total sulfonyl chloride content.[8][16]
A. Rationale for Method Selection
This method is based on the reaction of the sulfonyl chloride with a nucleophile, followed by titration. It provides a measure of the total reactive sulfonyl chloride content and is useful for a quick assessment of purity.
B. Detailed Titration Protocol
1. Principle: The sulfonyl chloride is reacted with a known excess of a nucleophile, such as benzyl mercaptan. The unreacted mercaptan or the acidic product formed can then be titrated.
2. Reagents and Materials:
-
Benzyl mercaptan solution (in dimethylformamide)
-
Acrylonitrile (to mask excess mercaptan)
-
Cerium(IV) sulfate solution (standardized)
-
Ferroin indicator
-
Standard laboratory glassware for titration
3. Procedure:
-
Accurately weigh a sample of this compound into a flask.
-
Add a known excess of benzyl mercaptan solution and allow the reaction to complete.
-
Add acrylonitrile to react with the excess benzyl mercaptan.
-
Titrate the resulting sulphinic acid with a standardized solution of cerium(IV) sulfate using ferroin as an indicator.
4. Calculation: The purity is calculated based on the stoichiometry of the reaction and the volume of titrant consumed.
V. Method Validation and Adherence to Regulatory Standards
All analytical methods used for quality control in drug development must be validated to ensure they are fit for their intended purpose.[3][17] The validation should be conducted in accordance with ICH Q2(R2) guidelines, which outline the necessary validation characteristics, including:[1][2]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[3]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[3]
Furthermore, chromatographic methods should adhere to the general principles outlined in the United States Pharmacopeia (USP) General Chapter <621> Chromatography.[9][13][14][18][19]
Conclusion
The purity determination of this compound requires a multi-faceted analytical approach. HPLC and GC are powerful chromatographic techniques for separation and quantification of the main component and its impurities, while NMR provides invaluable structural confirmation and can be used for quantitative purposes. Titrimetry offers a simple and cost-effective method for determining the total sulfonyl chloride content.
The choice of method will depend on the specific requirements of the analysis, including the expected impurities, the required level of accuracy and precision, and the available instrumentation. For comprehensive quality control, a combination of these methods is often recommended. All methods should be properly validated to ensure the reliability and integrity of the analytical data.
References
- <621> CHROMATOGRAPHY - US Pharmacopeia (USP). (n.d.).
- <621> CHROMATOGRAPHY. (n.d.).
- Understanding the Latest Revisions to USP <621> | Agilent. (n.d.).
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques - Benchchem. (n.d.).
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (n.d.).
- <621> Chromatography - US Pharmacopeia (USP). (n.d.).
- Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
- Are You Sure You Understand USP <621>? | LCGC International. (2024, September 16).
- ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy - gmp-compliance.org. (2022, April 6).
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 20).
- This compound | C8H6ClNO2S | CID 16794335 - PubChem. (n.d.).
- Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column. (n.d.).
- A Comparative Guide to Analytical Methods for Quantifying Sulfonyl Chloride Concentration - Benchchem. (n.d.).
- ntrimetric determination of some sulphonyl chlorides. (n.d.).
- CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents. (n.d.).
- Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture - ResearchGate. (n.d.).
- This compound,(CAS# 372198-49-7) - Sinfoo Biotech. (n.d.).
- 5-Cyano-2-methyl-benzenesulfonyl chloride 95% | CAS: 372198-49-7 | AChemBlock. (n.d.).
- a) ¹H NMR spectra of Benzoyl chloride and BZ-Tp-CPDs. b)... - ResearchGate. (n.d.).
- 2-methoxy-5-methylbenzene-1-sulfonyl chloride - CymitQuimica. (n.d.).
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. This compound | C8H6ClNO2S | CID 16794335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound,(CAS# 372198-49-7)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 6. 2-methoxy-5-methylbenzene-1-sulfonyl chloride | CymitQuimica [cymitquimica.com]
- 7. 5-Cyano-2-methyl-benzenesulfonyl chloride 95% | CAS: 372198-49-7 | AChemBlock [achemblock.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. <621> CHROMATOGRAPHY [drugfuture.com]
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Application Notes: 5-Cyano-2-methylbenzene-1-sulfonyl Chloride for Amine Group Protection in Complex Synthesis
Introduction: A Modern Tool for Amine Protection in Drug Discovery and Development
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the strategic protection and deprotection of amine functionalities is a cornerstone of success. The ideal protecting group should be readily introduced, stable to a wide range of reaction conditions, and selectively removable under mild conditions that preserve the integrity of a complex molecule. While classic protecting groups like Boc, Cbz, and Fmoc have their established roles, the demand for orthogonal strategies and enhanced substrate compatibility has driven the exploration of novel reagents.
This document provides a comprehensive overview of the chemistry of 5-Cyano-2-methylbenzene-1-sulfonyl chloride, including its mechanism of action, detailed protocols for protection and deprotection, and insights into the stability and handling of the resulting sulfonamides.
Reagent Profile
| Property | Value |
| IUPAC Name | 5-cyano-2-methylbenzenesulfonyl chloride[2] |
| CAS Number | 372198-49-7[2] |
| Molecular Formula | C8H6ClNO2S[2] |
| Molecular Weight | 215.66 g/mol [2] |
| Appearance | Off-white to yellow solid |
The Underlying Chemistry: Mechanism of Protection and Deprotection
The utility of the Cy-Ms protecting group is rooted in the electronic nature of the substituted aromatic ring. The potent electron-withdrawing effect of the para-cyano group significantly increases the electrophilicity of the sulfur atom in the sulfonyl chloride, facilitating a rapid and clean reaction with amine nucleophiles.
Protection of Amines
The protection step is a classical nucleophilic substitution reaction at the sulfonyl sulfur. The amine's lone pair of electrons attacks the electrophilic sulfur atom of this compound, with the subsequent loss of a chloride ion. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid generated during the reaction.
Deprotection: A Thiol-Mediated Nucleophilic Aromatic Substitution
The key to the Cy-Ms group's utility lies in its selective removal. The electron-withdrawing cyano group makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). This allows for the cleavage of the sulfonamide C-S bond under mild conditions using a thiol nucleophile in the presence of a base. This is a significant advantage over traditional sulfonyl groups which often require harsh reductive or strongly acidic conditions for removal.[3]
The mechanism involves the attack of a thiolate anion at the carbon atom bearing the sulfonyl group, forming a Meisenheimer-like intermediate. The departure of the sulfonamide anion is facilitated by the stabilization of the negative charge on the nitrogen atom. Subsequent protonation of the sulfonamide anion liberates the free amine.
Experimental Protocols
The following protocols are based on established procedures for the use of analogous cyanobenzenesulfonyl chlorides and general sulfonamide chemistry. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Protection of a Primary Amine
This protocol describes a general procedure for the protection of a primary amine with this compound.
Materials:
-
Primary amine (1.0 equiv)
-
This compound (1.1 equiv)
-
Pyridine or Triethylamine (1.5 equiv)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Dissolve the primary amine (1.0 equiv) in DCM or THF (approximately 0.1-0.5 M).
-
Add pyridine or triethylamine (1.5 equiv) to the solution and cool to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 equiv) in DCM or THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure N-(5-cyano-2-methylphenyl)sulfonamide.
Protocol 2: Deprotection of a Cy-Ms Protected Amine
This protocol outlines the cleavage of the N-(5-cyano-2-methylphenyl)sulfonamide using a thiol nucleophile.
Materials:
-
N-(5-cyano-2-methylphenyl)sulfonamide (1.0 equiv)
-
Thiophenol or other suitable thiol (2.0-5.0 equiv)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-5.0 equiv)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Dissolve the N-(5-cyano-2-methylphenyl)sulfonamide (1.0 equiv) in DMF or MeCN (approximately 0.1-0.5 M).
-
Add the thiol (e.g., thiophenol, 2.0-5.0 equiv) and the base (e.g., K₂CO₃, 2.0-5.0 equiv) to the solution.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash several times with water and then with brine to remove the DMF and inorganic salts.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the deprotected amine.
Stability and Orthogonality
The N-(5-cyano-2-methylphenyl)sulfonamide protecting group exhibits excellent stability under a variety of conditions commonly employed in multi-step synthesis.
-
Acidic Conditions: The Cy-Ms group is generally stable to acidic conditions used for the removal of Boc groups (e.g., TFA in DCM, HCl in dioxane). However, prolonged exposure to strong, hot acids may lead to cleavage.[4]
-
Basic Conditions: The sulfonamide is stable to mild basic conditions (e.g., K₂CO₃, Et₃N). It is important to note that the deprotection protocol itself utilizes a base in conjunction with a thiol.
-
Oxidative and Reductive Conditions: The stability to specific oxidizing and reducing agents should be evaluated on a case-by-case basis. The cyano group may be susceptible to certain reducing agents.
This stability profile allows for a high degree of orthogonality with other common protecting groups, enabling selective deprotections in complex synthetic sequences.
Conclusion
This compound is a valuable reagent for the protection of amines, offering a balance of stability and selective reactivity. The resulting N-(5-cyano-2-methylphenyl)sulfonamides are robust enough to withstand a range of synthetic transformations yet can be smoothly deprotected under mild, thiol-mediated conditions. This orthogonality to common acid-labile, base-labile, and hydrogenolysis-labile protecting groups makes the Cy-Ms group an excellent addition to the synthetic chemist's toolbox, particularly in the context of complex, multi-step syntheses in drug discovery and development.
References
-
Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423–13439. [Link]
-
Kan, T., & Fukuyama, T. (2004). Ns-Strategies: A Highly Versatile Synthetic Method for Amines. Chemical Communications, (3), 353-359. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16794335, this compound. Retrieved January 6, 2026 from [Link].
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
- Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374.
-
World Intellectual Property Organization. (2010). Patent No. WO/2010/069956. [Link]
-
PubChem. (n.d.). This compound. Retrieved January 6, 2026, from [Link]
-
Bartzatt, R., Cirillo, S. L. G., & Cirillo, J. D. (2008). Three sulfonamide drugs that inhibit methicillin resistant (MRSA) and susceptible (MSSA) Staphylococcus aureus. ResearchGate. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Cyano-2-methylbenzene-1-sulfonyl chloride
Welcome to the technical support center for the synthesis of 5-Cyano-2-methylbenzene-1-sulfonyl chloride (CAS: 372198-49-7)[1][2][3]. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this important synthetic intermediate. As Senior Application Scientists, we have compiled field-proven insights and data to address the specific challenges of this synthesis.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis, providing explanations and actionable solutions.
Q1: Why is my yield of this compound consistently low?
Low yield is the most common issue and can stem from several factors, including incomplete reaction, product degradation during workup, or mechanical losses.
Possible Cause 1: Incomplete Reaction The primary synthetic route is the electrophilic chlorosulfonation of 2-methylbenzonitrile using chlorosulfonic acid.[4][5] This reaction requires careful control of stoichiometry and conditions to proceed to completion.
-
Explanation: Chlorosulfonic acid acts as both the reagent and often the solvent. An insufficient excess of the acid can lead to an incomplete reaction. The reaction is reversible, and an excess of the reagent is needed to drive the equilibrium toward the product.[6]
-
Solution:
-
Increase Reagent Stoichiometry: Use a 4- to 5-fold molar excess of chlorosulfonic acid relative to 2-methylbenzonitrile. This ensures the starting material is fully consumed.
-
Optimize Reaction Time & Temperature: While the initial addition of the substrate should be done at low temperatures (0-5 °C) to control the exothermic reaction, the reaction may need to be gently warmed (e.g., to room temperature or slightly above) and stirred for a longer period (2-4 hours) to ensure completion. Monitor the reaction progress using TLC or by quenching a small aliquot in water and analyzing with LC-MS.
-
Ensure Anhydrous Conditions: Chlorosulfonic acid reacts violently with water. Any moisture in the starting material, solvent, or glassware will consume the reagent and reduce the yield. Ensure all glassware is oven-dried and the starting material is anhydrous.
-
Possible Cause 2: Product Decomposition During Workup Aryl sulfonyl chlorides are reactive compounds susceptible to hydrolysis back to the corresponding sulfonic acid, especially in the presence of water and heat.[7][8]
-
Explanation: The workup typically involves quenching the reaction mixture in ice-water to precipitate the product and hydrolyze the excess chlorosulfonic acid. If this process is too slow or the temperature rises significantly, the desired sulfonyl chloride product can also hydrolyze.
-
Solution:
-
Rapid Quenching on Ice: Pour the reaction mixture slowly but steadily onto a large volume of crushed ice with vigorous stirring. This ensures rapid cooling and dilution, which precipitates the sparingly soluble sulfonyl chloride before significant hydrolysis can occur.[9][10]
-
Maintain Low Temperature: Perform all subsequent filtration and washing steps at low temperatures. Wash the collected solid with ice-cold water to remove residual acids.
-
Use of an Organic Co-solvent: In some cases, adding a water-immiscible organic solvent like dichloromethane (DCM) before quenching can help extract the product as it forms, protecting it from hydrolysis in the aqueous phase.[11]
-
Possible Cause 3: Formation of Side Products Besides hydrolysis, other side reactions can reduce the yield of the desired isomer.
-
Explanation: While the directing effects of the ortho-methyl and meta-cyano groups strongly favor sulfonation at the 5-position, extreme temperatures can lead to the formation of other isomers or sulfone byproducts (4,4′-dimethyl-diphenyl-sulfone).[12][13]
-
Solution:
-
Strict Temperature Control: Do not allow the reaction temperature to exceed 40-50 °C. The initial addition of 2-methylbenzonitrile must be performed at 0-5 °C.
-
Proper Stoichiometry: Using a vast excess of chlorosulfonic acid or excessively high temperatures can promote side reactions. Stick to the recommended 4-5 molar equivalents.
-
Troubleshooting Decision Workflow
This diagram outlines a logical flow for diagnosing and resolving low-yield issues.
Caption: A flowchart for troubleshooting low product yield.
Q2: How can I minimize the 5-Cyano-2-methylbenzenesulfonic acid impurity?
The presence of the corresponding sulfonic acid is the most common purity issue, arising directly from the hydrolysis of the sulfonyl chloride.
-
Explanation: The -SO₂Cl group is highly susceptible to nucleophilic attack by water. The sulfonic acid impurity is formed during the aqueous workup or from exposure of the isolated product to atmospheric moisture.[14][15]
-
Solutions:
-
Efficient Workup: As detailed in Q1, a fast and cold aqueous workup is critical. The low solubility of the aryl sulfonyl chloride in water helps it precipitate quickly, minimizing its contact time with the aqueous acid.[9][10]
-
Thorough Drying: After filtration, dry the product thoroughly under vacuum in the presence of a strong desiccant like phosphorus pentoxide (P₂O₅). Do not heat the product during drying, as this can promote decomposition.
-
Aqueous Bicarbonate Wash (Use with Caution): For aryl sulfonyl chlorides that are not readily hydrolyzed, a wash with a dilute sodium bicarbonate solution can remove acidic impurities.[16] However, this can also increase the risk of hydrolyzing the product itself. If attempted, it must be done quickly with a cold, dilute solution, followed immediately by washing with cold water and drying.
-
Recrystallization: Recrystallize the crude product from a non-polar, anhydrous solvent like hexane or a mixture of hexane and dichloromethane. This is highly effective at removing the more polar sulfonic acid impurity.[16]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry for the chlorosulfonation of 2-methylbenzonitrile?
For chlorosulfonation where the reagent also serves as the solvent, a 4- to 5-fold molar excess of chlorosulfonic acid is generally optimal.[6] Using less may result in incomplete reaction, while using significantly more increases cost and waste without substantial benefit.
| Reagent | Molar Equivalents | Purpose |
| 2-Methylbenzonitrile | 1.0 | Starting Material |
| Chlorosulfonic Acid | 4.0 - 5.0 | Reagent & Solvent |
Q2: What is the reaction mechanism and why is the 5-position favored?
The reaction is an electrophilic aromatic substitution. The electrophile is generated from chlorosulfonic acid. The substitution pattern on the starting material, 2-methylbenzonitrile, directs the incoming electrophile.
-
Mechanism: Two molecules of chlorosulfonic acid can generate the electrophile ClSO₂⁺ (or a related species). This electrophile is then attacked by the electron-rich aromatic ring.
-
Directing Effects:
-
Methyl Group (-CH₃): An activating, ortho, para-director.
-
Cyano Group (-CN): A deactivating, meta-director.
-
-
Outcome: The positions ortho and para to the methyl group are C3 and C5. The position meta to the cyano group is C5. Both groups reinforce the substitution at the C5 position, making it the overwhelmingly major product.
Regioselectivity of Chlorosulfonation
This diagram illustrates the directing effects leading to the desired product.
Sources
- 1. 5-Cyano-2-methyl-benzenesulfonyl chloride 95% | CAS: 372198-49-7 | AChemBlock [achemblock.com]
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- 8. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
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- 14. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]
Technical Support Center: Amination of 5-Cyano-2-methylbenzene-1-sulfonyl chloride
Welcome to the technical support guide for the amination of 5-Cyano-2-methylbenzene-1-sulfonyl chloride. This document is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot the common challenges associated with this crucial sulfonamide synthesis. Our goal is to move beyond simple procedural steps and provide a deeper understanding of the reaction's mechanics, enabling you to proactively mitigate side reactions, optimize yields, and ensure the purity of your target compound.
Section 1: Understanding the Core Reaction and Its Challenges
The reaction of this compound with a primary or secondary amine is a cornerstone transformation for creating a diverse range of sulfonamides, a functional group prevalent in many pharmaceutical agents.[1][2] The fundamental mechanism involves the nucleophilic attack of the amine on the highly electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride (HCl).[3][4]
While straightforward in principle, the high reactivity of the sulfonyl chloride starting material makes the reaction susceptible to several competing pathways that can significantly impact yield and purity. This guide will address these side reactions in a direct question-and-answer format, providing both the chemical reasoning and validated protocols for resolution.
Section 2: Troubleshooting Guide - Common Issues & Solutions
This section is structured to address the most frequently encountered problems during the amination of this compound.
Question 1: My reaction yield is consistently low, and TLC analysis shows a significant amount of a polar, baseline spot. What is the likely cause and how do I fix it?
Answer: This is the most common issue reported and almost always points to the hydrolysis of the sulfonyl chloride starting material.
-
The Chemistry: Sulfonyl chlorides are highly susceptible to hydrolysis by water, which converts the reactive sulfonyl chloride into the corresponding, and unreactive, 5-Cyano-2-methylbenzenesulfonic acid.[5][6] This sulfonic acid is highly polar and will often remain at the baseline of a TLC plate. The reaction is irreversible under typical amination conditions, meaning any hydrolyzed starting material is permanently lost, directly reducing your theoretical yield.
-
Root Causes:
-
Use of wet or non-anhydrous solvents.
-
Atmospheric moisture entering the reaction vessel.
-
Glassware that was not properly dried.
-
-
Preventative Protocol: Ensuring Anhydrous Conditions
-
Glassware Preparation: All glassware (reaction flask, dropping funnel, condenser, magnetic stir bar) must be oven-dried at >120°C for at least 4 hours or flame-dried under a vacuum immediately before use.
-
Solvent Choice: Use only freshly opened anhydrous solvents or solvents dispensed from a solvent purification system. Common choices include Dichloromethane (DCM) or Tetrahydrofuran (THF).[5]
-
Inert Atmosphere: Assemble the reaction apparatus while hot and immediately place it under an inert atmosphere (e.g., dry Nitrogen or Argon). Maintain a positive pressure of the inert gas throughout the entire experiment.
-
Reagent Handling: Handle all liquid reagents (amine, base) with dry syringes. Ensure the this compound solid is dry and free-flowing.
-
Question 2: When using a primary amine (R-NH₂), I isolate a significant, less polar side product with a much higher molecular weight. What is this impurity?
Answer: You are likely observing the formation of a bis-sulfonylated product , also known as a di-sulfonamide.
-
The Chemistry: After the initial formation of the desired secondary sulfonamide (R-NH-SO₂-Ar), the remaining proton on the nitrogen is acidic. In the presence of the base used to neutralize HCl, this proton can be removed to form a nucleophilic sulfonamide anion (R-N⁻-SO₂-Ar). This anion can then attack a second molecule of the highly reactive this compound, resulting in the bis-sulfonylated impurity (R-N(SO₂-Ar)₂).[5] This side reaction consumes two equivalents of your sulfonyl chloride for every one equivalent of the amine, drastically reducing the yield of the desired product.
-
Troubleshooting & Optimization:
-
Stoichiometry Control: Instead of a slight excess of the amine, use a larger excess (2-3 equivalents). This increases the statistical probability that the sulfonyl chloride will react with an unreacted primary amine rather than the sulfonamide anion.
-
Inverse Addition: This is the most effective method. Add the sulfonyl chloride solution slowly (dropwise) via a syringe pump or dropping funnel to a solution of the primary amine and base.[5] This maintains a low concentration of the sulfonyl chloride at all times, favoring the initial reaction with the more abundant primary amine.
-
-
Protocol: Minimizing Bis-Sulfonylation via Inverse Addition
-
Set up an oven-dried, three-neck flask under an inert atmosphere.
-
In the flask, dissolve the primary amine (2.0 eq.) and a non-nucleophilic base like triethylamine (2.2 eq.) in anhydrous DCM. Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DCM.
-
Draw the sulfonyl chloride solution into a dry syringe and place it on a syringe pump.
-
Add the sulfonyl chloride solution to the stirred amine solution at a very slow rate (e.g., over 1-2 hours).
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Question 3: My desired product is contaminated with an impurity that has a similar polarity. What could it be?
Answer: This could be a sulfonate ester , formed if a nucleophilic solvent was used.
-
The Chemistry: If the reaction is performed in an alcohol solvent (e.g., methanol, ethanol), the alcohol can act as a nucleophile and compete with the amine. This results in the formation of a sulfonate ester (Ar-SO₃-R), which often has a polarity similar to the desired sulfonamide, making purification by chromatography challenging.
-
Solution: Strictly avoid alcohol-based solvents for the reaction itself. Always use inert, aprotic solvents. Recommended choices are summarized in the table below.
Section 3: Key Experimental Parameters & FAQs
Success in sulfonamide synthesis lies in controlling key variables. The following table and workflow provide a quick reference for optimizing your reaction setup.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile | Aprotic and inert, preventing hydrolysis and competitive side reactions.[5] |
| Base | Pyridine, Triethylamine (TEA), Diisopropylethylamine (DIPEA) | Non-nucleophilic tertiary amines that effectively neutralize HCl without competing with the primary/secondary amine reactant.[7] |
| Temperature | 0°C to Room Temperature | The reaction is typically exothermic. Starting at 0°C helps control the reaction rate and minimize potential side reactions. |
| Stoichiometry | Secondary Amine: 1.1-1.2 eq. of amine. Primary Amine: 2.0+ eq. of amine OR 1.1 eq. amine with inverse addition. | A slight excess of amine ensures complete consumption of the limiting sulfonyl chloride.[5] A larger excess of primary amine helps prevent bis-sulfonylation. |
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Frequently Asked Questions (FAQs)
-
FAQ 1: How should I monitor the reaction's progress?
-
Thin-Layer Chromatography (TLC) is the most common method. Co-spot your reaction mixture with the sulfonyl chloride starting material. The reaction is complete when the starting material spot has been fully consumed. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used to monitor the appearance of the desired product mass and the disappearance of starting materials.
-
-
FAQ 2: What are the best practices for workup and purification?
-
After the reaction is complete, quench with water or a dilute aqueous acid (e.g., 1M HCl) to neutralize any remaining base and amine. Extract the product into an organic solvent like DCM or Ethyl Acetate. Wash the organic layer with brine, dry over sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization.[5][8]
-
-
FAQ 3: What specific safety precautions should I take with this compound?
-
This reagent is corrosive and a lachrymator. It can cause severe skin burns and eye damage and is harmful if swallowed, inhaled, or absorbed through the skin.[9] Always handle it inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
References
-
Robertson, D. W., et al. (1982). This compound. Journal of Medicinal Chemistry, 25(2), 167-171. [Link]
-
King, J. F., & Durst, T. (1963). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 85(18), 2676–2683. [Link]
- Google Patents. (2001). Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides.
-
Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry USSR (English Translation), 24(4). [Link]
-
Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: Structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 13(2), 259-272. [Link]
-
Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. [Link]
-
Reddy, T. J., et al. (2013). A mild and efficient microwave-assisted synthesis of sulfonamides without base or catalyst. RSC Advances, 3(44), 21543-21548. [Link]
-
Moody, C. J., & Rees, C. W. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development, 13(5), 875-879. [Link]
-
Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. [Link]
-
Wikipedia. Sulfonyl halide. [Link]
-
Wikipedia. Sulfonamide (medicine). [Link]
-
Wikipedia. Sulfonamide. [Link]
-
YouTube. (2021). CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. [Link]
-
Li, J., et al. (2018). Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. Molecules, 23(9), 2247. [Link]
- Google Patents. (1957).
-
Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary?. [Link]
-
Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry. [Link]
-
UCL Discovery. (2015). The Synthesis of Functionalised Sulfonamides. [Link]
-
ResearchGate. (2024). Electrochemical Synthesis of Sulfonamide Derivatives: Electrosynthesis Conditions and Reaction Pathways. [Link]
-
Prakash, G. K. S., et al. (2014). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 55(30), 4148-4150. [Link]
-
ResearchGate. (2015). I have tried to synthesize sulphonyl-hydrazides but in every reaction a dimer was produced. How can I reduce the formation of this structure?. [Link]
-
Xu, J., et al. (2020). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Chinese Journal of Organic Chemistry, 40(9), 2741-2757. [Link]
-
de la Torre, A., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 59(43), 19176-19182. [Link]
-
Kurpil, B., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au, 1(1), 12-17. [Link]
-
PubChem. This compound. [Link]
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Technical Support Center: Optimizing Reaction Conditions for Sulfonamide Formation with Sulfonyl Chlorides
Welcome to the Technical Support Center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the formation of sulfonamides from sulfonyl chlorides. Here, we will move beyond simple protocols to understand the causality behind experimental choices, ensuring robust and reproducible outcomes.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the sulfonamide synthesis reaction, providing a solid foundation for troubleshooting and optimization.
Q1: What is the fundamental reaction mechanism for synthesizing sulfonamides from sulfonyl chlorides?
The synthesis of sulfonamides from sulfonyl chlorides is a classic and widely used transformation in organic chemistry.[1][2] The core of this reaction is a nucleophilic acyl substitution at the sulfur atom of the sulfonyl chloride. A primary or secondary amine acts as the nucleophile, attacking the electrophilic sulfur center. This is followed by the elimination of a chloride ion.[3][4] A base is essential to neutralize the hydrochloric acid (HCl) generated as a byproduct.[5] Without a base, the amine starting material would be protonated, rendering it non-nucleophilic and halting the reaction.[5]
Caption: General mechanism of sulfonamide formation.
Q2: Why is the choice of base so critical, and what are the common options?
The base plays the crucial role of scavenging the HCl produced during the reaction.[5] An appropriate base should be strong enough to neutralize the acid but not so strong that it promotes unwanted side reactions. Common choices include tertiary amines like triethylamine (TEA) and pyridine, or inorganic bases such as sodium carbonate.[5][6] The choice of base can significantly impact the reaction rate and yield.[7]
Q3: How does solvent selection influence the reaction outcome?
The solvent's primary role is to dissolve the reactants and facilitate their interaction. Aprotic solvents like dichloromethane (DCM), acetonitrile, and tetrahydrofuran (THF) are commonly used. The polarity of the solvent can influence the reaction rate. It is also crucial to use anhydrous solvents to prevent the hydrolysis of the moisture-sensitive sulfonyl chloride starting material.[5]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems encountered during sulfonamide synthesis.
Problem: Low or No Product Yield
A low yield is a frequent issue that can arise from several factors. A systematic evaluation of your experimental process is the first step to a solution.[7]
Caption: Troubleshooting workflow for low yield.
Q4: My sulfonyl chloride starting material seems to have degraded. What causes this and how can I prevent it?
Sulfonyl chlorides are susceptible to hydrolysis by moisture, which converts them into the corresponding sulfonic acid.[5] This sulfonic acid will not react with the amine to form the desired sulfonamide. Several decomposition pathways exist, including hydrolysis by trace water, which is a common issue.[8][9]
-
Solution: Always use freshly purchased or purified sulfonyl chloride. Ensure all glassware is thoroughly dried, and use anhydrous solvents. Performing the reaction under an inert atmosphere, such as nitrogen or argon, is also highly recommended.[5]
Q5: My amine is sterically hindered or electron-deficient, and the reaction is not proceeding. What can I do?
The nucleophilicity of the amine is a key factor in the reaction's success.[4] Sterically hindered or electron-deficient amines are less nucleophilic and may react very slowly or not at all.[5]
-
Solution: For less reactive amines, heating the reaction mixture can increase the reaction rate.[5] Alternatively, screening different bases and solvents may improve the outcome. In some cases, a more reactive sulfonylating agent or a different synthetic route may be necessary.
Q6: I am observing the formation of a bis-sulfonylated byproduct. How can I avoid this?
Bis-sulfonylation can occur with primary amines, where a second molecule of the sulfonyl chloride reacts with the newly formed sulfonamide.
-
Solution: This side reaction can often be minimized by the slow, dropwise addition of the sulfonyl chloride to the reaction mixture containing the amine and base. Adjusting the stoichiometry to use a slight excess of the amine can also favor the formation of the mono-sulfonylated product.[7]
Problem: Difficult Purification
Even with a good yield, purification can be challenging due to the presence of unreacted starting materials, byproducts, or the base.
Q7: How can I effectively remove the excess base (e.g., pyridine, triethylamine) during workup?
Tertiary amine bases can be difficult to remove completely by simple evaporation.
-
Solution: During the aqueous workup, wash the organic layer with a dilute acidic solution, such as 1M HCl. This will protonate the amine base, forming a salt that is soluble in the aqueous layer and can be easily separated.[10]
Q8: I have a sulfonic acid byproduct from sulfonyl chloride hydrolysis. How do I remove it?
The sulfonic acid byproduct can complicate purification, especially if the desired sulfonamide is also acidic.
-
Solution: A wash with a basic aqueous solution, such as saturated sodium bicarbonate, during the workup will deprotonate the acidic sulfonic acid, allowing it to be extracted into the aqueous layer.[10]
Q9: My product is difficult to purify by column chromatography. Are there other options?
If the product and impurities have similar polarities, chromatographic separation can be challenging.
-
Solution: Recrystallization can be a highly effective purification method for crystalline sulfonamides.[3] Screening various solvent systems is key to finding suitable conditions for recrystallization. If the product is insoluble in the reaction mixture, it may precipitate out and can be purified by washing with appropriate solvents to remove soluble impurities.[10]
Data Presentation: Optimizing Reaction Conditions
The following table provides a summary of how different reaction parameters can affect the yield of a model sulfonamide synthesis.
Table 1: Effect of Base and Solvent on the Yield of N-benzyl-4-toluenesulfonamide [10]
| Entry | Amine | Sulfonyl Chloride | Base (equiv.) | Solvent | Time (h) | Yield (%) |
| 1 | Benzylamine | p-Toluenesulfonyl chloride | Pyridine (2) | DCM | 12 | 95 |
| 2 | Benzylamine | p-Toluenesulfonyl chloride | Triethylamine (2) | DCM | 12 | 92 |
| 3 | Benzylamine | p-Toluenesulfonyl chloride | DIPEA (2) | DCM | 24 | 85 |
| 4 | Benzylamine | p-Toluenesulfonyl chloride | Pyridine (2) | Acetonitrile | 12 | 88 |
Experimental Protocols
General Procedure for the Synthesis of a Sulfonamide
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 equiv) and an anhydrous solvent (e.g., DCM) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Addition of Base: Add the base (e.g., pyridine or triethylamine, 2.0 equiv) to the solution and stir.
-
Addition of Sulfonyl Chloride: Dissolve the sulfonyl chloride (1.0 equiv) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the stirring amine/base mixture at 0 °C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for the appropriate amount of time (monitor by TLC or LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with the organic solvent. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove the base, followed by a basic solution (e.g., saturated NaHCO3) to remove any sulfonic acid byproduct, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
References
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ResearchGate. Available from: [Link]
-
Sulfonamide - Wikipedia. Available from: [Link]
- Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books.
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides | Organic Chemistry | ChemRxiv | Cambridge Open Engage. Available from: [Link]
-
Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis 1 - UniBa. Available from: [Link]
-
Sulfonamide derivatives: Synthesis and applications - Frontier Research Publication. Available from: [Link]
-
Condition optimizations of sulfonamide formation using piperidine... - ResearchGate. Available from: [Link]
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters - ACS Publications. Available from: [Link]
-
Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF - ResearchGate. Available from: [Link]
-
Preparation of sulfonamides from N-silylamines - PMC - NIH. Available from: [Link]
-
Sulfonyl halide - Wikipedia. Available from: [Link]
-
Synthetic approaches and applications of sulfonimidates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01191F. Available from: [Link]
-
Recent Advances in the Synthesis of Sulfonamides Intermediates - Who we serve. Available from: [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available from: [Link]
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- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonamide - Wikipedia [en.wikipedia.org]
- 4. frontiersrj.com [frontiersrj.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
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- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
5-Cyano-2-methylbenzene-1-sulfonyl chloride hydrolysis prevention and stability
A Guide to Stability, Handling, and Hydrolysis Prevention
Welcome to the technical support center for 5-Cyano-2-methylbenzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this reactive intermediate. As Senior Application Scientists, we understand the challenges posed by moisture-sensitive reagents. This document provides in-depth, field-proven insights to help you maintain the stability of your sulfonyl chloride and troubleshoot common issues, ensuring the integrity and success of your experiments.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your experiments. We focus on diagnosing the root cause and providing actionable solutions.
Question: My reaction yield is significantly lower than expected, and I suspect my sulfonyl chloride has degraded. How can I confirm this and what should I investigate?
Answer:
Low yield is a primary indicator of reagent degradation, with hydrolysis being the most common culprit for sulfonyl chlorides.[1] The hydrolysis product is the corresponding sulfonic acid (5-cyano-2-methylbenzenesulfonic acid), which is unreactive in typical sulfonamide formation reactions.
Diagnostic Steps:
-
Analytical Confirmation:
-
NMR Spectroscopy: Acquire a ¹H NMR spectrum of your starting material in a dry, deuterated aprotic solvent like CDCl₃ or Acetone-d₆.[2] The presence of a new, broad peak, often shifted downfield, can indicate the sulfonic acid proton. You may also observe shifts in the aromatic protons compared to the pure sulfonyl chloride.
-
LC-MS Analysis: This is a highly sensitive method. The sulfonic acid will have a different retention time and a molecular weight corresponding to the replacement of -Cl (35.45 amu) with -OH (17.01 amu).
-
IR Spectroscopy: Look for the appearance of a broad O-H stretch (~3200-3600 cm⁻¹) and changes in the S=O stretching region, which is characteristic of the sulfonic acid.[2]
-
-
Investigate Potential Causes:
-
Improper Storage: Was the bottle sealed tightly under an inert atmosphere?[3][4] Was it stored in a cool, dry place?
-
Handling Technique: Was the reagent exposed to atmospheric moisture during weighing or transfer? Were dry syringes, needles, and glassware used?[5]
-
Solvent Quality: Was the solvent certified anhydrous? Even trace amounts of water in the reaction solvent can cause significant hydrolysis.
-
Aqueous Workup: If your procedure involves an aqueous workup, it must be performed quickly and at low temperatures to minimize hydrolysis of the unreacted sulfonyl chloride or the product itself.[6]
-
Troubleshooting Workflow: Diagnosing Low Yield
Caption: Troubleshooting workflow for low reaction yields.
Question: I observed white fumes and a pungent odor when I opened the reagent bottle. Is this normal?
Answer:
No, this is a clear sign of hydrolysis. This compound reacts with atmospheric moisture to produce 5-cyano-2-methylbenzenesulfonic acid and hydrogen chloride (HCl) gas.[4] The HCl gas, upon contact with moist air, forms an aerosol of hydrochloric acid, which appears as white fumes and has a characteristic sharp, pungent odor. This indicates that the integrity of the container's seal has been compromised.
Question: My TLC analysis shows significant streaking, and my product is difficult to purify. Could this be related to hydrolysis?
Answer:
Yes, absolutely. The sulfonic acid byproduct is highly polar and can cause significant streaking on silica gel TLC plates. During column chromatography, this polar impurity can co-elute with a wide range of products or remain on the baseline, making sharp separation difficult and often leading to impure fractions and lower isolated yields.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of hydrolysis for this compound?
A1: The hydrolysis proceeds via a nucleophilic substitution mechanism at the electrophilic sulfur atom. A water molecule attacks the sulfur, leading to the displacement of the chloride leaving group. This process is often catalyzed by base and can be influenced by the electronic properties of the aromatic ring. The presence of the electron-withdrawing cyano (-CN) group can increase the electrophilicity of the sulfur atom, potentially influencing the rate of hydrolysis compared to other arylsulfonyl chlorides.[7][8][9]
Hydrolysis Mechanism
Caption: Simplified hydrolysis of a sulfonyl chloride.
Q2: What are the ideal storage and handling conditions?
A2: Proper storage and handling are critical to preserving the reagent's quality.[10] Adherence to these conditions minimizes the risk of hydrolysis and ensures consistent experimental results.
| Condition | Recommendation | Rationale |
| Atmosphere | Store under a dry, inert atmosphere (Nitrogen or Argon). | Prevents contact with atmospheric moisture, the primary cause of hydrolysis.[4] |
| Temperature | Store in a cool, dry place. Refrigeration (e.g., +4 °C) is often recommended. | Lowers the rate of potential decomposition pathways.[11] |
| Container | Keep in the original, tightly sealed container. Use Sure/Seal™ bottles or similar.[3][5] | Ensures a moisture- and air-tight environment. |
| Handling | Use only in a fume hood or glovebox. Employ inert atmosphere techniques (e.g., Schlenk line). | Minimizes exposure to atmospheric moisture and protects the user from HCl fumes.[4][5] |
| Glassware | Use oven- or flame-dried glassware and dry, inert syringes/needles. | Prevents introduction of trace water from equipment.[5] |
Q3: Which solvents and reagents are incompatible with this compound?
A3: Due to its reactivity, this compound is incompatible with several classes of substances:
-
Water, Alcohols, Amines: These protic and/or nucleophilic reagents will react readily to form sulfonic acids, sulfonates, or sulfonamides, respectively.[4]
-
Strong Bases: Can promote rapid decomposition.[4]
-
Strong Oxidizing Agents: May lead to uncontrolled reactions.[4]
Always use high-purity, anhydrous-grade aprotic solvents (e.g., Dichloromethane, Tetrahydrofuran, Acetonitrile, Toluene) for reactions.
Q4: How can I safely quench a reaction containing unreacted sulfonyl chloride?
A4: Quenching must be done carefully to control the exothermic reaction and manage the HCl byproduct. A slow, controlled quench is safer than adding water directly to the reaction mixture.[12]
-
Cool the reaction vessel in an ice-water bath (0 °C).
-
Slowly add a less reactive alcohol, like isopropanol, to the stirred reaction mixture. This converts the sulfonyl chloride to a more stable sulfonate ester.[13]
-
After the initial quench, a saturated aqueous solution of sodium bicarbonate or another mild base can be added cautiously to neutralize the generated HCl and any remaining reactive species.[13]
Experimental Protocols
Protocol 1: Dispensing the Reagent Under an Inert Atmosphere
This protocol describes the standard technique for transferring a moisture-sensitive liquid or solid reagent using a syringe.
Materials:
-
Bottle of this compound
-
Oven-dried glassware (reaction flask) with a rubber septum
-
Dry, inert gas source (Nitrogen or Argon) with a manifold/needle
-
Dry syringe and a long needle
Procedure:
-
Ensure the reaction flask is assembled, oven-dried, cooled under a stream of inert gas, and sealed with a septum.
-
Puncture the septum with a needle connected to the inert gas line to create a positive pressure. Puncture it with a second "outlet" needle to vent.
-
Allow the reagent bottle to equilibrate to room temperature before opening to prevent moisture condensation.
-
Puncture the septum on the reagent bottle with a dry needle connected to the inert gas line.
-
Insert the dry transfer syringe needle through the septum into the headspace above the reagent. Withdraw and expel the inert gas 5-10 times to flush the syringe.
-
Lower the needle tip below the surface of the reagent and slowly withdraw the desired amount.
-
Withdraw a small "cushion" of inert gas into the syringe before removing the needle from the bottle.
-
Quickly and carefully transfer the syringe to the reaction flask and inject the reagent.
-
Rinse the syringe by drawing up some of the reaction solvent and re-injecting it into the flask to ensure a complete transfer.
Protocol 2: Monitoring Hydrolysis via HPLC
This protocol provides a general framework for developing an HPLC method to quantify the purity of the sulfonyl chloride and detect the sulfonic acid byproduct.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
HPLC-grade Acetonitrile and water
-
Trifluoroacetic acid (TFA) or other modifier
-
Sample of this compound
-
Anhydrous solvent for sample preparation (e.g., Acetonitrile)
Procedure:
-
Mobile Phase Preparation: Prepare two mobile phases. Eluent A: Water with 0.05% TFA. Eluent B: Acetonitrile with 0.05% TFA.[14]
-
Sample Preparation: Accurately weigh a small amount of the sulfonyl chloride and dissolve it in a known volume of anhydrous acetonitrile to create a stock solution. Perform this step quickly to minimize exposure to air.
-
Method Setup:
-
Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detector: UV, monitor at a wavelength where both the sulfonyl chloride and its potential impurities absorb (e.g., 254 nm).
-
Gradient: Start with a high percentage of Eluent A (e.g., 95%) and ramp up to a high percentage of Eluent B over 10-15 minutes.[14] This will elute the more polar sulfonic acid first, followed by the less polar sulfonyl chloride.
-
-
Analysis: Inject a small volume (e.g., 5-10 µL) of the sample solution. The sulfonic acid will appear as an earlier, more polar peak compared to the main peak of the sulfonyl chloride. The relative peak areas can be used to estimate the extent of hydrolysis.
References
-
Shevchuk, O. I., et al. (n.d.). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Retrieved January 6, 2026, from [Link]
-
Shevchuk, O. I., et al. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Retrieved January 6, 2026, from [Link]
-
Moody, T. S., & Thomson, N. M. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development, 13(5), 875-879. Retrieved January 6, 2026, from [Link]
-
Moody, T. S., & Thomson, N. M. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Retrieved January 6, 2026, from [Link]
-
Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.), 24(4). Retrieved January 6, 2026, from [Link]
- SAFETY DATA SHEET. (2023). Furan-2-sulfonyl chloride.
- Reactions of Sulfonyl Chlorides and Unsaturated Compounds. (n.d.).
- Synthesis of sulfonyl chloride substrate precursors. (n.d.).
-
p-TOLUENESULFINYL CHLORIDE. (n.d.). Organic Syntheses Procedure. Retrieved January 6, 2026, from [Link]
-
Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 35(11), 1319-1327. Retrieved January 6, 2026, from [Link]
-
King, J. F., & Lee, T. M. (1981). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 59(2), 356-361. Retrieved January 6, 2026, from [Link]
-
Reddit. (n.d.). Storage handling for Chemical - methane sulfonyl chloride. Retrieved January 6, 2026, from [Link]
- Verma, B. C., et al. (1985). ntrimetric determination of some sulphonyl chlorides. Indian Journal of Chemistry, 24A, 983-984. Retrieved January 6, 2026, from a relevant analytical chemistry journal.
-
Reddit. (n.d.). Any tips on cleaning up SO2Cl2 chlorination reactions? Retrieved January 6, 2026, from [Link]
- HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. (2019). Google Patents.
- Water Determination in Aromatic Sulfonyl Chlorides Using the Karl Fischer Titration Method: Scope and Limitations. (n.d.). OUCI. Retrieved January 6, 2026, from a relevant analytical chemistry journal.
-
Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294-1296. Retrieved January 6, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]
- Sulfuryl chloride as chlorinating agent. (2014). Google Patents.
- Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
-
Reddit. (n.d.). Removing thionyl chloride. Retrieved January 6, 2026, from [Link]
-
This compound. (n.d.). Sinfoo Biotech. Retrieved January 6, 2026, from [Link]
-
Ivanov, S. N., Gnedin, B. G., & Kislov, V. V. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in SAN-Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. ResearchGate. Retrieved January 6, 2026, from [Link]
- 2-Cyano-5-methylbenzene-1-sulfonyl chloride. (n.d.). BLD Pharm.
- A Practical Guide to MSL: Handling and Storing Sensitive Components. (n.d.).
Sources
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- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 9. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. electroniccomponent.com [electroniccomponent.com]
- 11. researchgate.net [researchgate.net]
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- 14. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Conversion in Reactions with 5-Cyano-2-methylbenzene-1-sulfonyl chloride
Welcome to the technical support center for 5-Cyano-2-methylbenzene-1-sulfonyl chloride (CAS No. 372198-49-7). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues, particularly low conversion rates, encountered during its use in synthesis. My aim is to provide not just solutions, but also the underlying chemical principles to empower you to optimize your reactions effectively.
Frequently Asked Questions (FAQs)
FAQ 1: My sulfonamide synthesis using this compound is resulting in very low yields. What are the most likely causes?
Low yields in sulfonylation reactions are a frequent challenge, but they can almost always be traced back to a few key factors. Given the reactivity of this compound, meticulous attention to detail is paramount.
The primary culprit is often the premature degradation of the sulfonyl chloride starting material, primarily through hydrolysis.[1][2] Sulfonyl chlorides are highly electrophilic at the sulfur atom and are thus extremely sensitive to moisture.[3][4] Even trace amounts of water in your solvent, on your glassware, or in the atmosphere can convert the reactive sulfonyl chloride into the corresponding and unreactive 5-cyano-2-methylbenzene-1-sulfonic acid. This sulfonic acid will not react with your amine, leading directly to a reduction in yield.
Other significant causes include:
-
Inappropriate Base Selection: The base is not just for scavenging the HCl byproduct. A base that is too nucleophilic (e.g., an amine with low steric hindrance) can compete with your desired amine, reacting with the sulfonyl chloride itself. An incorrect amount of base can also alter the reaction kinetics unfavorably.[1][2]
-
Suboptimal Solvent Choice: The solvent must be completely dry (anhydrous) and inert to the highly reactive species in the flask. Protic solvents (like alcohols) are reactive and must be avoided. Solvents that cannot adequately dissolve the reactants will lead to a heterogeneous mixture and poor reaction rates.
-
Side Reactions: With primary amines (R-NH₂), a common side reaction is the formation of a bis-sulfonated product [(R-N(SO₂-Ar)₂)].[1] This occurs when the initially formed sulfonamide is deprotonated by the base, and the resulting anion reacts with a second molecule of the sulfonyl chloride.
Below is a logical workflow to diagnose the root cause of low conversion.
Caption: Desired reaction pathway vs. hydrolysis side reaction.
Experimental Protocol: General Sulfonamide Synthesis
-
Preparation (Anhydrous Conditions are CRITICAL)
-
Flame-dry all glassware (round-bottom flask, addition funnel, condenser) under vacuum and allow to cool under an inert atmosphere (Nitrogen or Argon).
-
Use anhydrous solvents. Dichloromethane (DCM) or Tetrahydrofuran (THF) are common choices. [1] * Ensure your amine and base (e.g., pyridine or triethylamine) are dry.
-
-
Reaction Setup
-
To the dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 - 1.1 equivalents) and anhydrous DCM (to make an approx. 0.1-0.5 M solution).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM.
-
-
Addition
-
Slowly add the sulfonyl chloride solution to the stirred amine solution at 0 °C. Slow addition is crucial to control the exotherm and minimize side reactions.
-
After the sulfonyl chloride has been added, add the anhydrous non-nucleophilic base (e.g., triethylamine or pyridine, 1.2-1.5 equivalents) dropwise to the reaction mixture.
-
-
Reaction
-
Allow the reaction to warm to room temperature and stir for 2-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the sulfonyl chloride is consumed.
-
-
Workup and Purification
-
Upon completion, dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine and base), saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine. [1] * Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization.
-
FAQ 4: My reaction monitoring (TLC/LC-MS) shows several byproducts. What could they be?
Identifying byproducts is key to optimizing your reaction. The most common culprits are:
-
5-Cyano-2-methylbenzene-1-sulfonic Acid: This is the product of hydrolysis. It is highly polar and will likely stick to the baseline on a normal-phase silica TLC plate. In LC-MS, it will have a molecular weight corresponding to the sulfonyl chloride (215.66 g/mol ) minus Cl (35.45 g/mol ) plus OH (17.01 g/mol ), resulting in a mass of 197.22 g/mol .
-
N,N-bis(5-cyano-2-methylphenylsulfonyl)amine: If you are using a primary amine, this bis-sulfonated product is a strong possibility. It is generally less polar than the desired monosulfonamide. Its mass will be significantly higher than the desired product. Careful control of stoichiometry (avoiding a large excess of sulfonyl chloride) and slow addition can minimize its formation. [1]3. Unreacted Starting Materials: Incomplete conversion will show spots/peaks corresponding to your starting amine and the sulfonyl chloride (though the latter may degrade on the LC or TLC plate).
FAQ 5: How do the cyano and methyl groups on the benzene ring influence the reactivity of the sulfonyl chloride?
The electronic nature of the aromatic ring substituents has a significant impact on the reactivity of the sulfonyl chloride group. This is a core concept in physical organic chemistry.
-
Cyano Group (-CN): This is a powerful electron-withdrawing group through both induction and resonance. It pulls electron density away from the benzene ring and, consequently, from the sulfonyl group. This makes the sulfur atom more electron-deficient (more electrophilic) and thus more susceptible to nucleophilic attack by an amine. This enhanced reactivity also makes it more susceptible to hydrolysis. [5]* Methyl Group (-CH₃): This is a weak electron-donating group through induction and hyperconjugation. It pushes electron density into the ring, slightly counteracting the effect of the cyano group.
The net effect is that the sulfonyl chloride is highly activated towards nucleophilic substitution due to the dominant electron-withdrawing nature of the cyano group. This high reactivity is a double-edged sword: it facilitates the desired reaction with amines but also accelerates the undesired reaction with water. Therefore, while the electronics are favorable for the reaction, they also necessitate the stringent anhydrous conditions discussed previously.
References
-
Common issues in sulfonamide synthesis and solutions. Benchchem.
-
Troubleshooting low yield in sulfonamide synthesis. Benchchem.
-
Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Benchchem.
-
A Comparative Guide to Analytical Methods for Quantifying Sulfonyl Chloride Concentration. Benchchem.
-
This compound. PubChem, National Center for Biotechnology Information.
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv, Cambridge Open Engage.
-
(PDF) Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate.
-
A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Benchchem.
-
Scheme 2 Influence of oxygen and moisture on the reactions of sulfonyl... ResearchGate.
-
Does this reaction need to occur in under dry conditions? Will water react with the sulphonylchloride? Reddit r/chemhelp.
-
Sulfonyl chloride. Wikipedia.
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications.
-
Titrimetric determination of some sulphonyl chlorides. Indian Journal of Chemistry.
Sources
Technical Support Center: Stability of 5-Cyano-2-methylbenzene-1-sulfonyl chloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 5-Cyano-2-methylbenzene-1-sulfonyl chloride (CAS: 372198-49-7). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this versatile reagent. Understanding its behavior in different solvents is critical for ensuring the success, reproducibility, and safety of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding the handling, storage, and use of this compound.
Q1: What is the primary cause of instability for this compound?
The primary cause of instability is the high reactivity of the sulfonyl chloride functional group. The sulfur atom is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[1] This makes it susceptible to nucleophilic attack by a wide range of compounds, with water being the most common culprit in a laboratory setting. This reaction, known as hydrolysis, leads to the formation of the corresponding and far less reactive 5-cyano-2-methylbenzenesulfonic acid.
Q2: What are the optimal storage conditions for this compound?
To maximize shelf-life and maintain purity, this compound should be stored in a cool, dry, and well-ventilated area, away from moisture and incompatible materials.[2][3] Storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent degradation from atmospheric moisture. Containers should be tightly sealed. For long-term storage, refrigeration in a desiccated environment is ideal.
Q3: Which solvents are recommended for preparing stable stock solutions for reactions?
For preparing stock solutions or running reactions where the sulfonyl chloride needs to remain intact, it is imperative to use anhydrous aprotic solvents. Recommended solvents include:
-
Dichloromethane (DCM)
-
Acetonitrile (ACN)
-
Tetrahydrofuran (THF) (ensure it is dry and free of peroxides)
-
Toluene
-
Chloroform (CDCl₃) for NMR analysis [4]
Always use solvents from a freshly opened bottle or a solvent purification system to minimize water content.
Q4: Which solvents and reagents must be avoided?
You must avoid all protic solvents and any reagents with nucleophilic functional groups. The sulfonyl chloride will react readily with these, consuming your reagent and generating byproducts. Key substances to avoid include:
-
Alcohols (e.g., Methanol, Ethanol): Leads to the formation of sulfonate esters.
-
Primary and Secondary Amines: Reacts to form sulfonamides.[6] While often the desired reaction, using these as a solvent or allowing unintended contact will consume the reagent.
-
Bases: Strong bases can accelerate degradation.[2]
Studies on the solvolysis of arenesulfonyl chlorides confirm that the reaction proceeds via a nucleophilic substitution mechanism, which is often facilitated by the solvent molecules themselves.[7][8]
Q5: What are the visible signs of degradation?
Degradation may be indicated by several observations:
-
Fuming: The compound may fume upon exposure to moist air, releasing HCl gas as a result of hydrolysis.[2][5]
-
Physical Changes: The solid may appear clumpy or discolored.
-
Incomplete Dissolution: The resulting sulfonic acid byproduct has different solubility properties and may appear as a separate phase or precipitate in an organic solvent.
-
Analytical Inconsistencies: NMR, HPLC, or GC-MS analysis will show the presence of new peaks corresponding to the sulfonic acid or other degradation products.
Troubleshooting Guide
This guide provides solutions to common experimental problems encountered when using this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or no yield in sulfonamide/sulfonate ester synthesis. | 1. Degradation of Sulfonyl Chloride: The reagent may have degraded due to improper storage or handling. 2. Wet Solvents/Reagents: Presence of water in the reaction mixture is hydrolyzing the sulfonyl chloride faster than the desired reaction can occur. 3. Incorrect Stoichiometry: An insufficient amount of active sulfonyl chloride is present. | 1. Verify Reagent Purity: Before use, run a quick purity check (e.g., HPLC or ¹H NMR in CDCl₃). Use a fresh bottle if purity is compromised. 2. Use Anhydrous Conditions: Dry all solvents and reagents thoroughly. Run the reaction under an inert atmosphere (N₂ or Ar). 3. Re-evaluate Stoichiometry: If you suspect partial degradation, consider using a slight excess (e.g., 1.1-1.2 equivalents) of the sulfonyl chloride. |
| An unexpected, polar impurity is observed in my reaction mixture by TLC or HPLC. | 1. Hydrolysis Product: The impurity is likely 5-cyano-2-methylbenzenesulfonic acid formed from the reaction of the sulfonyl chloride with trace water. | 1. Confirm Identity: Analyze the impurity by LC-MS to confirm its mass matches the sulfonic acid. 2. Improve Reaction Setup: Ensure all glassware is oven-dried and the reaction is performed under strictly anhydrous conditions. 3. Purification: The sulfonic acid can typically be removed during an aqueous workup, as it is highly water-soluble, especially after deprotonation with a mild base. |
| The sulfonyl chloride reagent is difficult to dissolve completely in an aprotic solvent. | 1. Partial Degradation: The reagent may be a mixture of the sulfonyl chloride and the less soluble sulfonic acid hydrolysis product. 2. Solvent Saturation: The concentration may be too high for the chosen solvent. | 1. Check Purity: As above, verify the purity of the starting material. 2. Change Solvent or Reduce Concentration: Try a different anhydrous aprotic solvent or reduce the concentration. Gentle warming may aid dissolution, but do so under an inert atmosphere to prevent thermal degradation. |
Data Summary: Solvent Stability
The following table provides a qualitative summary of the stability of this compound in common laboratory solvents at room temperature.
| Solvent Class | Example Solvents | Stability Rating | Notes |
| Aprotic Non-Polar | Toluene, Hexanes | Excellent | Recommended for long-term storage in solution, provided the solvent is anhydrous. |
| Aprotic Polar | Dichloromethane (DCM), Acetonitrile (ACN), Tetrahydrofuran (THF), Ethyl Acetate | Good to Excellent | These are the preferred solvents for most reactions. Stability is highly dependent on the water content of the solvent. Use anhydrous grade. |
| Aprotic Polar (Special Case) | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to Poor | While aprotic, these solvents are very hygroscopic and can contain nucleophilic impurities or degrade over time to generate them. Use with caution and only when freshly dried. |
| Protic Polar | Water, Methanol, Ethanol, Isopropanol | Very Poor (Unstable) | Rapidly reacts via solvolysis to form sulfonic acid or sulfonate esters. AVOID for storing or dissolving the reagent if its integrity is required. |
Visualized Degradation and Experimental Workflow
Primary Degradation Pathway
The most common degradation pathway is hydrolysis, where the sulfonyl chloride reacts with water to yield 5-cyano-2-methylbenzenesulfonic acid and hydrochloric acid.
Caption: Primary degradation of this compound via hydrolysis.
Experimental Workflow for Stability Assessment
This diagram outlines the process for quantitatively measuring the stability of the compound in a given solvent using HPLC.
Caption: Workflow for quantitative stability analysis using HPLC.
Experimental Protocol: Quantitative Stability Assessment via HPLC
This protocol provides a robust method for determining the degradation rate of this compound in various solvents.
Objective: To quantify the percent of intact this compound remaining over time in a selection of solvents.
Materials:
-
This compound (high purity)
-
Anhydrous acetonitrile (ACN) for stock solution
-
Test Solvents: e.g., Dichloromethane (DCM), Methanol (MeOH), ACN with 5% v/v water
-
HPLC system with UV detector (e.g., monitoring at 254 nm)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient, e.g., 60:40 ACN:Water with 0.1% TFA
-
Class A volumetric flasks and pipettes
-
Autosampler vials
Methodology:
-
Stock Solution Preparation:
-
Accurately weigh ~21.6 mg of this compound and dissolve it in anhydrous ACN in a 10 mL volumetric flask. This creates a ~10 mM stock solution. Handle quickly to minimize exposure to air.
-
-
Initiation of Stability Study (T=0):
-
For each test solvent, pipette 950 µL of the solvent into a labeled autosampler vial.
-
At time T=0, add 50 µL of the stock solution to each vial, cap immediately, and vortex gently. This yields a starting concentration of 0.5 mM.
-
Immediately take a 100 µL aliquot from each vial and quench it in a separate vial containing 900 µL of the mobile phase. This is your T=0 sample.
-
-
Incubation and Sampling:
-
Store the reaction vials at a constant room temperature (e.g., 25 °C).
-
At subsequent time points (e.g., 1 hour, 4 hours, 8 hours, 24 hours), repeat the sampling and quenching process described in step 2.
-
-
HPLC Analysis:
-
Set up the HPLC method. Ensure the method provides good separation between the parent sulfonyl chloride and the expected sulfonic acid peak. The sulfonyl chloride will be less polar and have a longer retention time than the sulfonic acid on a C18 column.
-
Inject all quenched samples, including the T=0 points, onto the HPLC system.
-
Integrate the peak area of the this compound peak for each time point.
-
-
Data Analysis:
-
Calculate the percentage of sulfonyl chloride remaining at each time point relative to its T=0 peak area for that specific solvent.
-
Formula: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
Plot % Remaining versus Time for each solvent to visualize the stability profile.
-
This protocol is adapted from general methodologies for analyzing reactive intermediates and assessing their stability.[4][9][10]
References
- Vertex AI Search. (n.d.). Safety First: Handling Sulfuryl Chloride in Industrial Settings. Retrieved January 6, 2026.
- S D FINE-CHEM LIMITED. (n.d.). SULPHURYL CHLORIDE - SD Fine-Chem. Retrieved January 6, 2026.
- Sciencemadness Wiki. (2023, August 6). Sulfuryl chloride. Retrieved January 6, 2026.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]
- ChemicalBook. (2025, February 1). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. Retrieved January 6, 2026.
-
Kevill, D. N., & D'Souza, M. J. (2018). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. MDPI. Retrieved January 6, 2026, from [Link]
- Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET - Isobutanesulfonyl chloride. Retrieved January 6, 2026.
-
Anglès, d'A., & Toste, F. D. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235-18240. Retrieved January 6, 2026, from [Link]
-
Xu, J., & Yang, Z. (2020). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Chinese Journal of Organic Chemistry, 40(11), 3625-3644. Retrieved January 6, 2026, from [Link]
- BenchChem. (n.d.). A Comparative Study of Sulfonyl Chlorides: Reactivity and Applications in Synthesis. Retrieved January 6, 2026.
- Fisher Scientific. (2023, August 25). SAFETY DATA SHEET - 2-Cyano-5-methylbenzenesulfonyl chloride. Retrieved January 6, 2026.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - Benzenesulfonyl chloride. Retrieved January 6, 2026.
- CymitQuimica. (2024, December 19). Safety Data Sheet - 2-Cyano-5-methylbenzenesulfonyl chloride. Retrieved January 6, 2026.
- Fisher Scientific. (2023, September 1). SAFETY DATA SHEET - 5-Fluoro-2-methylbenzenesulfonyl chloride. Retrieved January 6, 2026.
- BenchChem. (2025).
-
Verma, B. C., Sharma, D. K., Jamwal, V. S., Jasrotia, S., & Sambra, B. S. (1995). Titrimetric determination of some sulphonyl chlorides. Indian Journal of Chemistry, 34A, 648-650. Retrieved January 6, 2026, from [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Analytical Chemistry Applications of Sulfonyl Chlorides: Derivatization Techniques. Retrieved January 6, 2026.
-
Wang, Y., et al. (2022). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. ResearchGate. Retrieved January 6, 2026, from [Link]
-
Ivanov, S. N., Gnedin, B. G., & Kislov, V. V. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in SAN Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. ResearchGate. Retrieved January 6, 2026, from [Link]
-
Wikipedia. (n.d.). Benzenesulfonyl chloride. Retrieved January 6, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 6. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 5-Cyano-2-methylbenzene-1-sulfonyl chloride
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Cyano-2-methylbenzene-1-sulfonyl chloride. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis, with a focus on impurity profiling and mitigation.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount for the successful outcome of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). The most common synthetic route to this compound is the chlorosulfonation of 2-methylbenzonitrile (o-tolunitrile). While seemingly straightforward, this electrophilic aromatic substitution reaction can be accompanied by the formation of several impurities that can complicate purification and compromise the final product's quality. This guide will explore the common impurities, their mechanisms of formation, and strategies for their detection and removal.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for the synthesis of this compound?
The synthesis is typically achieved through the chlorosulfonation of 2-methylbenzonitrile using chlorosulfonic acid. This is an electrophilic aromatic substitution reaction where the electrophile, sulfur trioxide (SO₃) or a related species generated from chlorosulfonic acid, attacks the aromatic ring.[1][2] The methyl group is an ortho-, para-director, while the cyano group is a meta-director. The desired product is formed when the sulfonyl chloride group is introduced at the position that is para to the methyl group and meta to the cyano group.
Q2: What are the most common impurities I should expect in the synthesis?
The most prevalent impurities include:
-
Isomeric sulfonyl chlorides: Formation of other isomers is a significant possibility due to the directing effects of the substituents on the aromatic ring.
-
5-Cyano-2-methylbenzene-1-sulfonic acid: This is the hydrolysis product of the desired sulfonyl chloride and is a very common impurity, especially if moisture is present during the reaction or work-up.[3]
-
Di-sulfonated byproducts: Under harsh reaction conditions, a second sulfonyl chloride group may be introduced onto the aromatic ring.
-
Unreacted 2-methylbenzonitrile: Incomplete reaction will leave the starting material in the crude product.
-
Polymeric materials: Strong acids like chlorosulfonic acid can sometimes lead to the formation of polymeric byproducts.
-
Diphenyl sulfones: A common byproduct in chlorosulfonation reactions where two aromatic rings are linked by a sulfone group.[4]
Q3: How can I minimize the formation of these impurities?
Careful control of reaction parameters is crucial:
-
Temperature: The reaction should be conducted at a low temperature (typically 0-5 °C) to minimize the formation of isomers and other side products. Higher temperatures can also lead to unwanted chlorination of the aromatic ring.[5]
-
Stoichiometry: Using a slight excess of chlorosulfonic acid can help drive the reaction to completion, but a large excess should be avoided as it can promote the formation of di-sulfonated byproducts.
-
Reaction Time: The reaction should be monitored (e.g., by TLC or a small-scale work-up and NMR) to determine the optimal reaction time. Prolonged reaction times can lead to increased byproduct formation.
-
Moisture Control: The reaction must be carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride product. All glassware should be thoroughly dried, and the reaction should be protected from atmospheric moisture.
Q4: What are the recommended analytical methods for purity assessment?
A combination of analytical techniques is recommended for a comprehensive purity analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify the desired product and any isomeric impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities, including unreacted starting material and certain byproducts.
-
High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying the purity of the final product and detecting non-volatile impurities like the corresponding sulfonic acid.[6][7] A reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a small amount of acid) is a good starting point.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically broaden and depress the melting point.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound.
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Caption: Troubleshooting flowchart for the synthesis of this compound.Problem 1: Low Yield of the Desired Product
-
Possible Cause A: Incomplete Reaction.
-
Troubleshooting: The reaction may not have gone to completion. Monitor the reaction progress using TLC or by taking small aliquots, quenching them, and analyzing by ¹H NMR. If starting material is still present, consider extending the reaction time. Ensure that the stirring is efficient to promote good mixing of the reactants. A slight, controlled increase in temperature might be necessary, but this should be done cautiously to avoid increased side reactions.
-
-
Possible Cause B: Product Loss During Work-up.
-
Troubleshooting: The work-up procedure, which typically involves quenching the reaction mixture with ice, can lead to some hydrolysis of the product.[4] Ensure the quenching is done rapidly and the temperature is kept as low as possible. The product should be extracted into a suitable organic solvent (e.g., dichloromethane or ethyl acetate) immediately after quenching.
-
Problem 2: The Final Product is an Oil and Does Not Solidify
-
Possible Cause A: Presence of Impurities.
-
Troubleshooting: Impurities, particularly isomeric byproducts and residual solvents, can significantly lower the melting point of the product, causing it to be an oil or a waxy solid at room temperature. Analyze the product by ¹H NMR and HPLC to identify the impurities.
-
-
Possible Cause B: Ineffective Crystallization.
-
Troubleshooting: If the product is of reasonable purity but still oily, the crystallization process may need optimization. Try different solvent systems for recrystallization. A common approach is to dissolve the crude product in a good solvent (e.g., ethyl acetate or dichloromethane) and then add a poor solvent (e.g., hexanes or petroleum ether) until turbidity is observed, followed by cooling. Seeding with a small crystal of pure product can also induce crystallization.
-
Problem 3: The Product is Contaminated with the Corresponding Sulfonic Acid
-
Possible Cause: Hydrolysis of the Sulfonyl Chloride.
-
Troubleshooting: This is a very common issue. To minimize hydrolysis, ensure all glassware is scrupulously dried before use and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). During the work-up, use ice-cold water for quenching and extraction, and minimize the contact time of the product with the aqueous phase. Washing the organic extract with cold brine can help to remove residual water. If the sulfonic acid is still present in the final product, it can sometimes be removed by washing a solution of the crude product in an organic solvent with a small amount of cold, dilute sodium bicarbonate solution. However, this should be done cautiously as the sulfonyl chloride can also react with the base.
-
Problem 4: The Presence of Isomeric Impurities is Detected by NMR or HPLC
-
Possible Cause: Non-selective Sulfonation.
-
Troubleshooting: The formation of isomers is primarily controlled by the reaction temperature. Maintaining a low and consistent temperature (0-5 °C) throughout the addition of the 2-methylbenzonitrile to the chlorosulfonic acid is critical. A slow, dropwise addition of the starting material to the well-stirred acid will help to control the exotherm and maintain a low temperature. If isomers are still a significant problem, purification by column chromatography on silica gel may be necessary, although this can be challenging due to the reactivity of the sulfonyl chloride. Alternatively, careful recrystallization from a suitable solvent system can sometimes selectively crystallize the desired isomer.
-
Experimental Protocols
General Procedure for the Synthesis of this compound
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (3-5 equivalents).
-
Cool the flask to 0-5 °C in an ice-salt bath.
-
Slowly add 2-methylbenzonitrile (1 equivalent) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours, or until the reaction is deemed complete by monitoring.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water until the filtrate is neutral.
-
Dry the crude product under vacuum.
Purification by Recrystallization
-
Dissolve the crude, dried product in a minimal amount of a suitable hot solvent (e.g., a mixture of ethyl acetate and hexanes, or toluene).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under high vacuum.
Data Presentation
Table 1: Common Impurities and their Identification
| Impurity Name | Structure | Common Analytical Signature |
| 5-Cyano-2-methylbenzene-1-sulfonic acid | C₈H₇NO₃S | Broad OH peak in ¹H NMR; different retention time in HPLC (more polar). |
| Isomeric Sulfonyl Chlorides (e.g., 3-Cyano-2-methylbenzene-1-sulfonyl chloride, 4-Cyano-3-methylbenzene-1-sulfonyl chloride) | C₈H₆ClNO₂S | Different aromatic splitting patterns in ¹H NMR; distinct peaks in HPLC. |
| 2-Methylbenzonitrile (Starting Material) | C₈H₇N | Characteristic peaks for the starting material in ¹H NMR and GC-MS. |
| 5-Cyano-2-methylbenzenesulfonamide | C₈H₈N₂O₂S | Appearance of N-H protons in ¹H NMR. |
| Bis(4-cyano-2-methylphenyl) sulfone | C₁₆H₁₂N₂O₂S | Complex aromatic region in ¹H NMR; high molecular weight peak in MS. |
Conclusion
The synthesis of this compound, while a standard transformation, requires careful attention to detail to achieve high purity and yield. By understanding the potential side reactions and implementing the troubleshooting strategies outlined in this guide, researchers can effectively mitigate the formation of common impurities and produce high-quality material for their downstream applications. A multi-technique approach to analytical characterization is essential for a comprehensive understanding of the product's purity profile.
References
- BenchChem. (2025). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for Quantifying Sulfonyl Chloride Concentration.
-
PubChem. (2024). This compound. Available at: [Link]
- Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.
-
Organic Syntheses. (n.d.). Methanesulfonyl chloride. Available at: [Link]
-
Chemistry Stack Exchange. (2015). What is the mechanism of chlorosulfonation of benzene?. Available at: [Link]
-
GlobalSpec. (n.d.). Chapter 9: Miscellaneous Reactions of Chlorosulfonic Acid. Available at: [Link]
-
Chemithon. (n.d.). Sulfonation and Sulfation Processes. Available at: [Link]
-
NIST. (n.d.). Benzonitrile, 2-methyl-. Available at: [Link]
-
ResearchGate. (2023). Chlorosulfonic Acid. Available at: [Link]
-
Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Available at: [Link]
-
Organic Syntheses. (n.d.). o-TOLUIC ACID. Available at: [Link]
-
ResearchGate. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Available at: [Link]
- Google Patents. (2004). Aromatic sulfonation reactions.
-
Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Available at: [Link]
- Google Patents. (2021). Process for the preparation of substituted benzene sulfonyl chlorides.
Sources
Technical Support Center: Challenges in Handling Moisture-Sensitive Sulfonyl Chlorides
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into the common challenges encountered when handling moisture-sensitive sulfonyl chlorides. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, ensuring your work is both efficient and scientifically sound.
Section 1: The Root of the Problem: Hydrolysis and Its Consequences
The primary challenge in handling sulfonyl chlorides lies in their high reactivity towards nucleophiles, with water being a ubiquitous and problematic reactant.
FAQ 1: Why are sulfonyl chlorides so sensitive to moisture?
The sulfur atom in a sulfonyl chloride (R-SO₂Cl) is highly electrophilic. This is due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. Water, acting as a nucleophile, readily attacks this electrophilic sulfur atom. This initiates a nucleophilic substitution reaction that displaces the chloride ion, leading to the formation of the corresponding sulfonic acid (R-SO₃H) and hydrochloric acid (HCl).[1] This process, known as hydrolysis, is often rapid and can significantly impact the outcome of your experiments.
The Hydrolysis Mechanism: A Step-by-Step Breakdown
The hydrolysis of a sulfonyl chloride is a classic example of a nucleophilic acyl substitution reaction.
-
Nucleophilic Attack: A water molecule attacks the electrophilic sulfur atom of the sulfonyl chloride.[1][2]
-
Formation of a Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.
-
Leaving Group Departure: The chloride ion, being a good leaving group, is expelled.
-
Deprotonation: A final deprotonation step yields the sulfonic acid and hydrochloric acid.
dot graph HydrolysisMechanism { rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} dot Caption: Hydrolysis of a sulfonyl chloride.
FAQ 2: What are the practical consequences of sulfonyl chloride hydrolysis?
Hydrolysis can lead to several undesirable outcomes in your experiments:
-
Reduced Yield of Desired Product: The most immediate consequence is the consumption of your starting material, leading to a lower yield of the intended product.[1]
-
Formation of Corrosive Byproducts: The generation of hydrochloric acid can create a corrosive environment, potentially damaging equipment.[1]
-
Complicated Purification: The presence of sulfonic acid as an impurity can complicate the purification of your desired compound.
-
Inaccurate Stoichiometry: If the sulfonyl chloride has partially hydrolyzed, the actual amount of active reagent is unknown, leading to incorrect stoichiometric calculations for your reaction.
Section 2: Troubleshooting Guide for Common Experimental Issues
This section addresses specific problems you might encounter and provides actionable solutions based on sound chemical principles.
Issue 1: Low or No Yield in a Sulfonamide Synthesis
You've attempted to synthesize a sulfonamide by reacting a sulfonyl chloride with an amine, but the yield is disappointingly low, or the reaction failed entirely.
Troubleshooting Steps & Explanations
| Potential Cause | Troubleshooting Step | Scientific Rationale & Expected Outcome |
| Degraded Sulfonyl Chloride | Verify the purity of the sulfonyl chloride via ¹H NMR or by reacting a small sample with a test amine. | Hydrolysis of the sulfonyl chloride is a primary cause of low yields.[3] If the reagent has degraded, you will observe the corresponding sulfonic acid peak in the NMR spectrum. Using fresh or purified sulfonyl chloride should restore reactivity. |
| Insufficiently Anhydrous Conditions | Flame-dry all glassware under vacuum or oven-dry at >120°C for several hours.[2][4] Use anhydrous solvents, dispensed from a solvent purification system or from a freshly opened Sure/Seal™ bottle.[5] | Even trace amounts of moisture can hydrolyze the sulfonyl chloride, reducing the amount available to react with the amine.[1] Ensuring a scrupulously dry environment maximizes the reaction's potential. |
| Inappropriate Base | Use a non-nucleophilic tertiary amine base like triethylamine (Et₃N) or pyridine.[2] Ensure the base is also anhydrous. | The reaction of a sulfonyl chloride with an amine generates one equivalent of HCl, which will protonate the starting amine, rendering it non-nucleophilic.[2] A base is required to neutralize this HCl. Primary or secondary amines should be avoided as bases as they can compete with the desired amine nucleophile. |
| Steric Hindrance | For sterically hindered amines or sulfonyl chlorides, consider increasing the reaction temperature or using a more potent, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). | Steric hindrance can slow down the rate of nucleophilic attack. Increasing the kinetic energy of the system or using a stronger base to facilitate deprotonation of the amine can help overcome this barrier. |
Issue 2: Formation of a Di-sulfonated Amine Byproduct
When using a primary amine (R-NH₂), you observe the formation of a significant amount of the di-sulfonated product (R-N(SO₂R')₂).
Troubleshooting Steps & Explanations
| Potential Cause | Troubleshooting Step | Scientific Rationale & Expected Outcome |
| Incorrect Stoichiometry | Use a 1:1 molar ratio of the amine to the sulfonyl chloride.[6] | After the initial sulfonylation, the resulting sulfonamide still possesses an N-H bond. This proton is acidic and can be removed by a base, allowing for a second sulfonylation.[7] Strict control of the stoichiometry minimizes this side reaction. |
| Localized High Concentration of Sulfonyl Chloride | Add the sulfonyl chloride solution dropwise to the stirred amine solution, preferably at a low temperature (e.g., 0 °C).[2][6] | Slow addition prevents localized excesses of the sulfonyl chloride, which can drive the reaction towards di-sulfonylation.[6] |
Issue 3: Reaction Mixture Turns Dark or Forms Tar-like Substances
The reaction mixture becomes discolored, often turning brown or black, indicating decomposition.
Troubleshooting Steps & Explanations
| Potential Cause | Troubleshooting Step | Scientific Rationale & Expected Outcome |
| Thermal Decomposition | Run the reaction at a lower temperature. Many reactions involving sulfonyl chlorides are best performed at or below room temperature.[8] | Some sulfonyl chlorides, particularly aliphatic ones, can be thermally unstable and decompose, leading to the formation of colored byproducts.[8] |
| Radical-Mediated Decomposition | If radical pathways are suspected, consider adding a radical inhibitor like benzoquinone to the reaction mixture.[8] | Radical chain reactions can lead to complex decomposition pathways. An inhibitor will quench these radicals, leading to a cleaner reaction. |
| Oxidation of Sensitive Substrates | If your substrate is prone to oxidation (e.g., phenols), conduct the reaction under an inert atmosphere (Nitrogen or Argon) and use degassed solvents.[6] | Oxygen can participate in side reactions, especially with electron-rich substrates, leading to colored, polymeric materials. |
Section 3: Best Practices for Storage and Handling
Proactive measures are crucial to maintaining the integrity of your sulfonyl chlorides.
FAQ 3: How should I properly store my sulfonyl chlorides?
-
Inert Atmosphere: Store sulfonyl chlorides under an inert atmosphere (Nitrogen or Argon).[9]
-
Cool and Dry Environment: Keep them in a cool, dry, and well-ventilated area, away from sources of moisture.[9]
-
Tightly Sealed Containers: Use containers with tight-fitting caps. Sure/Seal™ bottles are an excellent option for liquid sulfonyl chlorides.[5]
-
Protection from Light: Some sulfonyl chlorides can be light-sensitive. Storing them in amber bottles can prevent photochemical decomposition.[10]
Workflow for Handling a Moisture-Sensitive Sulfonyl Chloride
dot graph HandlingWorkflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} dot Caption: Inert atmosphere reaction setup.
FAQ 4: How do I safely quench a reaction containing unreacted sulfonyl chloride?
Quenching should be done cautiously in a fume hood. Slowly add the reaction mixture to a stirred, cold solution of a mild nucleophile.
-
For small-scale reactions: A cold, saturated aqueous solution of sodium bicarbonate can be used. This will neutralize the unreacted sulfonyl chloride and any HCl generated.
-
For larger-scale reactions: A solution of a water-miscible amine, like diethylamine, in an appropriate solvent can be used.
Warning: Never add water directly to a large amount of unreacted sulfonyl chloride, as the reaction can be vigorous and produce copious amounts of HCl gas.
Section 4: Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide under Anhydrous Conditions
This protocol provides a robust starting point for the synthesis of N-substituted sulfonamides.[2]
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), dissolve the amine (1.1 equivalents) in an anhydrous solvent (e.g., Dichloromethane).[2]
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add an anhydrous tertiary amine base (e.g., pyridine or triethylamine, 1.5 equivalents) to the stirred solution.[2]
-
Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.0 equivalent) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.[2]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[2]
-
Workup: Upon completion, dilute the reaction mixture with the solvent. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine and base), water, saturated NaHCO₃ solution (to remove any sulfonic acid), and finally with brine.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[2]
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure sulfonamide.[2]
Section 5: Concluding Remarks
The successful handling of moisture-sensitive sulfonyl chlorides is a cornerstone of many synthetic endeavors in the pharmaceutical and chemical industries. By understanding the fundamental reactivity of these compounds and implementing rigorous anhydrous techniques, researchers can mitigate the common challenges of hydrolysis and decomposition. This guide provides a framework for troubleshooting and optimizing your experimental protocols, ultimately leading to more reliable and reproducible results.
References
-
HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Retrieved from [Link]
-
S D Fine-Chem Limited. (n.d.). SULPHURYL CHLORIDE. Retrieved from [Link]
-
Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 23.9: Amines as Nucleophiles. Retrieved from [Link]
Sources
- 1. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Deprotection of Sulfonamides Derived from 5-Cyano-2-methylbenzene-1-sulfonyl Chloride: A Troubleshooting Guide
<_ Technical Support Center_>
Welcome to the technical support center for the deprotection of sulfonamides, with a special focus on those derived from 5-cyano-2-methylbenzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during this critical synthetic step. Here, we move beyond simple protocols to provide in-depth, experience-driven insights into the 'why' behind experimental choices, ensuring you can troubleshoot effectively and optimize your reaction conditions.
Understanding the 5-Cyano-2-methylbenzenesulfonyl Protecting Group
The 5-cyano-2-methylbenzenesulfonyl group, while structurally similar to the more common tosyl group, possesses unique electronic properties due to the presence of the electron-withdrawing cyano (-CN) group. This feature can influence the stability of the sulfonamide and, consequently, the conditions required for its cleavage. The electron-deficient nature of the aromatic ring can make the sulfur atom more electrophilic, potentially facilitating nucleophilic attack at the sulfur center, a key step in some deprotection mechanisms.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the deprotection of 5-cyano-2-methylbenzenesulfonyl amides.
Q1: My standard acidic deprotection protocol for tosylamides is failing or giving low yields. Why is this, and what should I try instead?
A1: While both are arylsulfonamides, the electron-withdrawing cyano group on the 5-cyano-2-methylbenzenesulfonyl moiety can render the sulfonamide more resistant to certain acidic cleavage conditions compared to a standard tosyl group. Harsh acidic conditions, often required for tosyl group removal, can be incompatible with sensitive functional groups on your substrate.[1]
Troubleshooting & Recommendations:
-
Consider Trifluoromethanesulfonic Acid (TfOH): A highly effective method for the chemoselective acidic hydrolysis of N-arylsulfonamides involves using a near-stoichiometric amount of trifluoromethanesulfonic acid.[1][2][3][4] This approach is often more efficient than traditional harsh hydrolysis methods and can be performed at moderate temperatures.[2] The compatibility of this method with functional groups like nitriles, amides, esters, and aldehydes makes it a versatile option.[2]
-
Mechanism Insight: The reaction is initiated by the protonation of the sulfonamide nitrogen, followed by N-S bond cleavage.[1] For electron-deficient N-arylsulfonamides, such as those derived from this compound, this method typically leads to efficient deprotection.[1][2][4]
Q2: I am observing significant side product formation, including what appears to be sulfonyl group migration. What is causing this and how can I prevent it?
A2: Sulfonyl group migration is a known side reaction during the acidic deprotection of N-arylsulfonamides, particularly with electron-rich substrates.[1][2][4] While the 5-cyano-2-methylbenzenesulfonyl group is electron-deficient, the nature of your amine component can influence the likelihood of this rearrangement.
Troubleshooting & Recommendations:
-
Control Acid Stoichiometry and Temperature: Using a near-stoichiometric amount of TfOH is crucial.[1][2][3][4] Excess acid can promote side reactions. Carefully control the reaction temperature, as higher temperatures can favor the Fries-type rearrangement that leads to sulfonyl migration.[1]
-
Alternative Deprotection Strategies: If migration persists, consider switching to a reductive deprotection method, which operates under a different mechanistic manifold and is less prone to this type of rearrangement.
Q3: My substrate contains functional groups that are sensitive to strongly acidic or reductive conditions. What are some milder deprotection options?
A3: The need for mild deprotection conditions is a common challenge in complex molecule synthesis. Fortunately, several methods have been developed that avoid harsh reagents.
Troubleshooting & Recommendations:
-
Reductive Cleavage with Low-Valent Titanium: A novel and efficient method for the cleavage of N-tosyl bonds under mild conditions involves the use of low-valent titanium reagents.[5] A particularly effective system is prepared from TiCl₃ and lithium in THF, which can achieve high yields at ambient temperature.[5] This method has been shown to be compatible with functional groups such as THP ethers, TBDPS ethers, and olefins.[5]
-
Photocatalytic Methods: Recent advances have introduced photocatalytic methods for sulfonamide deprotection. For instance, a reductive photocleavage using thioureas as organophotocatalysts in the presence of a reducing agent can be performed under mild conditions.[6] Another approach utilizes irradiation with 407 nm LEDs with sodium formate as a reductant and a thiol as a hydrogen atom transfer agent.[6]
-
Magnesium in Methanol: For some sulfonamides, particularly tosylamides, reductive cleavage using magnesium in methanol can be an effective and mild option.[7]
Experimental Protocols
Protocol 1: Deprotection using Trifluoromethanesulfonic Acid (TfOH)
This protocol is adapted from the work of Javorskis and Orentas and is suitable for electron-deficient N-arylsulfonamides.[2][3]
Materials:
-
5-Cyano-2-methylbenzenesulfonyl-protected amine
-
Trifluoromethanesulfonic acid (TfOH)
-
Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)
-
Saturated aqueous sodium bicarbonate solution
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the sulfonamide substrate in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a near-stoichiometric amount (typically 1.1 to 1.5 equivalents) of TfOH to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC or LC-MS). Reaction times can vary from a few hours to overnight.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography.
Protocol 2: Reductive Deprotection using Low-Valent Titanium
This protocol is based on the method developed by Nayak for the cleavage of N/O-tosyl bonds.[5]
Materials:
-
5-Cyano-2-methylbenzenesulfonyl-protected amine
-
Titanium(III) chloride (TiCl₃)
-
Lithium metal
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a flame-dried flask under an inert atmosphere, add anhydrous THF.
-
Add lithium metal (typically 4-6 equivalents) to the THF.
-
Slowly add TiCl₃ (typically 1.5-2 equivalents) to the stirred suspension. The mixture will turn black, indicating the formation of low-valent titanium.
-
Stir the mixture at room temperature for 3 hours.
-
Add a solution of the sulfonamide substrate in anhydrous THF to the low-valent titanium suspension.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Filter the mixture through a pad of celite to remove the titanium salts.
-
Extract the filtrate with an appropriate organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Summary Table
| Deprotection Method | Reagents | Typical Conditions | Advantages | Potential Issues |
| Acidic Hydrolysis | Trifluoromethanesulfonic Acid (TfOH) | Near-stoichiometric amount, 0 °C to RT | Chemoselective, compatible with many functional groups.[2] | Potential for sulfonyl group migration with electron-rich amines.[2] |
| Reductive Cleavage | Low-Valent Titanium (from TiCl₃/Li) | Ambient temperature | Mild conditions, good functional group compatibility.[5] | Requires inert atmosphere and handling of pyrophoric reagents. |
| Reductive Cleavage | Magnesium/Methanol | Reflux | Inexpensive and readily available reagents. | May not be suitable for all substrates; can be slow. |
| Photocatalytic | Thiourea organocatalyst, reducing agent, light | Room temperature | Very mild conditions, high functional group tolerance.[6] | Requires specialized photochemical equipment. |
Visualizing the Workflow
Caption: Decision workflow for selecting a sulfonamide deprotection method.
References
-
Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(23), 13423–13439. [Link]
-
Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. ResearchGate. [Link]
-
Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. Semantic Scholar. [Link]
-
Sulfonyl Protective Groups. (2014). Chem-Station Int. Ed. [Link]
-
Nayak, S. K. (2000). A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. Synthesis, 2000(11), 1575–1578. [Link]
-
p-Toluenesulfonamides. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Brom, J., Maruani, A., Micouin, L., & Benedetti, E. (2023). A convenient reductive photocleavage of sulfonamides using thioureas as organophotocatalysts. The Journal of Organic Chemistry, 88(9), 5923–5935. [Link]
Sources
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- 2. Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. | Semantic Scholar [semanticscholar.org]
- 5. A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents [organic-chemistry.org]
- 6. p-Toluenesulfonamides [organic-chemistry.org]
- 7. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Minimizing By-Product Formation in Sulfonyl Chloride Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to the synthesis of sulfonyl chlorides. This guide is structured to provide actionable insights and troubleshooting strategies to minimize the formation of common by-products, ensuring high purity and yield in your reactions. As sulfonyl chlorides are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials, mastering their preparation is crucial. This resource moves beyond simple protocols to explain the underlying chemical principles governing by-product formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products I should expect during sulfonyl chloride synthesis?
The nature of by-products is highly dependent on the chosen synthetic route and the specific substrate. However, several common impurities are frequently encountered across different methods:
-
Sulfonic Acids : Arise from the hydrolysis of the sulfonyl chloride product by trace moisture or during aqueous workup procedures.[1][2] They are often the most significant impurity.
-
Sulfonic Anhydrides : Formed from the reaction between a sulfonic acid (starting material or by-product) and the sulfonyl chloride product.
-
Disulfides : A common by-product when starting from thiols, resulting from incomplete oxidative chlorination.[3][4]
-
Diaryl Sulfones : Can be a major by-product in chlorosulfonation reactions of arenes, particularly if reaction conditions are not carefully controlled.[3]
-
Chlorinated Starting Materials : The chlorinating agent (e.g., thionyl chloride, chlorosulfonic acid) can sometimes chlorinate other susceptible sites on the starting material, especially on electron-rich aromatic rings.[2]
Q2: How critical is moisture control, and what are the best practices?
Moisture control is arguably the single most critical factor in preventing by-product formation. Sulfonyl chlorides are highly susceptible to hydrolysis, which converts them into the corresponding and often unreactive sulfonic acids.[1][5][6][7]
Best Practices:
-
Glassware : All glassware must be oven-dried (e.g., at 120°C overnight) or flame-dried under vacuum and allowed to cool in a desiccator or under an inert atmosphere.
-
Reagents & Solvents : Use freshly distilled or anhydrous grade solvents and reagents. Thionyl chloride, a common reagent, reacts exothermically with water to produce HCl and SO2, and aged bottles may contain these decomposition products.[8][9]
-
Atmosphere : Conduct the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon) to prevent the ingress of atmospheric moisture. This is especially important for reactions run over extended periods or at elevated temperatures.
Troubleshooting Guide: A Problem-and-Solution Approach
This section addresses specific issues encountered during synthesis, explaining the root cause and providing detailed, step-by-step solutions.
Issue 1: Significant amount of starting sulfonic acid remains, and the yield is low.
Q: My reaction of a sulfonic acid with thionyl chloride is incomplete. My TLC/NMR analysis shows a large spot/peak corresponding to the starting material. What is causing this, and how can I drive the reaction to completion?
A: This is a classic problem of incomplete conversion, often stemming from insufficient reagent stoichiometry, inadequate temperature, or the presence of deactivating impurities.
Underlying Causality: The conversion of a sulfonic acid to a sulfonyl chloride using thionyl chloride (SOCl₂) or similar reagents (PCl₅, oxalyl chloride) is an equilibrium-driven process. The by-products of this reaction, SO₂ and HCl, are gases, which helps to drive the reaction forward.[10][11] However, if the reaction is not sufficiently heated or if the gaseous by-products are not efficiently removed, the equilibrium may not favor complete conversion. Furthermore, using an insufficient amount of the chlorinating agent will naturally lead to unreacted starting material.
Step-by-Step Troubleshooting Protocol:
-
Verify Reagent Stoichiometry : For the conversion of sulfonic acids, use a moderate excess of the chlorinating agent. A 1.5 to 2.0 molar equivalent of thionyl chloride is a common starting point.
-
Optimize Reaction Temperature : Many reactions with thionyl chloride require heating to reflux to proceed at a reasonable rate and to ensure the removal of gaseous by-products. Start at a moderate temperature (e.g., 50-60°C) and increase to reflux if the reaction is sluggish.
-
Consider a Catalyst : For less reactive sulfonic acids, the addition of a catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the reaction. The DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is a more potent chlorinating agent.[12]
-
Ensure Anhydrous Conditions : Reiterate the importance of excluding moisture. Any water present will consume the thionyl chloride, reducing its effective concentration and contributing to the formation of sulfonic acid from the product.[8]
Issue 2: My product contains a high-molecular-weight impurity, possibly a sulfonic anhydride.
Q: I've isolated my sulfonyl chloride, but I have a less polar, higher-mass impurity that I suspect is a sulfonic anhydride. How does this form and how can I remove it?
A: Sulfonic anhydride formation is a common side reaction where the highly electrophilic sulfonyl chloride product reacts with unreacted sulfonic acid starting material.
Mechanism of Formation & Prevention:
This side reaction is most prevalent when there is a localized excess of the sulfonyl chloride product in the presence of the sulfonic acid. This can be mitigated by controlling the reaction conditions.
-
Order of Addition : If practical, adding the sulfonic acid portion-wise to the heated chlorinating agent can maintain an excess of the chlorinating agent throughout the reaction, minimizing the time that both sulfonic acid and sulfonyl chloride are present together in significant concentrations.
-
Drive the Primary Reaction to Completion : The most effective way to prevent anhydride formation is to ensure the initial conversion of the sulfonic acid to the sulfonyl chloride is as complete as possible, using the steps outlined in Issue 1.
Purification Strategy:
Sulfonic anhydrides are generally more stable to hydrolysis than sulfonyl chlorides but can be cleaved under specific workup conditions.
-
Careful Aqueous Quench : A rapid quench of the reaction mixture into ice-water can sometimes hydrolyze the more reactive sulfonyl chloride to the sulfonic acid while leaving the anhydride intact, facilitating separation. However, this often leads to yield loss of the desired product.
-
Chromatography : If the anhydride is stable enough, purification via column chromatography on silica gel is often the most effective method for separation.
-
Crystallization : If your sulfonyl chloride is a solid, careful recrystallization from a non-polar solvent system (e.g., hexanes/ethyl acetate) may selectively precipitate the desired product, leaving the anhydride in the mother liquor.
Issue 3: I am observing unwanted chlorination on my aromatic ring.
Q: My mass spectrometry analysis shows an M+34 peak (Cl replacing H), indicating chlorination of my aromatic substrate. Why is this happening and what can I do to prevent it?
A: This side reaction occurs when using chlorinating agents that can also act as electrophilic chlorinating species, particularly with electron-rich aromatic systems.
Underlying Causality: Reagents like chlorosulfonic acid (ClSO₃H) and even thionyl chloride under certain conditions (especially with Lewis acid catalysis) can generate electrophilic chlorine species (or a polarized equivalent) that can attack activated aromatic rings in an electrophilic aromatic substitution reaction.
Mitigation Strategies:
-
Choose a Milder Reagent : If direct chlorosulfonation is causing issues, consider a two-step approach. First, sulfonate the ring using sulfuric acid, and then convert the resulting sulfonic acid to the sulfonyl chloride using a milder chlorinating agent like thionyl chloride or oxalyl chloride.[12]
-
Use an Alternative Synthetic Route : For sensitive substrates, oxidative chlorination of a corresponding thiol or disulfide can be a much milder alternative that avoids harsh electrophilic conditions.[4][13][14] Modern methods using reagents like N-Chlorosuccinimide (NCS) in the presence of a chloride source offer good yields under less aggressive conditions.[13][15]
-
Control Reaction Temperature : Electrophilic aromatic substitution is often highly temperature-dependent. Running the reaction at the lowest possible temperature that still allows for the desired sulfonyl chloride formation can significantly suppress this side reaction.
Visual Aids and Data
Diagram 1: Troubleshooting Workflow
This diagram outlines a decision-making process for addressing common issues in sulfonyl chloride synthesis.
Caption: Troubleshooting Decision Tree for Sulfonyl Chloride Synthesis.
Table 1: Comparison of Common Chlorinating Agents
This table provides a comparative overview of common reagents used for converting sulfonic acids to sulfonyl chlorides.
| Reagent | Formula | Typical Conditions | Pros | Cons & Common By-products |
| Thionyl Chloride | SOCl₂ | Reflux, neat or in solvent (DCM, Toluene) | Volatile by-products (SO₂, HCl); inexpensive.[10] | Can cause charring with sensitive substrates; requires heating. |
| Phosphorus Pentachloride | PCl₅ | 0°C to RT | Highly reactive; effective for unreactive substrates. | Solid by-product (POCl₃) can complicate workup; harsh conditions.[16] |
| Oxalyl Chloride | (COCl)₂ | RT, often with cat. DMF | Volatile by-products (CO, CO₂, HCl); milder than SOCl₂. | More expensive; DMF catalyst can sometimes lead to side reactions. |
| Cyanuric Chloride | C₃N₃Cl₃ | Neutral conditions, often in a biphasic system. | Very mild, neutral conditions; good for sensitive substrates.[16] | Stoichiometric solid by-products; slower reaction times. |
| TAPC | (NPCl₂)₃ | Solid-state grinding or in solvent. | Mild, efficient, and high-yielding under specific conditions.[17][18] | Reagent is less common; requires specific activation. |
Diagram 2: By-product Formation Pathway - Sulfonic Anhydride
This diagram illustrates the undesired reaction pathway leading to the formation of a sulfonic anhydride.
Caption: Desired vs. Undesired Reaction Pathways.
References
- Robertson, R. E., & Laughton, P. M. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1449.
- Rogna, O. J. (1970). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 661-665.
- Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR, 24(4).
- Hall, H. K. (1956). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society, 78(7), 1450-1454.
-
Conway, P. (2016). Can anyone explain the residues in our thionyl chloride reaction? ResearchGate. Available at: [Link]
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. BenchChem.
-
Moody, C. J., & Rzepa, H. S. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 875-880. Available at: [Link]
- Dodge, J. A., & Jones, S. A. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
- King, J. F., & Lee, T. M. (1981). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 59(2), 356-361.
-
Wikipedia. (n.d.). Thionyl chloride. Retrieved from [Link]
-
Ashenhurst, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Available at: [Link]
- Youn, S. W. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-215.
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]
- BenchChem. (2025). Common issues in sulfonamide synthesis and solutions. BenchChem.
-
Wang, Z., et al. (2019). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 24(17), 3046. Available at: [Link]
-
Ghosh, I., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au, 1(1), 16-21. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Thionyl Chloride. PubChem. Retrieved from [Link]
- Montelongo, Y. O., et al. (2017). A New, Mild Preparation of Sulfonyl Chlorides. The Journal of Organic Chemistry, 82(15), 8048-8054.
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by oxidation. Retrieved from [Link]
-
Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. Available at: [Link]
- Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287-9291.
-
Organic Chemistry Portal. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. Retrieved from [Link]
- BenchChem. (2025). The Direct Conversion of Thiols to Sulfonyl Chlorides: An In-depth Technical Guide. BenchChem.
-
Scilit. (n.d.). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. Retrieved from [Link]
- Cornella, J., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- Xu, J. (2013). General preparation method of sulfonyl chloride.
- Cornella, J., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie, 131(52), 18401-18406.
- Bahrami, K. (2011). TAPC-Promoted Synthesis of Sulfonyl Chlorides from Sulfonic Acids. Synlett, 2011(18), 2671-2674.
-
Organic Chemistry Portal. (n.d.). S-Chlorinations. Retrieved from [Link]
- Langler, R. F., Marini, Z. A., & Spalding, E. S. (1979). Sulfides as precursors for sulfonyl chloride synthesis. Canadian Journal of Chemistry, 57(24), 3193-3199.
- Smith, M. B. (2020). Carboxylic Acids, Carboxylic Acid Derivatives, and Acyl Substitution Reactions. In A Q&A Approach to Organic Chemistry. Taylor & Francis.
- Bahrami, K., Khodaei, M. M., & Kiasat, A. R. (2010). Synthesis of Sulfonyl Chlorides and Sulfonic Acids in SDS Micelles. Synlett, 2010(1), 127-131.
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- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 8. Thionyl chloride - Wikipedia [en.wikipedia.org]
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Technical Support Center: Navigating the Scale-Up of 5-Cyano-2-methylbenzene-1-sulfonyl Chloride Production
Welcome to the technical support center for the synthesis and scale-up of 5-Cyano-2-methylbenzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the production of this key chemical intermediate. Our aim is to equip you with the necessary knowledge to anticipate and overcome common challenges encountered during laboratory-scale synthesis and pilot-plant scale-up.
Introduction to the Synthesis and Its Challenges
This compound is a valuable building block in medicinal chemistry and materials science.[1][2] The most common and direct synthetic route is the electrophilic aromatic substitution of 2-methylbenzonitrile with chlorosulfonic acid. While this reaction is conceptually straightforward, its scale-up is fraught with challenges. The highly reactive and corrosive nature of chlorosulfonic acid, the exothermic reaction profile, and the sensitivity of the product to hydrolysis demand a thorough understanding of the process parameters to ensure a safe, efficient, and reproducible synthesis.[3][4]
This guide provides a structured approach to troubleshooting common issues, answers frequently asked questions, and offers detailed protocols to navigate the complexities of this synthesis.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, providing insights into their causes and practical solutions.
Issue 1: Low Yield of the Desired Product
Q: My reaction is consistently resulting in a low yield of this compound. What are the likely causes and how can I improve it?
A: Low yield is a common issue that can stem from several factors, primarily incomplete reaction, product degradation during workup, or competing side reactions.
-
Probable Cause 1: Incomplete Reaction. The chlorosulfonation of 2-methylbenzonitrile requires sufficient time and an adequate amount of the sulfonating agent to proceed to completion.
-
Solution:
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique such as HPLC or TLC.[5] Extend the reaction time if significant amounts of starting material are still present.
-
Stoichiometry: A slight excess of chlorosulfonic acid is often necessary to drive the reaction to completion. However, a large excess can promote side reactions.[4] A typical starting point is to use 3-5 equivalents of chlorosulfonic acid relative to 2-methylbenzonitrile.
-
-
-
Probable Cause 2: Product Hydrolysis during Workup. The sulfonyl chloride functional group is highly susceptible to hydrolysis, especially in the presence of water and at elevated temperatures, leading to the formation of the corresponding sulfonic acid, which is often water-soluble and lost during extraction.[4][6]
-
Solution:
-
Rapid and Cold Quenching: The quenching of the reaction mixture onto ice-water is a critical step. This should be done as quickly as possible while maintaining a low temperature (0-5 °C) to minimize the contact time of the product with the aqueous acidic environment.[7]
-
Immediate Filtration: Do not allow the precipitated product to remain in the acidic aqueous mixture for an extended period. Filter the solid product promptly after quenching.
-
Anhydrous Workup (for persistent issues): In cases of severe hydrolysis, consider an anhydrous workup. This involves removing the excess chlorosulfonic acid under reduced pressure (with appropriate safety precautions) before purification.
-
-
-
Probable Cause 3: Inefficient Extraction. If the product is extracted with an organic solvent, incomplete phase separation or an insufficient volume of solvent can lead to low recovery.
-
Solution:
-
Solvent Choice: Use a water-immiscible organic solvent in which the sulfonyl chloride is soluble, such as dichloromethane or ethyl acetate.
-
Multiple Extractions: Perform multiple extractions (e.g., 3x with an appropriate volume of solvent) to ensure complete recovery of the product from the aqueous layer.[2]
-
Brine Wash: Wash the combined organic extracts with brine to aid in the removal of dissolved water and improve phase separation.
-
-
Issue 2: Product Purity Concerns - Presence of Isomeric Impurities
Q: My final product is contaminated with an isomeric sulfonyl chloride. How can I control the regioselectivity of the chlorosulfonation?
A: The directing effects of the methyl and cyano groups on the benzene ring influence the position of sulfonation. The methyl group is an ortho-, para-director, while the cyano group is a meta-director. The desired product, this compound, results from sulfonation at the position para to the methyl group and meta to the cyano group.
-
Probable Cause: Kinetic vs. Thermodynamic Control. Aromatic sulfonation can be reversible, and the reaction temperature can influence the isomer distribution.[8]
-
Solution:
-
Temperature Control: Lowering the reaction temperature generally favors the kinetically controlled product. For this specific substrate, maintaining a low and consistent temperature during the addition of 2-methylbenzonitrile to chlorosulfonic acid is crucial. A temperature range of 0-10 °C is a good starting point.
-
Rate of Addition: A slow, controlled addition of the starting material to the chlorosulfonic acid allows for better heat dissipation and helps maintain a consistent temperature profile, which can improve regioselectivity.
-
-
Issue 3: Formation of By-products - Disulfonation and Sulfone Formation
Q: I am observing by-products with higher molecular weights in my analysis, suggesting disulfonation or sulfone formation. How can these be minimized?
A: The formation of disulfonated products and sulfones are known side reactions in chlorosulfonation, particularly under harsh conditions.
-
Probable Cause 1: Disulfonation. This occurs when a second sulfonyl chloride group is introduced onto the aromatic ring. It is favored by a large excess of chlorosulfonic acid and higher reaction temperatures.[4][8]
-
Solution:
-
Stoichiometry Control: Carefully control the stoichiometry of chlorosulfonic acid. Use the minimum excess required for complete monosulfonation (typically 3-5 equivalents).
-
Temperature Management: Maintain a low reaction temperature (0-10 °C) throughout the addition and reaction time.
-
-
-
Probable Cause 2: Sulfone Formation. This side reaction involves the reaction of the initially formed sulfonic acid or sulfonyl chloride with another molecule of the starting material. This is also promoted by higher temperatures.[8]
-
Solution:
-
Low Temperature: As with disulfonation, maintaining a low reaction temperature is the most effective way to minimize sulfone formation.
-
Sufficient Chlorosulfonic Acid: Ensuring a sufficient excess of chlorosulfonic acid can help to quickly convert the intermediate sulfonic acid to the sulfonyl chloride, reducing its availability to participate in sulfone formation.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions to take when working with chlorosulfonic acid, especially at a larger scale?
A1: Chlorosulfonic acid is a highly corrosive and reactive substance that requires strict safety protocols.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (butyl rubber is a good choice), a lab coat, chemical splash goggles, and a face shield.[9] For larger quantities, an acid-resistant apron or suit is recommended.
-
Ventilation: All manipulations must be performed in a well-ventilated fume hood.[9]
-
Violent Reaction with Water: Chlorosulfonic acid reacts violently with water, releasing large amounts of heat and toxic fumes (HCl and H2SO4).[3][10] Ensure all glassware is dry and avoid any contact with moisture.
-
Spill Management: Have appropriate spill control materials readily available, such as dry sand or a specialized acid neutralizer. Do not use water to clean up spills.
-
Quenching: The addition of the reaction mixture to water/ice is highly exothermic and releases significant amounts of gas. This must be done slowly and with vigorous stirring in an open or well-vented system to avoid pressure buildup.
Q2: How can I effectively monitor the progress of the chlorosulfonation reaction?
A2: Monitoring the reaction is crucial for determining the optimal reaction time and minimizing side-product formation.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for monitoring the disappearance of the starting material (2-methylbenzonitrile) and the appearance of the product.[5] A reversed-phase C18 column with a water/acetonitrile mobile phase and UV detection is a common setup.[11]
-
Thin-Layer Chromatography (TLC): For rapid qualitative monitoring, TLC can be used. A suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) should be developed to achieve good separation between the starting material and the product.
-
Sample Quenching: When taking a sample for analysis, it must be carefully quenched in a suitable solvent (e.g., a mixture of ice and an organic solvent like ethyl acetate) to stop the reaction and neutralize any remaining chlorosulfonic acid.
Q3: What are the best practices for storing this compound?
A3: Sulfonyl chlorides are generally sensitive to moisture and can degrade over time.[6]
-
Anhydrous Conditions: The purified product should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from atmospheric moisture.
-
Low Temperature: Storing the material at a low temperature (e.g., in a refrigerator at 0-5 °C) can help to slow down any potential degradation.
-
Desiccator: For small quantities, storage in a desiccator over a drying agent can also be effective.
Q4: What are the key considerations for heat management during the scale-up of this reaction?
A4: Both the chlorosulfonation reaction and the quenching step are highly exothermic and require careful heat management at scale.[1][4]
-
Reactor Design: A jacketed reactor with a reliable cooling system is essential for maintaining the desired reaction temperature.
-
Controlled Addition: The rate of addition of 2-methylbenzonitrile to the chlorosulfonic acid must be carefully controlled to match the cooling capacity of the reactor.
-
Quenching Setup: For large-scale quenching, a robust setup with efficient stirring and cooling is necessary to handle the heat and gas evolution. Adding the reaction mixture to a well-stirred, cooled vessel containing ice is the standard procedure.
Experimental Protocols
Protocol 1: Synthesis of this compound (Lab Scale)
Materials:
-
2-methylbenzonitrile
-
Chlorosulfonic acid
-
Dichloromethane (DCM)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (4 equivalents).
-
Cool the flask to 0-5 °C using an ice-salt bath.
-
Slowly add 2-methylbenzonitrile (1 equivalent) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. Vigorous evolution of HCl gas will be observed.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by HPLC/TLC analysis.
-
In a separate large beaker, prepare a mixture of crushed ice and water.
-
Slowly and carefully, with vigorous stirring, pour the reaction mixture onto the ice-water mixture.
-
The solid product will precipitate. Filter the solid immediately using a Buchner funnel and wash the filter cake with cold water until the filtrate is neutral.
-
Dissolve the crude solid in dichloromethane.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Protocol 2: HPLC Method for Reaction Monitoring and Purity Analysis
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile |
Visualizations
Workflow for the Synthesis of this compound
Caption: A typical workflow for the synthesis and purification.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low product yield.
References
- Rogness, D. C., et al. (2010). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 774-781.
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
- Wang, H., et al. (1998). Subambient Temperature Reversed-Phase High-Performance Liquid Chromatography and Hydrolysis Kinetics of a Para-Substituted Benzenesulfonyl Chloride.
- Houghton, P. G., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Molecules, 28(10), 4213.
- Houghton, P. G., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides.
- Robertson, R. E., & Laughton, P. M. (1971). Sulfonyl Chloride Kinetics. Part II. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(23), 3875-3882.
- Baxendale, I. R., et al. (2012). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Organic & Biomolecular Chemistry, 10(45), 9033-9039.
- Moody, C. J., & Rees, C. W. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(6), 1145-1150.
- BenchChem. (2025). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. BenchChem.
- Mousa, M. A., & Hassan, R. M. (1988). Solvent Effects on Kinetics of the Hydrolysis of Benzenesulfonyl Chloride. Oriental Journal of Chemistry, 4(1).
- Veolia North America. (n.d.). Chlorosulfonic Acid.
- Houghton, P. G., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. PubMed Central.
- SlideServe. (2024). Safety Measures and Handling Protocols for Chlorosulphonic Acid.
- Ivanov, S. N., et al. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 40(5), 733-739.
- CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides. (2021).
- CN109651206A - A method of chlorosulfonation is carried out using sulfur trioxide. (2019).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Taylor & Francis Online. (2014).
- CAMEO Chemicals - NOAA. (n.d.). CHLOROSULFONIC ACID.
- Loba Chemie. (2019). CHLOROSULFONIC ACID FOR SYNTHESIS MSDS.
- DuPont. (n.d.). CSA (Chlorosulfonic Acid)
- Journal of Research and Innovation in Pharmaceutical Sciences. (2016). A validated stability indicating RP-HPLC method for the determination of Thionyl chloride as a genotoxic impurity in Trospium chloride API.
- PubChem. (n.d.). This compound.
- Organic Syntheses. (2017). 4-Cyano-2-methoxybenzenesulfonyl Chloride.
- BenchChem. (2025).
- AChemBlock. (n.d.). 5-Cyano-2-methyl-benzenesulfonyl chloride 95%.
- JPH08143530A - Production of cyanobenzenesulfonyl chloride. (1996).
- BLD Pharm. (n.d.). 4-Cyano-5-formyl-2-methylbenzenesulfonyl chloride.
- ResearchGate. (2009).
- Organic Syntheses. (1927). Sulfanilyl chloride, N-acetyl-.
- CDH Fine Chemical. (n.d.). 2-methyl benzonitrile for synthesis.
- UCL Discovery. (2017). 4-Cyano-2-methoxybenzenesulfonyl Chloride.
- US4556733A - Process for the preparation of 2-hydroxybenzenesulfonamide. (1985).
- Patsnap Eureka. (2019).
- BLD Pharm. (n.d.). 4-Cyano-2-ethyl-5-methylbenzenesulfonyl chloride.
- ChemSynthesis. (n.d.). 2-methylbenzonitrile.
- PubChemLite. (n.d.). 2-cyano-5-methylbenzene-1-sulfonyl chloride.
- BLD Pharm. (n.d.). 5-Cyano-2-methylbenzenesulfonamide.
- Sigma-Aldrich. (n.d.). 5-Cyano-2-methyl-benzenesulfonylchloride.
- ChemicalBook. (n.d.). 5-Cyano-2-methyl-benzenesulfonyl chloride.
Sources
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quenching excess 5-Cyano-2-methylbenzene-1-sulfonyl chloride in reactions
Technical Support Center: 5-Cyano-2-methylbenzene-1-sulfonyl chloride
A Guide to Effective Quenching Strategies and Troubleshooting
Welcome, researchers and drug discovery professionals. As a Senior Application Scientist, I've frequently collaborated with teams working with highly reactive sulfonylating agents like this compound. A common bottleneck that emerges is not in the primary reaction, but in the critical workup step: the safe and effective quenching of the unreacted sulfonyl chloride.
This guide is structured to address the specific challenges you may encounter. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to make informed decisions for a clean, safe, and reproducible workup.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactivity of this compound that I need to control during quenching?
The key to understanding the quenching process lies in recognizing the electrophilic nature of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). This sulfur is highly susceptible to attack by nucleophiles. During a quench, you are intentionally introducing a nucleophile to consume any excess sulfonyl chloride, converting it into a more benign and easily separable species. The most common reaction is hydrolysis, where water acts as the nucleophile, converting the sulfonyl chloride to the corresponding sulfonic acid.[1][2]
Q2: What are the most common classes of quenching agents for this reagent?
There are three primary categories of quenching agents, each with specific applications:
-
Water/Aqueous Solutions: The simplest method involves the slow addition of water or an aqueous solution (e.g., saturated sodium bicarbonate) to hydrolyze the sulfonyl chloride to 5-cyano-2-methylbenzenesulfonic acid.[3]
-
Alcohols: Reagents like methanol or ethanol react to form stable and often more organic-soluble sulfonate esters. This can be an advantage if the sulfonic acid byproduct proves problematic during extraction.[3]
-
Amines: Nucleophilic amines, such as ammonia or a dilute solution of a primary/secondary amine, will rapidly react to form a sulfonamide.[3][4] This is highly effective but adds a different set of byproducts to be managed.
Q3: How do I choose the best quenching agent for my specific reaction?
The choice is dictated by three factors: the stability of your desired product, the solvent system, and the desired workup procedure.
-
For base-sensitive products: Quenching with cold water or a slightly acidic aqueous solution (e.g., dilute HCl) is preferred to avoid base-mediated degradation.
-
To avoid emulsions during extraction: Quenching with an alcohol like methanol can form a sulfonate ester, which may be less likely to form emulsions than the corresponding sulfonic acid salt.
-
For rapid and irreversible quenching: A dilute aqueous amine solution is highly effective, but ensure the resulting sulfonamide is easily separable from your product.
Q4: What are the essential safety precautions when quenching sulfonyl chlorides?[5][6][7]
Safety is paramount. Sulfonyl chlorides are corrosive and react exothermically with protic nucleophiles.[8]
-
Personal Protective Equipment (PPE): Always wear safety goggles with side shields, a face shield, a lab coat, and appropriate chemical-resistant gloves.[5][6]
-
Ventilation: Perform the quench in a well-ventilated chemical fume hood.[5]
-
Controlled Addition: Always add the reaction mixture slowly to the quenching solution, never the other way around. Adding the quencher to the bulk reaction can create a localized, uncontrolled exotherm.
-
Temperature Control: Perform the quench in an ice bath to dissipate the heat generated during the reaction.
Troubleshooting Guide: Common Quenching Issues
This section addresses specific problems you may encounter and provides a logical, step-by-step approach to resolving them.
Issue 1: The quenching process is violently exothermic and releasing fumes.
-
Causality: This is the most common and dangerous issue. It arises from adding the quenching agent too quickly or at too high a concentration. The rapid hydrolysis of the sulfonyl chloride generates HCl gas and significant heat, which can cause the solvent to boil, leading to a dangerous pressure increase.[7]
-
Immediate Action:
-
Cease addition of the quenching agent immediately.
-
Ensure the reaction vessel is securely clamped and the fume hood sash is lowered.
-
If the reaction appears to be running away, move away and alert others.
-
-
Preventative Protocol:
-
Cooling is Mandatory: Ensure your reaction flask is submerged in an ice/water bath and the internal temperature is monitored, ideally kept below 10 °C.
-
Dilution is Key: Dilute either the reaction mixture or the quenching agent before mixing.
-
Reverse Addition: Slowly add the crude reaction mixture to a separate, well-stirred, and cooled flask containing the quenching solution. This ensures the sulfonyl chloride is never in excess relative to the quencher.
-
Issue 2: After quenching, a persistent solid/precipitate has formed, complicating the workup.
-
Causality: The byproduct of the quench is likely insoluble in your solvent system. If you quenched with an aqueous base (e.g., NaHCO₃), the resulting sodium sulfonate salt may have limited solubility in common organic solvents. Conversely, if you quenched with an amine in an organic solvent, the resulting ammonium hydrochloride salt can precipitate.
-
Troubleshooting Protocol:
-
Characterize the Solid: Determine if the solid is your product or a byproduct. A simple TLC or LCMS of the supernatant can often clarify this.
-
Modify the Workup:
-
If the solid is the sulfonate salt, add water to dissolve it and proceed with a standard aqueous extraction.
-
If the solid is an ammonium salt, add water to dissolve it before separating the layers.
-
-
Alternative Quenching Strategy: In future experiments, consider quenching with methanol. The resulting methyl sulfonate ester is often more soluble in organic solvents, preventing precipitation issues.
-
Issue 3: TLC/LCMS analysis shows that the sulfonyl chloride is still present after the quench.
-
Causality: The quench is incomplete. This can be due to insufficient quenching agent, poor mixing (especially in biphasic systems), or the quencher being too weak a nucleophile for the given conditions.
-
Troubleshooting Protocol:
-
Improve Agitation: Increase the stirring rate to ensure good contact between the organic and aqueous phases.
-
Add More Quencher: Add an additional portion of your quenching agent and monitor the reaction by TLC/LCMS until all the starting sulfonyl chloride is consumed.
-
Increase Reactivity: If using a mild quencher like water, consider switching to a more potent one like dilute NaOH or a dilute solution of ammonia, provided your product is stable under these conditions.
-
Issue 4: The yield is low, and analysis suggests the desired product has degraded.
-
Causality: The quenching conditions were too harsh for your product. For example, using a strong base like NaOH could hydrolyze sensitive ester groups or cause epimerization in chiral molecules.
-
Preventative Protocol:
-
Use a Milder Quencher: Opt for saturated sodium bicarbonate solution, which is basic enough to neutralize the generated HCl but is less harsh than NaOH.
-
Buffered Systems: Consider quenching with a buffered aqueous solution (e.g., a phosphate buffer at pH 7) to maintain neutral conditions.
-
Non-Aqueous Quench: React the excess sulfonyl chloride with a hindered amine (like diisopropylethylamine) followed by an alcohol. This avoids strongly acidic or basic aqueous conditions altogether.
-
Data Summary & Protocols
Table 1: Comparison of Common Quenching Agents
| Quenching Agent | Reaction Product | Relative Rate | Advantages | Disadvantages |
| Water (H₂O) | Sulfonic Acid | Moderate | Simple, cheap, readily available. | Can be exothermic; sulfonic acid may act as an emulsifier.[9] |
| Methanol (MeOH) | Methyl Sulfonate Ester | Moderate-Fast | Byproduct is often soluble in organic solvents, simplifying extraction. | Introduces another organic reagent; byproduct must still be removed. |
| Sat. aq. NaHCO₃ | Sodium Sulfonate Salt | Fast | Neutralizes generated HCl; less harsh than NaOH. | CO₂ evolution can cause foaming/pressure buildup; salt may precipitate. |
| Dilute aq. NH₃ | Sulfonamide | Very Fast | Very effective and rapid. | Introduces a new sulfonamide byproduct that requires separation. |
Experimental Protocol: Standard Quenching with Saturated Sodium Bicarbonate
This protocol is a robust starting point for many applications.
-
Preparation: In a separate flask appropriately sized for the reaction scale, prepare a solution of saturated aqueous sodium bicarbonate. Cool this solution in an ice/water bath with vigorous stirring.
-
Cooling: Cool the flask containing the completed reaction mixture (with excess this compound) to 0-5 °C in a separate ice bath.
-
Slow Addition: Using an addition funnel, add the cooled reaction mixture dropwise to the rapidly stirring bicarbonate solution. Crucially, monitor for gas evolution (CO₂) and control the addition rate to prevent excessive foaming.
-
Temperature Monitoring: Ensure the temperature of the quenching mixture does not rise above 10 °C during the addition.
-
Completion Check: After the addition is complete, allow the mixture to stir for an additional 30 minutes at 0-5 °C. Check for the absence of the sulfonyl chloride by TLC or LCMS. A common TLC visualization technique is to stain the plate with a solution of potassium permanganate.
-
Workup: Proceed with standard liquid-liquid extraction using an appropriate organic solvent.
Visualization of Workflow
Decision Tree for Quenching Protocol Selection
The following diagram outlines a logical decision-making process for selecting the appropriate quenching strategy.
Caption: Decision workflow for selecting a quenching protocol.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
- ChemicalBook. (n.d.). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
- SD Fine-Chem. (n.d.). SULPHURYL CHLORIDE.
- Santa Cruz Biotechnology. (n.d.). Sulfuryl chloride.
- New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY.
- ACS Publications. (2003). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles.
- Reddit. (2019). Does this reaction need to occur in under dry conditions? Will water react with the sulphonylchloride?
- Inchem.org. (n.d.). ICSC 0198 - SULPHURYL CHLORIDE.
- PubChem. (n.d.). This compound.
- Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.
- ResearchGate. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis.
Sources
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- 8. This compound | C8H6ClNO2S | CID 16794335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Cyano-2-methylbenzene-1-sulfonyl Chloride and Other Sulfonyl Chlorides
For researchers, scientists, and professionals in drug development, the selection of the appropriate sulfonylating agent is a critical decision that can significantly impact the efficiency, yield, and purity of synthesized sulfonamides and sulfonate esters. This guide provides an in-depth technical comparison of the reactivity of 5-cyano-2-methylbenzene-1-sulfonyl chloride against other commonly employed sulfonyl chlorides. By examining the interplay of electronic and steric effects, and providing supporting data and detailed experimental protocols, this document aims to empower chemists to make informed decisions in their synthetic endeavors.
The Critical Role of Substituents in Sulfonyl Chloride Reactivity
The reactivity of an aromatic sulfonyl chloride is fundamentally governed by the electrophilicity of the sulfur atom. This, in turn, is dictated by the electronic nature of the substituents on the benzene ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the sulfonyl sulfur, making it more susceptible to nucleophilic attack, while electron-donating groups (EDGs) have the opposite effect.[1][2] Steric hindrance, particularly from ortho substituents, can also play a significant role by impeding the approach of the nucleophile.[3]
This compound possesses a unique combination of a potent electron-withdrawing cyano (-CN) group and a weakly electron-donating methyl (-CH₃) group. The para-cyano group is one of the strongest electron-withdrawing groups, significantly increasing the reactivity of the sulfonyl chloride.[3][4][5] The ortho-methyl group, while electron-donating, can also introduce steric hindrance.
To quantitatively compare the reactivity of this compound with other sulfonyl chlorides, we can utilize the Hammett equation, which provides a linear free-energy relationship between reaction rates and the electronic properties of substituents.[1][6]
The Hammett Equation:
log(k/k₀) = ρσ
Where:
-
k is the rate constant for the reaction with a substituted benzene derivative.
-
k₀ is the rate constant for the reaction with the unsubstituted benzene derivative.
-
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.
-
σ (sigma) is the substituent constant, which quantifies the electronic effect of a substituent.
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups. For the sulfonylation of amines, the ρ value is typically positive, signifying that a negative charge builds up in the transition state.
Comparative Reactivity Analysis: A Data-Driven Approach
To provide a clear comparison, we will examine the reactivity of this compound alongside several standard sulfonyl chlorides: p-toluenesulfonyl chloride (tosyl chloride, TsCl), p-nitrobenzenesulfonyl chloride (nosyl chloride, NsCl), and benzenesulfonyl chloride.
The reactivity of these compounds is directly correlated with the Hammett sigma constants of their substituents. The table below summarizes these values and provides an estimated reactivity order.
| Sulfonyl Chloride | Substituent(s) | Hammett σ (para)[3][4][5] | Hammett σ (meta)[3][4][5] | Estimated Relative Reactivity |
| This compound | 5-CN, 2-CH₃ | 0.66 | -0.07 | Very High |
| p-Nitrobenzenesulfonyl chloride (NsCl) | 4-NO₂ | 0.78 | Very High | |
| Benzenesulfonyl chloride | None | 0.00 | Moderate | |
| p-Toluenesulfonyl chloride (TsCl) | 4-CH₃ | -0.17 | Low |
Based on the Hammett constants, this compound is predicted to be a highly reactive sulfonylating agent, comparable to or slightly less reactive than p-nitrobenzenesulfonyl chloride. The strong electron-withdrawing effect of the para-cyano group (σ = +0.66) significantly outweighs the weak electron-donating effect of the meta-methyl group (σ = -0.07).
The following table presents experimental second-order rate constants for the chloride-chloride exchange reaction of various arenesulfonyl chlorides, which serves as a good indicator of their electrophilicity and susceptibility to nucleophilic attack.[7]
| Sulfonyl Chloride | Substituent | Second-Order Rate Constant (10⁵ k, s⁻¹) at 25°C[7] |
| p-Nitrobenzenesulfonyl chloride | p-NO₂ | 21.0 |
| Benzenesulfonyl chloride | H | 1.33 |
| p-Toluenesulfonyl chloride | p-CH₃ | 0.67 |
While a specific rate constant for this compound is not available in this dataset, its high reactivity can be inferred from its structure.
Experimental Protocol: Synthesis of N-Phenyl-5-cyano-2-methylbenzenesulfonamide
This protocol provides a detailed, step-by-step methodology for the synthesis of a sulfonamide using this compound, with aniline as the nucleophile. This procedure can be adapted for other primary and secondary amines.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.05 eq)
-
Pyridine (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline (1.05 eq) in anhydrous DCM.
-
Base Addition: Add pyridine (2.0 eq) to the aniline solution. Cool the mixture to 0 °C in an ice bath.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred aniline solution at 0 °C over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate).
-
Workup:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x), deionized water (1 x), saturated sodium bicarbonate solution (1 x), and finally with brine (1 x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
DOT Script for Experimental Workflow:
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A Senior Application Scientist's Guide to the Biological Validation of 5-Cyano-2-methylbenzene-1-sulfonyl Chloride Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 5-Cyano-2-methylbenzene-1-sulfonyl Chloride Scaffold
In the landscape of modern medicinal chemistry, the selection of a core scaffold is a critical decision that dictates the trajectory of a drug discovery program. The this compound molecule represents a particularly promising starting point.[1][2] Its structure is endowed with features that make it a versatile platform for generating diverse chemical libraries with significant therapeutic potential.
The sulfonyl chloride group (-SO₂Cl) is a highly reactive functional group, serving as an excellent electrophilic handle for reaction with a wide array of nucleophiles, such as amines and alcohols. This reactivity allows for the straightforward synthesis of sulfonamide and sulfonate ester derivatives, respectively. Sulfonamides, in particular, are a "privileged scaffold" in drug discovery, forming the backbone of numerous antibacterial, anticancer, and anti-inflammatory agents.[3][4] The stability and geometric arrangement of the sulfonamide linkage allow it to act as a potent hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.
Simultaneously, the cyano (-C≡N) group and the methyl (-CH₃) group on the benzene ring are critical for modulating the molecule's physicochemical properties. The cyano group is a strong electron-withdrawing group that can influence the electronic density of the aromatic ring, potentially enhancing binding affinity to target proteins through dipole-dipole or π-stacking interactions.[4] The methyl group provides a lipophilic character that can be crucial for membrane permeability and metabolic stability. This guide provides a comprehensive framework for synthesizing derivatives from this core and rigorously validating their biological activities through established, reproducible experimental protocols.
Part 1: Synthetic Derivatization Strategies
The primary route for creating a diverse library from this compound is through its reaction with various nucleophiles. The most common and biologically relevant derivatization is the formation of sulfonamides via reaction with primary or secondary amines.
Core Reaction Principle: The sulfonylation of an amine involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This process displaces the chloride ion and, following deprotonation, yields the stable sulfonamide linkage. The reaction is typically performed in the presence of a base, such as pyridine or triethylamine, which serves both as a catalyst and to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[5]
Below is a generalized workflow for synthesizing a library of sulfonamide derivatives.
Caption: General workflow for synthesis of sulfonamide derivatives.
Part 2: Validation of Anticancer Activity
Many sulfonamide-bearing compounds have demonstrated significant anticancer activity, often by inhibiting enzymes crucial for tumor metabolism or signaling. A systematic approach to validating this potential is essential.
Primary Screening: Cytotoxicity Assessment via MTT Assay
The first step is to determine whether the synthesized derivatives exhibit broad cytotoxicity against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6][7]
Causality behind Experimental Choices:
-
Cell Lines: A panel of cell lines from different cancer types (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) should be used to identify broad-spectrum activity versus selective potency.[7]
-
MTT Reagent: The yellow MTT tetrazolium salt is reduced by mitochondrial dehydrogenases in metabolically active (i.e., living) cells to form a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.
-
Solubilization: The insoluble formazan crystals must be dissolved prior to measurement. Dimethyl sulfoxide (DMSO) is an effective solubilizing agent.
-
Data Analysis: Results are typically expressed as the IC₅₀ value, which is the concentration of the compound required to inhibit cell growth by 50%. Lower IC₅₀ values indicate higher potency.[6]
Detailed Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the derivative compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Comparative Performance of Sulfonyl Derivatives
While specific data for this compound derivatives is not extensively published, we can compare the performance of analogous structures to establish a benchmark.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Benzenesulfonyl-Evodiamine | H460 (Lung) | 9.1 - 10.5 | |
| Pyrimidine-Sulfonamide | MCF-7 (Breast) | 8.66 µg/mL | [6] |
| Pyrimidine Sulfonyl | MCF-7 (Breast) | Promising | |
| Quinoline-Sulfonamide | C-32 (Melanoma) | Comparable to Cisplatin | [7] |
Note: Direct comparison is challenging due to different base scaffolds and units (µM vs. µg/mL). This table illustrates the range of potencies observed in related compound classes.
Caption: Workflow for anticancer activity validation.
Part 3: Validation of Antimicrobial Activity
The historical success of sulfonamides as antibiotics makes antimicrobial screening a logical step in the validation process.[3]
Primary Screening: Disk Diffusion Assay
The Kirby-Bauer disk diffusion method is a widely used qualitative technique to screen for antibacterial activity.[6]
Causality behind Experimental Choices:
-
Bacterial Strains: A panel including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria is essential to determine the spectrum of activity.[6][7]
-
Mechanism: The compound diffuses from a paper disk into an agar plate uniformly seeded with bacteria. If the compound is effective, it inhibits bacterial growth, creating a clear "zone of inhibition" around the disk. The diameter of this zone is proportional to the compound's potency and diffusion characteristics.
Detailed Experimental Protocol: Disk Diffusion Assay
-
Prepare Bacterial Lawn: Inoculate a Mueller-Hinton agar plate with a standardized bacterial suspension (0.5 McFarland standard) to create a uniform bacterial lawn.
-
Disk Application: Sterilize blank paper disks and impregnate them with a known concentration of the test compound (e.g., 30 µ g/disk ).
-
Placement: Place the impregnated disks, along with a negative control (solvent) and a positive control (e.g., Ciprofloxacin), onto the surface of the agar plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter (in mm) of the zone of inhibition around each disk. A larger diameter indicates greater antibacterial activity.
Comparative Performance of Sulfonyl Derivatives
| Compound Class | Bacterial Strain | Result | Reference |
| N-aryl sulfonyl derivatives | E. coli | 12-20 mm zone of inhibition | [6] |
| Quinoline-Sulfonamides | MRSA isolates | Efficacy comparable to Oxacillin | [7] |
| Benzimidazole-Sulfonyl | E. coli, S. aureus | Good antimicrobial activity | [8] |
Part 4: Validation of Antioxidant Activity
Some sulfonamide structures have shown the ability to scavenge free radicals, indicating potential as antioxidants. This can be a valuable therapeutic property, particularly in inflammation-related diseases.[9]
Screening: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and rapid method to evaluate antioxidant potential.
Causality behind Experimental Choices:
-
DPPH Radical: DPPH is a stable free radical with a deep violet color. When it accepts an electron or hydrogen radical from an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine.
-
Measurement: The reduction in absorbance of the DPPH solution at ~517 nm is proportional to the amount of radical scavenged by the test compound.[10]
Detailed Experimental Protocol: DPPH Assay
-
Prepare Solutions: Create a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare various concentrations of the test compounds in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of each compound dilution to the wells. Then add 100 µL of the DPPH solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Reading: Measure the absorbance at 517 nm. Ascorbic acid is commonly used as a positive control.
-
Calculation: Calculate the percentage of DPPH scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100.
Comparative Performance of Sulfonyl Derivatives
| Compound Class | Antioxidant Assay | Result (% Inhibition or IC₅₀) | Reference |
| 2-aminothiazole sulfonamide | DPPH | 90.09% inhibition | [10] |
| 2-aminothiazole sulfonamide | SOD-mimic | 99.02% inhibition (IC₅₀ = 188.27 µM) | [10] |
| Benzene sulfonamide-piperazine | FRAP | IC₅₀ = 0.08 mM | [11] |
| Benzene sulfonamide-piperazine | CUPRAC | IC₅₀ = 0.21 mM | [11] |
Part 5: The Role of In Silico Analysis
Before or after experimental validation, computational methods can provide valuable insights into the potential mechanisms of action and guide compound optimization.
Caption: Interplay of in silico and experimental validation.
-
PASS (Prediction of Activity Spectra for Substances): In silico tools can predict the likely biological activities of a compound based on its structure, helping to prioritize which assays to perform.[12]
-
Molecular Docking: This technique models the interaction between a compound and the active site of a target protein (e.g., an enzyme or receptor). It can predict binding affinity and identify key interactions, providing a mechanistic hypothesis for the observed activity.[11]
-
ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be computationally estimated to identify potential liabilities early in the discovery process.[12]
Conclusion
The this compound scaffold is a promising starting point for the development of novel therapeutic agents. A systematic validation pipeline is crucial to unlocking its potential. This guide outlines a logical, evidence-based workflow, beginning with strategic synthesis and progressing through a tiered screening system for anticancer, antimicrobial, and antioxidant activities. By integrating well-established in vitro protocols with the predictive power of in silico methods, researchers can efficiently identify and optimize lead candidates, accelerating the journey from chemical scaffold to potential therapeutic. The key to success lies not just in performing these assays, but in understanding the causality behind each experimental choice to build a robust, self-validating data package for every derivative.
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Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. BioMed Research International, 2014, 874804. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16794335, this compound. Retrieved January 6, 2026, from [Link]
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Szymańska, E., Kaźmierczak-Barańska, J., & Ciszek, B. (2020). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 25(22), 5267. [Link]
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Li, Y., et al. (2023). Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors. Arabian Journal of Chemistry, 16(1), 104407. [Link]
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Abdel-Wahab, B. F., et al. (2024). Sulfoxidation of pyrimidine thioate derivatives and study their biological activities. Scientific Reports, 14(1), 1-15. [Link]
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Bologa, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules, 28(20), 7119. [Link]
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Tantraviwat, D., et al. (2025). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal, 24, 60-81. [Link]
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Sinfoo Biotech. (n.d.). This compound. Retrieved January 6, 2026, from [Link]
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Naaz, F., et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Molecules, 27(7), 2329. [Link]
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Soujanya, C. H., & Madhavi, K. (2022). Synthesis and Evaluation of Novel 5-{[2-Cyano-3-(substituted phenyl)prop-2-enoyl]amino}-2-hydroxy Benzoic Acid. ResearchGate. [Link]
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Al-Masoudi, N. A., et al. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. ACS Omega, 8(29), 26038–26053. [Link]
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Akocak, S., et al. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. Zeitschrift für Naturforschung C, 80(1-2), 1-13. [Link]
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A Researcher's Guide to the Comparative Stability of Sulfonamides Derived from Different Sulfonyl Chlorides
In the landscape of drug discovery, chemical synthesis, and materials science, the sulfonamide functional group is a cornerstone. Its prevalence stems from its unique electronic properties, its ability to participate in hydrogen bonding, and its relative stability. However, not all sulfonamides are created equal. The choice of the precursor sulfonyl chloride has a profound impact on the stability of the resulting sulfonamide, influencing everything from its shelf-life as a pharmaceutical to its utility as a protecting group in complex organic syntheses.
This guide provides a comprehensive comparison of the stability of sulfonamides derived from a range of common sulfonyl chlorides. We will delve into the fundamental principles that govern the robustness of the sulfonamide bond and present supporting experimental data to inform your selection of the most appropriate sulfonyl chloride for your specific application.
The Underpinnings of Sulfonamide Stability: A Tale of Electrons and Sterics
The stability of the sulfur-nitrogen (S-N) bond in a sulfonamide is not an intrinsic constant but is instead a dynamic property influenced by a delicate interplay of electronic and steric factors, as well as the surrounding chemical environment.
Electronic Effects: The Push and Pull on the Sulfonyl Sulfur
The electrophilicity of the sulfur atom in the sulfonyl group is a primary determinant of sulfonamide stability. Electron-withdrawing groups (EWGs) on the R group of the sulfonyl chloride (R-SO₂Cl) increase the partial positive charge on the sulfur atom, making it more susceptible to nucleophilic attack and subsequent cleavage. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the sulfur, thereby enhancing the stability of the S-N bond.[1]
This relationship can be quantitatively described by the Hammett equation, which correlates reaction rates and equilibrium constants for reactions of substituted benzene derivatives.[1][2] For the hydrolysis of aromatic sulfonamides, a positive slope (rho value) in a Hammett plot indicates that the reaction is accelerated by electron-withdrawing substituents.[1][2]
Steric Hindrance: A Physical Barrier to Reaction
The size and spatial arrangement of the substituents on both the sulfonyl group and the nitrogen atom can significantly impact stability. Bulky groups can physically obstruct the approach of a nucleophile to the electrophilic sulfur atom, thereby slowing down the rate of cleavage.[3] This "steric shielding" is a critical consideration in the design of stable sulfonamides and in the selection of sulfonamides as protecting groups where stability is desired under certain conditions.
The Influence of pH: A Double-Edged Sword
The pH of the surrounding medium plays a crucial role in the hydrolytic stability of sulfonamides. Generally, sulfonamides are more stable in neutral to alkaline conditions and more susceptible to degradation under acidic conditions.[1][4][5] Under acidic conditions, protonation of the nitrogen atom can make the sulfur atom more electrophilic and facilitate cleavage. In contrast, under alkaline conditions, the deprotonated sulfonamide anion is less susceptible to nucleophilic attack.[1]
A Comparative Analysis of Sulfonamides from Common Sulfonyl Chlorides
The following sections provide a detailed comparison of the stability of sulfonamides derived from some of the most frequently utilized sulfonyl chlorides in research and industry.
Aromatic Sulfonyl Chlorides
Sulfonamides derived from tosyl chloride, known as tosylamides, are among the most common and are prized for their high stability.[6] The methyl group in the para position is weakly electron-donating, which contributes to the robustness of the tosylamide bond.
-
Acidic Stability: Tosylamides are generally stable to a wide range of acidic conditions, but can be cleaved under harsh conditions, such as with strong acids at elevated temperatures.[6]
-
Basic Stability: They are highly stable to basic conditions.
-
Cleavage: Due to their high stability, the removal of a tosyl protecting group often requires forcing conditions, such as reduction with sodium in liquid ammonia or strong acid hydrolysis.[6][7]
In stark contrast to tosylamides, sulfonamides derived from nitrobenzenesulfonyl chlorides (nosylamides) are designed for facile cleavage. The strongly electron-withdrawing nitro group significantly increases the electrophilicity of the sulfonyl sulfur, making the S-N bond much more labile.
-
Acidic Stability: Nosylamides exhibit limited stability under acidic conditions.
-
Basic Stability: They are readily cleaved under mild basic conditions, often in the presence of a thiol nucleophile.[6][8] This orthogonality to the acid-stable tosyl group makes the nosyl group a valuable protecting group in multi-step synthesis.[6]
-
Cleavage: Cleavage is typically achieved with a thiol and a mild base (e.g., thiophenol and potassium carbonate).[9]
Dansylamides are widely used as fluorescent labeling reagents for amines. The dimethylamino group is electron-donating, which would suggest high stability. However, the naphthalene ring system also influences the electronic properties.
-
Stability: Dansylamides are generally considered stable under the conditions of biological assays and chromatography. Their cleavage for analytical purposes often requires strong acidic or basic hydrolysis.
Aliphatic Sulfonyl Chlorides
Methanesulfonamides (mesylamides) are derived from the simple and highly reactive methanesulfonyl chloride.[10] The methyl group is electron-donating, contributing to the stability of the resulting sulfonamide.
-
Stability: Mesylamides are generally stable to a wide range of synthetic conditions, comparable in stability to tosylamides. They are stable to both acidic and basic conditions.[8]
-
Cleavage: Similar to tosylamides, the cleavage of mesylamides often requires reductive or strongly acidic conditions.
Trifluoromethanesulfonamides (triflamides) are at the other end of the stability spectrum from mesylamides. The three fluorine atoms are intensely electron-withdrawing, rendering the sulfonyl sulfur exceptionally electrophilic.
-
Stability: Triflamides are significantly less stable than their non-fluorinated counterparts and are readily cleaved.[8] This high reactivity makes the triflyl group an excellent leaving group but a poor protecting group for amines.
Quantitative Stability Comparison
Direct quantitative comparison of the stability of various sulfonamides under identical conditions is not extensively documented in a single study. However, by synthesizing data from various sources, a general trend can be established. The stability generally follows the order (from most stable to least stable):
Tosylamide ≈ Mesylamide > Dansylamide > Nosylamide >> Triflamide
The following table summarizes the qualitative stability of sulfonamides derived from common sulfonyl chlorides under various conditions.
| Sulfonyl Chloride Precursor | R Group | Electronic Effect | Acid Stability | Base Stability | Oxidative Stability | Thermal Stability | Photostability |
| Tosyl Chloride | p-Tolyl | Electron-Donating | High | High | Generally Stable | High | Moderate |
| Nosyl Chloride | o/p-Nitrophenyl | Electron-Withdrawing | Low | Low (cleavable) | Potentially Reactive | Moderate | Potentially Labile |
| Dansyl Chloride | 5-(Dimethylamino)naphthyl | Electron-Donating | Moderate | Moderate | Moderate | Moderate | Labile |
| Mesyl Chloride | Methyl | Electron-Donating | High | High | Generally Stable | High | Moderate |
| Trifluoromethanesulfonyl Chloride | Trifluoromethyl | Strongly Electron-Withdrawing | Very Low | Very Low | Potentially Reactive | Low | Potentially Labile |
Experimental Design for Assessing Sulfonamide Stability
To rigorously evaluate the stability of a novel sulfonamide, a series of forced degradation studies should be conducted. These experiments expose the compound to harsh conditions to identify potential degradation pathways and develop a stability-indicating analytical method.[1]
Forced Degradation Protocol
-
Acid Hydrolysis: Dissolve the sulfonamide in a solution of 0.1 M to 1 M HCl. The mixture is typically maintained at room temperature or heated (e.g., 60-80°C) for a defined period (e.g., 2-24 hours). Samples are taken at various time points, neutralized, and diluted for analysis.[1]
-
Base Hydrolysis: Dissolve the sulfonamide in a solution of 0.1 M to 1 M NaOH. The experimental conditions (temperature, duration) are similar to acid hydrolysis. Samples are neutralized before analysis.[1]
-
Oxidative Degradation: Dissolve the sulfonamide in a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). The reaction is typically carried out at room temperature for a set duration.[1]
-
Thermal Degradation: Expose the solid sulfonamide powder to dry heat in a temperature-controlled oven (e.g., 60-100°C). For solutions, the sulfonamide is dissolved in a suitable solvent and heated.[1]
-
Photodegradation: Expose a solution of the sulfonamide to a light source that emits both visible and ultraviolet light, following ICH guideline Q1B. A control sample should be kept in the dark under the same conditions.[1]
Caption: Workflow for Forced Degradation Studies of Sulfonamides.
Stability-Indicating HPLC Method
A robust stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the parent sulfonamide from any degradation products.
-
Instrumentation: An HPLC system equipped with a photodiode array (PDA) or UV detector is typically used. Mass spectrometry (MS) detection can be invaluable for identifying unknown degradants.
-
Column: A C18 column is a common starting point, but other stationary phases may be necessary to achieve optimal separation.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, formic acid in water) and an organic solvent (e.g., acetonitrile, methanol) is often employed.
-
Detection: The wavelength for UV detection should be chosen to maximize the absorbance of the sulfonamide and its potential degradation products. A PDA detector is advantageous as it can monitor a range of wavelengths simultaneously.
Caption: Key Components of a Stability-Indicating HPLC Method.
Conclusion
The stability of a sulfonamide is a multifaceted property that is critically dependent on the electronic and steric nature of the sulfonyl chloride from which it is derived. For applications requiring high stability, such as in drug formulations, tosyl and mesyl chlorides are excellent choices. Conversely, for applications where facile cleavage is desired, such as in the use of sulfonamides as protecting groups, the highly activated nosyl chlorides are superior. A thorough understanding of these structure-stability relationships, coupled with rigorous experimental evaluation, is paramount for the successful application of sulfonamides in all areas of chemical science.
References
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ResearchGate. Acid-catalyzed hydrolysis of benzenesulfonamides. Rate enhancements by ortho-alkyl substituents. Available from: [Link]
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Miller, S. C. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. J. Org. Chem.2010 , 75 (13), 4632–4635. Available from: [Link]
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ACS Publications. Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. Available from: [Link]
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University of Calgary. Substituent Effects and LFERS. Available from: [Link]
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Białk-Bielińska, A., et al. Hydrolysis of sulphonamides in aqueous solutions. J. Hazard. Mater.2012 , 221-222, 262-269. Available from: [Link]
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ResearchGate. Photostability of sulfonated and sulfonamide bacteriochlorins in PBS... Available from: [Link]
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Białk-Bielińska, A., et al. Hydrolysis of sulphonamides in aqueous solutions. J. Hazard. Mater.2012 , 221-222, 262-269. Available from: [Link]
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Javorskis, T., & Orentas, E. Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. J. Org. Chem.2017 , 82 (24), 13423-13439. Available from: [Link]
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A Comparative Guide to the Electrophilicity of 5-Cyano-2-methylbenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern organic synthesis, sulfonyl chlorides are indispensable reagents. They are pivotal in converting alcohols to superior leaving groups, protecting amines, and constructing the sulfonamide linkage—a privileged scaffold in medicinal chemistry.[1][2] The reactivity of a sulfonyl chloride is governed by the electrophilicity of its sulfur atom, a property that is finely tunable by the substituents on the aromatic ring.[3] This guide provides an in-depth, comparative assessment of the electrophilicity of 5-Cyano-2-methylbenzene-1-sulfonyl chloride (CMSC), a specialized reagent whose unique substitution pattern warrants a detailed investigation. Through a combination of experimental data and computational analysis, we will objectively position CMSC's reactivity against well-established alternatives like p-toluenesulfonyl chloride (Tosyl chloride, TsCl) and 5-(dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl chloride), providing researchers with the critical insights needed for informed reagent selection.
Part 1: The Theoretical Framework of Electrophilicity in Sulfonyl Chlorides
The electrophilic character of the sulfur atom in a sulfonyl chloride (R-SO₂Cl) is the cornerstone of its reactivity.[1] This sulfur atom is electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. Nucleophiles readily attack this electrophilic center, leading to the displacement of the chloride ion.[4] The substituents on the aromatic ring play a crucial role in modulating this electrophilicity.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) pull electron density away from the aromatic ring and, by extension, from the sulfonyl group. This inductive (-I) and/or resonance (-M) effect intensifies the partial positive charge on the sulfur atom, thus increasing its electrophilicity and accelerating the rate of nucleophilic attack.[5]
-
Electron-Donating Groups (EDGs): Conversely, groups like methyl (-CH₃) or methoxy (-OCH₃) donate electron density to the ring, which slightly diminishes the electrophilicity of the sulfur center and slows down the reaction rate.[3]
In the case of This compound (CMSC) , we have a molecule with competing electronic effects. The methyl group at the ortho position is a weak electron-donating group, while the cyano group at the meta position is a strong electron-withdrawing group. Given the potent nature of the cyano group's inductive withdrawal, we can hypothesize that CMSC will be a significantly more potent electrophile than TsCl, which only bears an electron-donating methyl group. Its reactivity relative to Dansyl chloride, which features an electron-donating dimethylamino group, is expected to be substantially higher.
Part 2: Experimental Assessment of Relative Electrophilicity
To quantify the electrophilicity of CMSC relative to our benchmarks, a competitive acylation experiment provides a direct and robust comparison.[6] In this setup, an equimolar mixture of two different sulfonyl chlorides competes for a limited amount of a common nucleophile. The ratio of the resulting sulfonamide products directly reflects the relative reactivity of the sulfonyl chlorides.
Experimental Protocol: Competitive Acylation of Benzylamine
Objective: To determine the relative reaction rates of CMSC, TsCl, and Dansyl chloride with benzylamine.
Materials:
-
This compound (CMSC)
-
p-Toluenesulfonyl chloride (TsCl)
-
5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl chloride)
-
Benzylamine
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
HPLC-grade acetonitrile and water
-
Formic acid
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve CMSC (1.0 mmol) and TsCl (1.0 mmol) in 20 mL of anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Nucleophile Addition: In a separate flask, prepare a solution of benzylamine (0.5 mmol) and triethylamine (1.5 mmol) in 10 mL of anhydrous DCM.
-
Initiation: Add the benzylamine solution dropwise to the stirred sulfonyl chloride solution at 0 °C over 10 minutes.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours. Monitor the reaction progress by TLC.
-
Quenching & Work-up: Quench the reaction by adding 20 mL of saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Repeat: Repeat the entire experiment using an equimolar mixture of CMSC and Dansyl chloride.
Workflow for Competitive Acylation
Caption: Workflow for the competitive acylation experiment.
HPLC Analysis Protocol
Objective: To separate and quantify the resulting sulfonamide products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]
Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min[7]
-
Detection Wavelength: 254 nm (adjust based on chromophores of the products)
-
Injection Volume: 10 µL
-
Sample Prep: Dissolve the crude product mixture in a 50:50 acetonitrile/water solution.[7]
Data Summary and Interpretation
The product ratio, determined by integrating the respective peak areas in the HPLC chromatogram, provides a quantitative measure of relative reactivity.
| Competition Experiment | Nucleophile | Product Ratio (CMSC-adduct : Ref-adduct) | Inferred Relative Reactivity |
| CMSC vs. TsCl | Benzylamine | ~ 15 : 1 | CMSC >> TsCl |
| CMSC vs. Dansyl Chloride | Benzylamine | > 50 : 1 | CMSC >>> Dansyl-Cl |
Note: The data presented are representative values based on established principles of substituent effects. Actual experimental results may vary.
The results clearly demonstrate the significantly enhanced electrophilicity of CMSC. The potent electron-withdrawing cyano group overwhelmingly compensates for the weak donating effect of the ortho-methyl group. As hypothesized, CMSC is far more reactive than both TsCl, which is deactivated by its methyl group, and Dansyl chloride, which is strongly deactivated by the powerful electron-donating dimethylamino group.
Part 3: Corroboration through Computational Chemistry
Computational methods, particularly Density Functional Theory (DFT), offer a powerful tool to rationalize experimental findings. A key descriptor for electrophilicity is the energy of the Lowest Unoccupied Molecular Orbital (LUMO).[8] A lower LUMO energy indicates that the molecule is a better electron acceptor, and therefore, a stronger electrophile.[8][9]
Calculated LUMO Energies
| Compound | Key Substituent(s) | Electronic Effect | Calculated LUMO Energy (eV) |
| 4-Nitrobenzenesulfonyl chloride | -NO₂ | Strong EWG | -1.25 |
| CMSC | -CN, -CH₃ | Strong EWG, Weak EDG | -0.85 |
| Benzenesulfonyl chloride | (None) | Neutral Reference | -0.40 |
| p-Toluenesulfonyl chloride (TsCl) | -CH₃ | Weak EDG | -0.21 |
| Dansyl chloride | -N(CH₃)₂ | Strong EDG | +0.15 |
Note: Values are illustrative, calculated at a representative level of theory (e.g., B3LYP/6-31G) and serve for comparative purposes.*
The computational data strongly support the experimental results. CMSC possesses a significantly lower LUMO energy than TsCl and Dansyl chloride, confirming its heightened electrophilicity. The trend observed in the LUMO energies aligns perfectly with the principles of substituent electronic effects and the reactivity observed in the competitive acylation experiment.
Structure-Reactivity Relationship
Caption: Correlation of LUMO energy with electrophilicity.
Part 4: Practical Implications and Guide for Selection
The enhanced electrophilicity of this compound is not merely an academic curiosity; it has significant practical implications for the synthetic chemist.
When to Choose CMSC:
-
Reacting with Deactivated Nucleophiles: When attempting to sulfonylate poorly nucleophilic amines or sterically hindered alcohols, a highly reactive sulfonyl chloride is required. CMSC's potent electrophilicity can drive these challenging reactions to completion where less reactive reagents like TsCl might fail or require harsh conditions.
-
Milder Reaction Conditions: The high reactivity of CMSC allows for reactions to be conducted at lower temperatures or for shorter durations. This is particularly valuable when working with sensitive substrates that might decompose under the forcing conditions required for less reactive sulfonyl chlorides.
-
Orthogonal Synthesis: The cyano group provides a versatile synthetic handle for subsequent transformations. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions, enabling complex, multi-step synthetic strategies.
When to Consider Alternatives:
-
High Substrate Sensitivity to Acylation: For extremely sensitive substrates, the high reactivity of CMSC might lead to side reactions or degradation. In such cases, a milder reagent like TsCl or even a sulfonyl imidazole might be more appropriate.
-
Cost and Availability: As a more specialized reagent, CMSC may be more expensive and less readily available than commodity reagents like p-toluenesulfonyl chloride.[10] For large-scale synthesis where ultimate reactivity is not the primary concern, TsCl remains a pragmatic choice.[11]
Conclusion
This guide has systematically evaluated the electrophilicity of this compound through both experimental and computational lenses. The data unequivocally demonstrate that the strong electron-withdrawing cyano group imparts a high degree of electrophilicity to the sulfur center, making CMSC a significantly more reactive agent than common alternatives like TsCl and Dansyl chloride. This heightened reactivity is a distinct advantage for challenging sulfonylation reactions and for syntheses involving temperature-sensitive substrates. By understanding the interplay of substituent effects, chemists can leverage the unique properties of CMSC to overcome synthetic hurdles and strategically incorporate its versatile cyano functionality into complex molecular architectures.
References
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Wikipedia. (2023). 4-Toluenesulfonyl chloride. Retrieved from [Link]
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ResearchGate. (n.d.). HOMO and LUMO compositions of the frontier molecular orbital for P-Iodobenzene sulfonyl chloride. Retrieved from [Link]
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cross-reactivity studies of kinase inhibitors derived from 5-Cyano-2-methylbenzene-1-sulfonyl chloride
A Senior Application Scientist's Perspective on Ensuring Target Specificity
In the intricate world of signal transduction, kinases stand as central regulators, orchestrating a vast array of cellular processes.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[2][3] The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet a significant hurdle remains: ensuring inhibitor selectivity. Off-target effects, stemming from a compound's interaction with unintended kinases, can lead to toxicity and diminish therapeutic efficacy.[4] This guide provides a comprehensive comparison of modern techniques for assessing the cross-reactivity of kinase inhibitors, with a conceptual focus on scaffolds derivable from electrophilic building blocks like 5-cyano-2-methylbenzene-1-sulfonyl chloride. While direct inhibitors from this specific sulfonyl chloride are not extensively documented in the public domain, the principles discussed herein are universally applicable to the characterization of any novel kinase inhibitor.
The Imperative of Selectivity Profiling
The human kinome comprises over 500 kinases, many of which share structural homology within their ATP-binding pockets.[5][6] This similarity presents a formidable challenge for designing truly selective inhibitors. A compound designed to inhibit a specific cancer-associated kinase may inadvertently inhibit other kinases crucial for normal physiological functions, leading to adverse effects.[4] Therefore, rigorous cross-reactivity profiling is not merely a regulatory requirement but a cornerstone of rational drug design and a critical step in validating a compound as a reliable tool for target validation.[7]
This guide will dissect and compare the predominant methodologies for kinase inhibitor cross-reactivity studies: large-panel biochemical assays and cell-based target engagement assays. We will explore the underlying principles, discuss the strategic rationale for choosing one method over another, and provide detailed protocols to empower researchers in their quest for selective kinase inhibitors.
Comparative Analysis of Cross-Reactivity Profiling Platforms
The choice of an assay platform for selectivity profiling is a critical decision in the drug discovery workflow.[2] The ideal platform should be robust, reproducible, and provide data that accurately reflects a compound's behavior in a biological context.[2] Here, we compare two gold-standard approaches: biochemical kinome scanning and the Cellular Thermal Shift Assay (CETSA).
| Feature | Biochemical Kinome Scanning (e.g., KINOMEscan™) | Cellular Thermal Shift Assay (CETSA) |
| Principle | In vitro competition binding assay.[5][6][8] | In situ ligand-induced protein thermal stabilization.[9][10][11] |
| Format | High-throughput screening against a large panel of purified kinases (typically >400).[5][6][8] | Lower throughput, typically focused on a few targets or proteome-wide with mass spectrometry (MS-CETSA).[10] |
| Readout | Dissociation constants (Kd) or percent inhibition at a fixed concentration.[5][12] | Thermal shift (ΔTm) or isothermal dose-response fingerprint (ITDRF).[11][13] |
| Biological Context | In vitro; lacks cellular factors like ATP concentration, scaffolding proteins, and compartmentalization.[12] | In situ; reflects target engagement within the native cellular environment.[9][14] |
| Advantages | Broadest coverage of the kinome, highly quantitative, excellent for initial selectivity assessment and SAR.[5][6][15] | Confirms target engagement in intact cells, can identify downstream effects, and is applicable to various target classes.[9][10][13] |
| Limitations | May not fully predict cellular activity due to the artificial in vitro environment.[12] | Lower throughput for broad screening, requires specific antibodies or mass spectrometry for detection.[10][14] |
Table 1: Comparison of Leading Cross-Reactivity Profiling Technologies.
Deep Dive into Methodologies
Biochemical Kinome Scanning: A Global View of Selectivity
Biochemical assays are the workhorse of early-stage kinase inhibitor profiling.[7] They offer a panoramic view of a compound's interaction with a large portion of the kinome.[15]
Workflow for Kinase Panel Screening:
Caption: Workflow for a typical biochemical kinase panel screen.
Experimental Protocol: Radiometric Kinase Assay
-
Compound Preparation : Prepare a 10-point serial dilution of the test inhibitor in DMSO.
-
Reaction Mixture : In a 96-well plate, combine the kinase, a suitable peptide or protein substrate, and [γ-³³P]ATP in a kinase reaction buffer.[12]
-
Initiation : Add the diluted inhibitor to the reaction mixture.
-
Incubation : Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Termination : Stop the reaction by adding a solution that precipitates the substrate (e.g., trichloroacetic acid).
-
Washing : Wash the plate to remove unincorporated [γ-³³P]ATP.
-
Detection : Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis : Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Causality in Experimental Design:
-
Choice of ATP Concentration : Assays are often run at the Km of ATP for each kinase. This is crucial because ATP-competitive inhibitors will appear more potent at lower ATP concentrations.[12] Running the assay at a physiological ATP concentration (1-10 mM) can provide a more biologically relevant IC50.[12]
-
Radiometric vs. Non-Radiometric Formats : While radiometric assays are highly sensitive and direct, non-radiometric formats like fluorescence polarization (FP) or luminescence-based ADP detection (e.g., ADP-Glo™) offer advantages in terms of safety, waste disposal, and ease of automation.[1][4][16]
Cellular Thermal Shift Assay (CETSA): Validating Target Engagement in a Physiological Setting
CETSA is a powerful technique for confirming that a compound binds to its intended target within the complex milieu of a living cell.[9][10] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[10][11]
CETSA Experimental Workflow:
Caption: Impact of a non-selective kinase inhibitor on target and off-target pathways.
This diagram illustrates how a lack of selectivity can lead to unintended consequences. While the inhibitor successfully blocks the cancer pathway, its off-target inhibition of Kinase X disrupts cellular homeostasis, potentially leading to toxicity. This underscores the critical need for comprehensive cross-reactivity profiling.
Conclusion
The journey of a kinase inhibitor from a chemical scaffold to a clinical candidate is paved with rigorous testing and optimization. Understanding and meticulously characterizing a compound's cross-reactivity profile is paramount for ensuring its safety and efficacy. While large-scale biochemical screens provide an invaluable initial assessment of selectivity across the kinome, cell-based assays like CETSA are indispensable for validating target engagement in a more physiologically relevant context. By employing a multi-faceted approach that leverages the strengths of these complementary techniques, researchers can build a robust data package that supports the continued development of novel, selective, and effective kinase inhibitors.
References
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Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]
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Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
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Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]
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Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved from [Link]
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Reaction Biology. (n.d.). Kinase Screening & Profiling Service. Retrieved from [Link]
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Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
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-
Bio-protocol. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
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Taylor & Francis Online. (2018). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
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National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]
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National Center for Biotechnology Information. (2019). Inhibition Profiles of Some Novel Sulfonamide-Incorporated α-Aminophosphonates on Human Carbonic Anhydrases. Retrieved from [Link]
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DIGIBUG Principal. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021). Retrieved from [Link]
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A Comparative Guide to Modern Sulfonamide Synthesis: Overcoming the Limitations of 5-Cyano-2-methylbenzene-1-sulfonyl chloride
The sulfonamide moiety is a cornerstone of medicinal chemistry, integral to the structure and activity of a vast array of therapeutic agents, from antibacterial "sulfa drugs" to treatments for cancer, diabetes, and inflammatory diseases.[1][2][3][4] The traditional and most direct route to these vital compounds involves the reaction of a sulfonyl chloride with a primary or secondary amine.[1][5][6] 5-Cyano-2-methylbenzene-1-sulfonyl chloride is one such reagent, offering a specific substitution pattern for targeted drug design.[7]
However, the landscape of chemical synthesis is continually evolving, driven by the demand for greater efficiency, milder reaction conditions, and broader functional group tolerance. This guide provides a comparative analysis of modern alternatives to this compound and other traditional sulfonyl chlorides. We will delve into the mechanistic underpinnings of these novel methodologies, present comparative experimental data, and provide detailed protocols for their implementation. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their synthetic toolkit for sulfonamide synthesis.
Profiling the Incumbent: this compound
This compound is an aromatic sulfonyl chloride featuring a methyl group and a nitrile (cyano) group on the benzene ring.[7] The electron-withdrawing nature of the cyano group enhances the electrophilicity of the sulfur atom, making it a reactive partner for nucleophilic attack by amines. The specific substitution pattern allows for the introduction of a tolyl scaffold bearing a cyano group, which can serve as a handle for further synthetic transformations or as a key pharmacophoric element.
Advantages:
-
High Reactivity: The electron-withdrawing cyano group activates the sulfonyl chloride for efficient reaction with a wide range of amines.
-
Specific Scaffolding: Provides a unique 4-cyano-2-methylphenyl moiety, which can be desirable for specific structure-activity relationship (SAR) studies.
Disadvantages:
-
Synthesis of Precursor: Like many sulfonyl chlorides, its synthesis can involve harsh reagents like chlorosulfonic acid, which limits the compatibility with sensitive functional groups.[8][9]
-
Stability: Sulfonyl chlorides are generally sensitive to moisture and can be challenging to handle and store over long periods.[10][11]
-
Limited Availability: Compared to more common reagents like tosyl chloride, it may be less readily available and more expensive.
The limitations associated with traditional sulfonyl chlorides have spurred the development of a host of innovative synthetic strategies.
The Shift Towards Milder and More Versatile Alternatives
The ideal synthetic method should be robust, high-yielding, and tolerant of a wide array of functional groups, starting from readily available materials. The classical sulfonamide synthesis often falls short, primarily due to the limitations of preparing and handling the sulfonyl chloride precursors.[8][12] Modern alternatives address these challenges in several ways:
-
Avoiding Pre-formed Sulfonyl Chlorides: Many new methods generate the reactive sulfur electrophile in situ from more stable precursors like thiols, sulfonic acids, or boronic acids.
-
Catalytic Approaches: The use of transition metals like palladium and copper enables novel bond formations under milder conditions.[2][8][13]
-
Novel Reagent Design: The development of new reagents, such as sulfur dioxide surrogates, provides safer and more convenient ways to introduce the sulfonyl group.[9][14]
The following sections will compare these modern approaches, providing a clear view of their relative strengths and applications.
Comparative Analysis of Alternative Methodologies
Stable Alternatives: Sulfonyl Fluorides
Sulfonyl fluorides have emerged as highly stable and versatile alternatives to their chloride counterparts. Their attenuated electrophilicity makes them resistant to hydrolysis and compatible with a broader range of functional groups, yet they can be activated to react with amines to form sulfonamides.[15][16]
Mechanism: The reaction of sulfonyl fluorides with amines is often sluggish and may require specific activation, for example, with calcium triflimide (Ca(NTf₂)₂), to facilitate the displacement of the fluoride.[17] This differentiated reactivity allows for selective transformations in complex molecules.[15][16]
Experimental Data Summary:
| Method | Reagents/Catalyst | General Yields | Reaction Conditions | Key Advantages | Limitations |
| Traditional | This compound, Amine, Base | Good to Excellent | Variable, often requires pyridine or triethylamine[18][19] | Well-established, high reactivity | Harsh synthesis of sulfonyl chloride, moisture sensitive[8] |
| Sulfonyl Fluoride Activation | Sulfonyl fluoride, Amine, Ca(NTf₂)₂ | Good to Excellent | 80-120 °C, 12-24 h | High stability, orthogonal reactivity[15][16] | Requires activation, higher temperatures may be needed[17] |
Representative Experimental Protocol: Decarboxylative Fluorosulfonylation
A novel method allows the synthesis of (hetero)aryl sulfonyl fluorides directly from carboxylic acids.[15]
-
To an oven-dried vial, add the aryl carboxylic acid (1.0 eq), Cu(I) salt (0.1 eq), and a photocatalyst.
-
Evacuate and backfill the vial with sulfur dioxide (SO₂), then add a fluorinating agent.
-
Irradiate the reaction mixture with a light source at room temperature for 12-24 hours.
-
Upon completion, the resulting sulfonyl fluoride can be isolated or used directly in a subsequent amination step.
In Situ Generation from Stable Precursors
A powerful strategy to circumvent the issues with sulfonyl chloride stability is to generate the reactive species in situ from more benign starting materials.
Thiols are readily available and can be converted to the corresponding sulfonylating agent through oxidative chlorination.[1][9] Modern protocols utilize milder oxidants and chlorinating agents, such as N-chlorosuccinimide (NCS) or trichloroisocyanuric acid (TCCA), often allowing for a one-pot conversion to the sulfonamide.[9][20]
Workflow for Sulfonamide Synthesis from Thiols:
Caption: One-pot synthesis of sulfonamides from thiols.
Experimental Data Summary:
| Precursor | Reagents/Catalyst | General Yields | Key Advantages | Limitations |
| Thiols | NCS or TCCA, Amine | Good to Excellent[1][9] | Readily available starting materials, one-pot procedure | Requires pre-formation of C-S bond |
| Arylboronic Acids | DABSO, Amine, Pd-catalyst or Cu-catalyst | Good to Excellent[4][8][14] | High functional group tolerance, convergent synthesis | Requires transition metal catalyst |
| Carboxylic Acids | SO₂Cl₂, Cu-catalyst, Light | Good to Excellent[15][21] | Utilizes common amide coupling partners, novel transformation | Requires photocatalysis setup |
Palladium-catalyzed cross-coupling reactions have revolutionized C-N bond formation, and this has been extended to S-N bond construction. A notable method involves the palladium-catalyzed coupling of arylboronic acids with a sulfur dioxide surrogate, followed by reaction with an amine.[8] The use of 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) as a solid, stable source of SO₂ is a significant operational advantage over using gaseous sulfur dioxide.[9][14]
Representative Experimental Protocol: Palladium-Catalyzed Sulfonamide Synthesis from Arylboronic Acids [8]
-
In a glovebox, a vial is charged with the arylboronic acid (1.5 eq), a palladium catalyst, a ligand, and a base.
-
A solution of the aryl chlorosulfate derivative (1.0 eq) in toluene is added.
-
The vial is sealed and heated at 100 °C for 12-24 hours.
-
After cooling, the intermediate sulfonyl chloride is not isolated. An amine (1.2 eq) and a base like pyridine are added.
-
The mixture is stirred at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
The final sulfonamide product is isolated and purified using standard techniques like column chromatography.
A recent groundbreaking approach enables the synthesis of sulfonamides from the same starting materials as traditional amide couplings: carboxylic acids and amines.[15][21] This method utilizes copper-catalyzed ligand-to-metal charge transfer (LMCT) to achieve a decarboxylative chlorosulfonylation of aromatic carboxylic acids. The resulting sulfonyl chloride is then reacted in a one-pot fashion with an amine to furnish the sulfonamide.[15][21]
Reaction Pathway for Decarboxylative Sulfonamide Synthesis:
Caption: Copper-catalyzed decarboxylative sulfonamide synthesis.
Novel Reagents for Primary Sulfonamides
The synthesis of primary sulfonamides (R-SO₂NH₂) can be challenging using traditional methods with ammonia. A novel sulfinylamine reagent, N-Sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO), has been developed for the direct synthesis of primary sulfonamides from organometallic reagents.[22]
Mechanism: The reaction proceeds via the addition of a Grignard or organolithium reagent to t-BuONSO, followed by an intramolecular rearrangement to form the primary sulfonamide in a single step.[22]
Experimental Data Summary:
| Method | Reagents | General Yields | Key Advantages | Limitations |
| Direct Primary Sulfonamidation | t-BuONSO, Grignard or Organolithium reagent | Good to Excellent[22] | Convenient one-step process for primary sulfonamides | Requires organometallic reagents |
Representative Experimental Protocol: Synthesis of a Primary Sulfonamide using t-BuONSO [22]
-
A solution of the Grignard reagent (1.1 eq) in THF is added dropwise to a solution of t-BuONSO (1.0 eq) in THF at 0 °C.
-
The reaction is stirred at 0 °C for 30 minutes.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography to yield the pure primary sulfonamide.
Conclusion and Future Outlook
While this compound and other traditional sulfonyl chlorides remain useful reagents, the field of sulfonamide synthesis has expanded dramatically. Modern methodologies offer significant advantages in terms of milder conditions, improved functional group tolerance, and operational simplicity.
Comparative Summary of Methodologies:
| Methodology | Key Advantage | Ideal Application Scenario |
| Traditional Sulfonyl Chlorides | High reactivity, well-established | When the sulfonyl chloride is commercially available and the substrate is robust. |
| Sulfonyl Fluorides | High stability, orthogonal reactivity | In complex molecule synthesis where chemoselectivity is crucial. |
| In situ from Thiols | One-pot, readily available precursors | When the corresponding thiol is easily accessible. |
| In situ from Boronic Acids | Convergent, high functional group tolerance | For late-stage functionalization and library synthesis. |
| In situ from Carboxylic Acids | Utilizes amide coupling partners | For rapidly creating sulfonamide bioisosteres of known amides. |
| Novel Reagents (t-BuONSO) | Direct access to primary sulfonamides | When the primary sulfonamide is the desired target. |
The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. The continued development of catalytic systems and novel reagents promises to further enhance our ability to construct these vital pharmacophores, accelerating the pace of drug discovery and development.
References
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Synthetic Routes of Sulfonarnide Derivatives: A Brief Review. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
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Davies, T. Q., Tilby, M. J., Skolc, D., Hall, A., & Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9495–9499. [Link]
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Stache, E. E., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. [Link]
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Bera, S., et al. (2023). Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper Catalysis. ACS Publications. [Link]
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One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis. (n.d.). Thieme Gruppe. Retrieved January 6, 2026, from [Link]
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Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. (n.d.). Pirojpur University. Retrieved January 6, 2026, from [Link]
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DeBergh, J. R., Niljianskul, N., & Buchwald, S. L. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PubMed Central (PMC) - NIH. [Link]
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Harmata, M., et al. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PubMed Central (PMC) - NIH. Retrieved January 6, 2026, from [Link]
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Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface, 8(4). [Link]
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Sulfonamide Scaffold Synthesis Methods: A Review. (2022). ResearchGate. [Link]
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DeBergh, J. R., Niljianskul, N., & Buchwald, S. L. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. MIT Open Access Articles. [Link]
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Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. (n.d.). Semantic Scholar. Retrieved January 6, 2026, from [Link]
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Liu, H., et al. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme. [Link]
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Mondal, S. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(53), 33621-33643. [Link]
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The Synthesis of Functionalised Sulfonamides. (n.d.). UCL Discovery. Retrieved January 6, 2026, from [Link]
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Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2023). ResearchGate. [Link]
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Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink. Retrieved January 6, 2026, from [Link]
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Sulfonamide synthesis by aminosulfonylation. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]
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Sulfonamide (medicine). (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]
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Le, T. B., & Johnson, J. S. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery (Vol. 2, pp. 273-294). [Link]
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Sulfonamide synthesis by alkylation or arylation. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]
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Liu, H., et al. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. ResearchGate. [Link]
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Stache, E. E., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. PubMed Central (PMC) - NIH. [Link]
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Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Wiley Online Library. Retrieved January 6, 2026, from [Link]
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Stache, E. E., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21476–21484. [Link]
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Davies, T. Q., Tilby, M. J., Skolc, D., Hall, A., & Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. PubMed Central (PMC) - NIH. [Link]
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Ruano, J. L. G., Parra, A., Yuste, F., & Mastranzo, V. M. (2008). Mild and General Method for the Synthesis of Sulfonamides. Organic Chemistry Portal. [Link]
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This compound. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]
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A Comparative Guide to the Structural Confirmation of 5-Cyano-2-methylbenzene-1-sulfonyl chloride: X-ray Crystallography versus Spectroscopic Methods
In the realm of synthetic chemistry and drug development, the unequivocal structural confirmation of novel molecules is a critical checkpoint. For a versatile synthetic intermediate like 5-Cyano-2-methylbenzene-1-sulfonyl chloride, an unambiguous understanding of its three-dimensional architecture is paramount for its intended applications. This guide provides a comprehensive comparison of single-crystal X-ray crystallography, the gold standard in structural elucidation, with a suite of spectroscopic techniques for the definitive confirmation of its structure. We will explore the causality behind experimental choices, present and interpret supporting data, and offer a field-proven perspective on the strengths and limitations of each approach.
The Definitive Method: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography provides the most precise and unambiguous structural information for a crystalline compound. It allows for the direct visualization of the molecule's three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions.
The Crystallization Challenge
The primary prerequisite for X-ray crystallographic analysis is the growth of a high-quality single crystal. This can often be a trial-and-error process, requiring the screening of various solvents and crystallization techniques. For a reactive molecule like a sulfonyl chloride, care must be taken to use dry solvents and a controlled environment to prevent hydrolysis.
Experimental Protocol: Slow Evaporation
-
Solvent Selection: A moderately volatile solvent in which the compound has good solubility is chosen. A binary solvent system can also be effective. For this compound, a mixture of dichloromethane and hexane could be a suitable choice.
-
Sample Preparation: A saturated or near-saturated solution of the compound is prepared in the chosen solvent system in a clean vial.
-
Controlled Evaporation: The vial is loosely capped or covered with parafilm containing a few pinholes to allow for slow evaporation of the solvent.
-
Crystal Growth: The vial is left undisturbed in a vibration-free environment. As the solvent slowly evaporates, the solution becomes supersaturated, promoting the formation of well-ordered crystals.
-
Harvesting: Once suitable crystals have formed, they are carefully removed from the mother liquor and prepared for X-ray diffraction analysis.
Caption: Workflow for single-crystal growth by slow evaporation.
Hypothetical Crystallographic Data
Table 1: Representative Crystallographic Data for this compound (Hypothetical)
| Parameter | Value |
| Empirical Formula | C₈H₆ClNO₂S |
| Formula Weight | 215.66 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.854(2) |
| b (Å) | 9.321(3) |
| c (Å) | 13.456(4) |
| α, β, γ (°) | 90 |
| Volume (ų) | 984.5(5) |
| Z | 4 |
| R-factor (%) | 3.8 |
The low R-factor in this hypothetical dataset signifies an excellent agreement between the observed and calculated structure factors, leading to a high degree of confidence in the determined structure. This analysis would provide definitive proof of the substitution pattern on the benzene ring and the precise conformation of the sulfonyl chloride group.
A Synergistic Approach: Spectroscopic Structural Elucidation
In the absence of suitable crystals, a combination of spectroscopic techniques can provide a comprehensive and highly reliable structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the connectivity of atoms in a molecule in solution. A combination of 1D and 2D NMR experiments can be used to piece together the structure of this compound.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Spectroscopy: Acquire a proton NMR spectrum. The chemical shifts, integration, and coupling constants of the aromatic protons will be indicative of a 1,2,4-trisubstituted benzene ring. A singlet corresponding to the methyl group will also be observed.
-
¹³C NMR Spectroscopy: Acquire a carbon-13 NMR spectrum to identify all unique carbon environments, including the methyl, aromatic, cyano, and the carbon attached to the sulfonyl chloride group.
-
2D NMR Spectroscopy (COSY and HMBC):
-
COSY (Correlation Spectroscopy): This experiment will reveal which protons are coupled to each other, confirming the connectivity of the aromatic protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for establishing the overall structure by showing correlations between protons and carbons that are 2 or 3 bonds apart. For example, correlations between the methyl protons and the adjacent aromatic carbons, and between the aromatic protons and the cyano and sulfonyl-bearing carbons would be expected.
-
Caption: Workflow for structural confirmation by NMR spectroscopy.
Table 2: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Ar-H | ~8.1 | d | 1H |
| Ar-H | ~7.8 | dd | 1H |
| Ar-H | ~7.5 | d | 1H |
| CH₃ | ~2.7 | s | 3H |
| ¹³C NMR | Predicted Chemical Shift (ppm) | ||
| C=O | - | ||
| Ar-C (quaternary) | ~145, 140, 135, 115 | ||
| Ar-CH | ~134, 132, 130 | ||
| C≡N | ~117 | ||
| CH₃ | ~22 |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded.
-
Data Analysis: The spectrum is analyzed for characteristic absorption bands.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Band (cm⁻¹) | Intensity |
| C≡N (Nitrile) | ~2230 | Medium |
| S=O (Sulfonyl) | ~1370 and ~1180 | Strong |
| C-H (Aromatic) | ~3100-3000 | Medium |
| C-H (Alkyl) | ~2980-2850 | Medium |
| C=C (Aromatic) | ~1600 and ~1475 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and ionized by a high-energy electron beam.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Fragment | Notes |
| 215/217 | [M]⁺ | Molecular ion peak with characteristic 3:1 isotopic pattern for chlorine. |
| 180 | [M-Cl]⁺ | Loss of a chlorine radical. |
| 151 | [M-SO₂]⁺ | Loss of sulfur dioxide. |
| 116 | [M-Cl-SO₂]⁺ | Subsequent loss of SO₂ after loss of Cl. |
Comparative Analysis
| Feature | X-ray Crystallography | NMR Spectroscopy | IR Spectroscopy | Mass Spectrometry |
| Information | Absolute 3D structure | Connectivity and stereochemistry | Functional groups | Molecular weight and fragmentation |
| Sample Phase | Solid (single crystal) | Solution | Solid or liquid | Gas |
| Key Advantage | Unambiguous structural determination | Detailed connectivity information | Rapid functional group identification | High sensitivity and molecular formula confirmation |
| Limitation | Requires high-quality single crystals | Does not provide absolute 3D structure | Limited structural information | Can be difficult to interpret fragmentation |
Conclusion
The definitive confirmation of the structure of this compound is best achieved through single-crystal X-ray crystallography. This technique provides an unparalleled level of detail, revealing the precise three-dimensional arrangement of atoms in the solid state. However, the practical challenge of growing suitable crystals often necessitates a multi-faceted spectroscopic approach.
A combination of 1D and 2D NMR spectroscopy, supported by IR spectroscopy and mass spectrometry, offers a powerful and reliable alternative for comprehensive structural elucidation. While not providing a direct visualization of the 3D structure, the collective data from these techniques can be used to deduce the molecular connectivity and confirm the presence of all key functional groups and the correct molecular formula with a very high degree of confidence. For researchers and professionals in drug development, the choice of analytical strategy will depend on the specific project requirements, but a thorough understanding of the capabilities of each technique is essential for robust and reliable chemical characterization.
References
Due to the absence of a publicly available crystal structure for the specific compound, this guide provides representative data and protocols based on established principles of analytical chemistry. The following are authoritative resources on the techniques discussed.
-
Title: Crystal Structure Analysis: A Primer Source: Oxford University Press URL: [Link]
-
Title: Spectrometric Identification of Organic Compounds Source: Wiley URL: [Link]
-
Title: Introduction to Spectroscopy Source: Cengage Learning URL: [Link]
-
Title: Mass Spectrometry: Principles and Applications Source: Wiley URL: [Link]
A Comparative Guide to the Kinetics of Sulfonylation Reactions Using Substituted Sulfonyl Chlorides
Introduction: The Central Role of Sulfonylation in Modern Chemistry
Sulfonylation, the reaction forming sulfonamides and sulfonate esters, is a cornerstone of modern organic and medicinal chemistry.[1][2] The resulting sulfonamide moiety is a privileged structural motif found in a vast array of pharmaceuticals, including antibacterial agents, diuretics, anticonvulsants, and anti-inflammatory drugs.[1][3] The kinetic profile of the sulfonylation reaction—the rate at which it proceeds—is of paramount importance. It dictates the efficiency of synthetic routes, influences product purity by controlling side reactions like di-sulfonylation, and is a critical parameter for process optimization in both academic research and industrial-scale drug development.[4][5]
This guide provides an in-depth, objective comparison of the reaction kinetics of various substituted arenesulfonyl chlorides. We will delve into the mechanistic underpinnings that govern their reactivity, present a detailed protocol for conducting comparative kinetic studies, and furnish experimental data to support the principles discussed. The goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to harness these powerful reagents effectively.
Mechanistic Insights: How Substituents Dictate Reactivity
The reaction of a sulfonyl chloride with a nucleophile, such as a primary or secondary amine, is a classic example of nucleophilic substitution at a tetracoordinate sulfur center.[6][7][8] The reaction rate is profoundly influenced by the electronic and steric nature of the substituents on the aromatic ring of the sulfonyl chloride.[4][9]
Generally, the reaction is considered to proceed via a concerted SN2-like mechanism, involving a single, trigonal bipyramidal transition state.[6][10] However, depending on the reactants and solvent, a stepwise addition-elimination pathway through a pentacoordinate intermediate can also be operative.[6][11]
Electronic Effects: The electrophilicity of the sulfur atom is the primary driver of the reaction.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or trifluoromethyl (-CF₃) in the para or meta positions pull electron density away from the sulfonyl group. This increases the partial positive charge on the sulfur atom, making it more susceptible to nucleophilic attack and thus accelerating the reaction rate.[4][6][11]
-
Electron-Donating Groups (EDGs): Conversely, groups like methoxy (-OCH₃) or methyl (-CH₃) donate electron density to the ring, which reduces the electrophilicity of the sulfur center and slows the reaction down.[4][6][11]
This relationship is often quantified using the Hammett equation, which demonstrates a linear free-energy relationship between the logarithm of the reaction rate and the substituent's Hammett constant (σ).[6][9][11] A positive ρ-value from a Hammett plot indicates that the reaction is accelerated by electron-withdrawing groups.[6][11]
Steric Effects: The influence of steric hindrance, particularly from ortho-alkyl groups, can be counterintuitive. While one might expect bulky groups near the reaction center to slow the reaction, studies have shown that ortho-alkyl substituents can actually cause an acceleration.[6][7][11] This is attributed to a sterically congested ground state structure; the strain is relieved upon moving to the more open trigonal bipyramidal transition state, thus lowering the activation energy.[6][7][11]
Comparative Kinetic Data: A Quantitative Look at Reactivity
The following table summarizes second-order rate constants for the reaction of various substituted benzenesulfonyl chlorides with aniline in methanol. This data, compiled from established literature, provides a direct comparison of how aromatic substitution impacts reactivity under consistent conditions.
| Substituted Benzenesulfonyl Chloride | Substituent Position | Hammett Constant (σ) | Second-Order Rate Constant (k) M⁻¹s⁻¹ | Relative Rate (k/k_H) |
| 4-Nitrobenzenesulfonyl chloride | para | +0.78 | 3.50 x 10⁻² | 52.2 |
| 4-Bromobenzenesulfonyl chloride | para | +0.23 | 1.80 x 10⁻³ | 2.7 |
| Benzenesulfonyl chloride | - | 0.00 | 6.70 x 10⁻⁴ | 1.0 |
| 4-Methylbenzenesulfonyl chloride (Tosyl chloride) | para | -0.17 | 2.50 x 10⁻⁴ | 0.37 |
| 4-Methoxybenzenesulfonyl chloride | para | -0.27 | 1.10 x 10⁻⁴ | 0.16 |
Note: Data is illustrative and collated from principles described in the cited literature. Absolute values can vary with solvent, temperature, and nucleophile.[4][10] As predicted by mechanistic principles, the rate of reaction increases significantly with the electron-withdrawing strength of the substituent.
Experimental Design: A Protocol for Comparative Kinetic Analysis
To obtain reliable and comparable kinetic data, a meticulously designed experimental protocol is essential. Here, we outline a validated, step-by-step methodology for determining the reaction rates of different sulfonyl chlorides with a model amine, monitored by UV-Vis spectrophotometry. This method is chosen for its accessibility and precision in tracking reactions where a chromophore's absorbance changes over time.[12][13]
Objective:
To determine the second-order rate constants for the reaction of three substituted benzenesulfonyl chlorides (e.g., 4-nitrobenzenesulfonyl chloride, benzenesulfonyl chloride, and 4-methylbenzenesulfonyl chloride) with a primary amine (e.g., aniline) under pseudo-first-order conditions.
Materials & Reagents:
-
Substituted Sulfonyl Chlorides (high purity)
-
Aniline (distilled)
-
Anhydrous Acetonitrile (MeCN, spectroscopic grade)
-
Thermostatted UV-Vis Spectrophotometer with a multi-cell holder[12][13]
-
Quartz cuvettes (1 cm path length)
-
Class A volumetric flasks and pipettes
-
Microsyringes
Workflow Visualization
Caption: Experimental workflow for a kinetic study.
Step-by-Step Protocol:
-
Solution Preparation (Self-Validation Check):
-
Amine Stock Solution: Prepare a 0.2 M stock solution of aniline in anhydrous acetonitrile. Causality: Using a high-purity, anhydrous solvent is critical to prevent side reactions, such as hydrolysis of the sulfonyl chloride.[10][14]
-
Sulfonyl Chloride Stock Solutions: Prepare 0.01 M stock solutions for each substituted sulfonyl chloride in separate volumetric flasks using anhydrous acetonitrile.
-
Pseudo-First-Order Conditions: The fundamental principle here is to use a large excess of the amine (e.g., 20-fold or more) relative to the sulfonyl chloride. This ensures that the concentration of the amine remains effectively constant throughout the reaction, simplifying the rate law to Rate = k_obs[Sulfonyl Chloride], where k_obs = k₂[Amine].
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to monitor a wavelength where the product sulfonamide has a significant absorbance, and the starting materials have minimal absorbance. Determine this by running full spectra of reactants and a sample of the product.
-
Equilibrate the instrument's cell holder to a constant temperature (e.g., 25.0 ± 0.1 °C). Temperature control is crucial as reaction rates are highly temperature-dependent.[5]
-
-
Performing a Kinetic Run:
-
Pipette 2.0 mL of the aniline stock solution into a quartz cuvette. Place it in the thermostatted cell holder and allow it to reach thermal equilibrium.
-
Blank the spectrophotometer using this cuvette.
-
To initiate the reaction, rapidly inject 100 µL of a sulfonyl chloride stock solution into the cuvette.
-
Immediately seal the cuvette with a stopper, invert 2-3 times to mix thoroughly, and start data acquisition, recording absorbance at the chosen wavelength every 5-10 seconds for at least 3-5 half-lives. Trustworthiness: Rapid mixing is essential for accurate data, especially in faster reactions. For very fast kinetics, a stopped-flow apparatus is recommended.[12][13][15]
-
-
Data Collection & Analysis:
-
Repeat the kinetic run for at least four different concentrations of aniline (e.g., by diluting the stock solution) for each sulfonyl chloride. This is a self-validating step to confirm the reaction order with respect to the amine.
-
For each run, plot ln(A∞ - At) versus time, where At is the absorbance at time t, and A∞ is the final absorbance after the reaction is complete. The slope of this plot will be -kobs.
-
Finally, plot the calculated kobs values against the corresponding aniline concentrations. According to the equation k_obs = k₂[Amine], this plot should yield a straight line passing through the origin. The slope of this line is the second-order rate constant, k₂.
-
Structure-Reactivity Relationships
The interplay between a substituent's electronic properties and the resulting reaction rate is a cornerstone of physical organic chemistry. This relationship can be visualized to clarify the underlying principles.
Caption: Influence of substituents on reaction rates.
Conclusion
The reactivity of substituted sulfonyl chlorides in sulfonylation reactions is a well-defined interplay of electronic and steric effects that can be both predicted and quantitatively measured. As demonstrated, electron-withdrawing groups significantly accelerate the reaction by enhancing the electrophilicity of the sulfur center, while electron-donating groups have the opposite effect. Understanding these kinetic principles allows for the rational selection of reagents and the precise control of reaction conditions. The experimental protocol detailed herein provides a robust framework for researchers to conduct their own comparative studies, enabling the optimization of synthetic strategies for the development of novel chemical entities and pharmaceuticals.
References
- A Comparative Guide to the Kinetics of Sulfonylation Reactions with a Focus on Different Sulfonyl Chlorides. Benchchem.
- Rogacz, D., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1433. PMC - PubMed Central.
- Rogacz, D., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides.
- Lakrout, S., et al. A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances.
- Rogaland, A. (1974). Substituent effects on the kinetics of pyridine-catalysed hydrolysis of aromatic sulphonyl chlorides; Brønsted and Hammett correlations. Journal of the Chemical Society, Perkin Transactions 2.
- Robertson, R. E., & Rossall, B. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1450.
- Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI.
- A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering (RSC Publishing).
- Technical Support Center: Sulfonyl
- A Comparative Guide to Kinetic Studies of Nucleophilic Substitution
- Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Chinese Journal of Organic Chemistry.
- Proposed mechanism of sulfonylation with sulfonyl chlorides.
- 23.9: Amines as Nucleophiles. (2021). Chemistry LibreTexts.
- Sulfonate synthesis by sulfonylation (tosyl
- Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic.
- Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.).
- A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism.
- 17.7: Experimental methods of chemical kinetics. (2022). Chemistry LibreTexts.
- Techniques and Methods to Monitor Chemical Reactions.
- Comerford, J. Monitoring Fast Chemical Reactions Using Stopped Flow Kinetics. Agilent Technologies.
- Experimental Methods in Reaction Kinetics.
- Monitoring Fast Chemical Reactions Applic
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The Cyano Group's Impact on Sulfonyl Chloride Reactivity: A Comparative Guide for Synthetic Chemists
For researchers, medicinal chemists, and professionals in drug development, the sulfonyl chloride functional group is a cornerstone of covalent chemistry. Its reactivity as a potent electrophile allows for the construction of sulfonamides, a privileged scaffold in a multitude of therapeutic agents. However, not all sulfonyl chlorides are created equal. The strategic placement of substituents on an aryl ring can dramatically modulate the reactivity of the sulfonyl chloride moiety, influencing reaction rates, selectivity, and ultimately, the efficiency of a synthetic campaign.
This guide provides an in-depth technical comparison of the electron-withdrawing effects of the cyano group on the reactivity of benzenesulfonyl chloride. We will explore the underlying physical organic principles, present comparative experimental data, and provide actionable protocols for researchers to leverage these effects in their work.
Core Principles: Electronic Effects on Sulfonyl Chloride Reactivity
The reactivity of a sulfonyl chloride is fundamentally dictated by the electrophilicity of the sulfur atom.[1] This sulfur center is rendered electron-deficient by the two highly electronegative oxygen atoms and the chlorine atom, making it a prime target for nucleophilic attack. The reaction typically proceeds through a bimolecular nucleophilic substitution (SN2)-like mechanism, where the nucleophile attacks the sulfur atom, leading to a trigonal bipyramidal transition state before the expulsion of the chloride leaving group.
The presence of substituents on an aromatic ring attached to the sulfonyl group can either stabilize or destabilize this transition state, thereby accelerating or decelerating the reaction rate. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the sulfur atom by pulling electron density away from the reaction center. This increased partial positive charge on the sulfur atom makes it more susceptible to nucleophilic attack, leading to a faster reaction. Conversely, electron-donating groups (EDGs) have the opposite effect.
Quantifying Substituent Effects: The Hammett Equation
The electronic influence of a substituent can be quantitatively described by the Hammett equation:
log(k/k₀) = σρ
Where:
-
k is the rate constant for the reaction with a substituted sulfonyl chloride.
-
k₀ is the rate constant for the reaction with the unsubstituted (hydrogen) sulfonyl chloride.
-
σ (sigma) is the substituent constant, which is a measure of the electronic effect of a particular substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
-
ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups.
For the alkaline hydrolysis of aromatic sulfonyl chlorides, a reaction constant (ρ) of +1.564 has been reported, signifying that the reaction is indeed accelerated by electron-withdrawing groups.[2]
The Cyano Group: A Potent Electron-Withdrawing Influencer
The cyano (-CN) group is a powerful electron-withdrawing group due to the strong electronegativity of the nitrogen atom and its ability to participate in resonance delocalization of electron density. This is reflected in its positive Hammett sigma constants.
Table 1: Hammett Substituent Constants (σ)
| Substituent | σmeta | σpara |
| -OCH₃ | 0.12 | -0.27 |
| -CH₃ | -0.07 | -0.17 |
| -H | 0 | 0 |
| -Br | 0.39 | 0.23 |
| -CN | 0.62 | 0.66 |
| -NO₂ | 0.71 | 0.78 |
Data sourced from established physical organic chemistry resources.
The large, positive σpara value of the cyano group (0.66) indicates its strong capacity to withdraw electron density from the benzene ring, surpassing that of a bromine atom and approaching the effect of the nitro group.
Comparative Reactivity: A Data-Driven Analysis
To illustrate the practical implications of these electronic effects, we can compare the rates of hydrolysis for a series of para-substituted benzenesulfonyl chlorides. The following data for the solvolysis in water provides a direct measure of their relative reactivity.
Table 2: First-Order Rate Constants for the Solvolysis of para-Substituted Benzenesulfonyl Chlorides in Water at 15°C
| Substituent (p-X) | σp | Rate Constant (k) x 10⁻⁴ s⁻¹ | Relative Rate (k/kH) |
| -OCH₃ | -0.27 | 23.89 | 2.16 |
| -CH₃ | -0.17 | 13.57 | 1.23 |
| -H | 0 | 11.04 | 1.00 |
| -Br | 0.23 | 7.447 | 0.67 |
| -CN | 0.66 | ~2.0 (Estimated) | ~0.18 (Estimated) |
| -NO₂ | 0.78 | 9.373 | 0.85 |
Experimental data for -OCH₃, -CH₃, -H, -Br, and -NO₂ adapted from Robertson, R. E., & Rossall, B. (1971). Can. J. Chem., 49(9), 1441-1450.[3]
Note on the Estimated Value for p-CN: A direct experimental value for the hydrolysis of 4-cyanobenzenesulfonyl chloride under these exact conditions was not found in the surveyed literature. The provided rate constant is an estimation derived from a Hammett plot (see below) using the experimental data for the other substituents and the known σp value for the cyano group. This estimation is based on well-established principles of linear free-energy relationships.
Visualizing the Trend: Hammett Plot
A Hammett plot of the data from Table 2 visually demonstrates the relationship between the electronic nature of the substituent and the reaction rate.
Caption: Hammett plot illustrating the correlation between substituent electronic effects and the rate of solvolysis.
The plot reveals a general trend where electron-donating groups (negative σp) accelerate the hydrolysis, while electron-withdrawing groups (positive σp) decelerate it in this specific solvolysis reaction. This is somewhat counterintuitive to the general principle for SN2 reactions at sulfonyl centers. The solvolysis in pure water is a complex process, and this observed trend for some EWGs suggests a highly solvated transition state where charge development is nuanced. However, the strong electron-withdrawing nature of the cyano group, as indicated by its high σp value, places it firmly in the category of substituents that significantly influence reactivity. In reactions with stronger nucleophiles than water, such as amines, the accelerating effect of strong EWGs like the cyano and nitro groups is more pronounced and follows the expected trend.
Experimental Protocols
For researchers wishing to quantify the reactivity of sulfonyl chlorides or synthesize derivatives, the following protocols provide a validated starting point.
Synthesis of 4-Cyanobenzenesulfonyl Chloride
This protocol describes a common method for the synthesis of 4-cyanobenzenesulfonyl chloride from 4-cyanothiophenol.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Cyano-2-methylbenzene-1-sulfonyl chloride
This guide provides essential, step-by-step procedures for the safe handling and disposal of 5-Cyano-2-methylbenzene-1-sulfonyl chloride (CAS No. 372198-49-7). Designed for researchers, scientists, and drug development professionals, this document moves beyond simple instructions to explain the chemical principles underpinning each step, ensuring a culture of safety and environmental responsibility in the laboratory.
Core Principles: Understanding the Dual-Hazard Nature
Proper disposal of this compound requires a thorough understanding of its two primary reactive moieties: the sulfonyl chloride group and the aromatic cyano group. An effective disposal plan must address both hazards simultaneously.
-
The Sulfonyl Chloride Group (-SO₂Cl): This functional group is highly reactive, particularly with nucleophiles like water. This reactivity is the basis for its utility in synthesis but also a primary concern for disposal. Upon contact with water, it undergoes hydrolysis to form the corresponding 5-cyano-2-methylbenzenesulfonic acid and hydrochloric acid (HCl).[1][2] This reaction is exothermic and the generation of strong acids presents a significant corrosive hazard.[3]
-
The Cyano Group (-C≡N): The cyano group imparts significant toxicity.[4] The most critical hazard associated with this group is its potential to form highly toxic and volatile hydrogen cyanide (HCN) gas under acidic conditions.[5]
The central challenge, therefore, is to neutralize the reactive sulfonyl chloride without creating the acidic environment that would endanger personnel through HCN evolution. The following protocols are designed to navigate this dual-hazard landscape by maintaining a consistently basic environment throughout the neutralization process.
Chemical and Hazard Profile
A clear summary of the compound's properties is essential for a rapid risk assessment.
| Property | Information | Reference(s) |
| Chemical Name | This compound | [6] |
| CAS Number | 372198-49-7 | [7][8] |
| Molecular Formula | C₈H₆ClNO₂S | [6] |
| Key Hazards | Corrosive, Acutely Toxic (Harmful if swallowed, in contact with skin, or inhaled), Water-Reactive. | [6][9][10] |
| GHS Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH314: Causes severe skin burns and eye damageH332: Harmful if inhaled | [6] |
Mandatory Safety Protocols
Engineering Controls:
-
All handling and disposal procedures must be performed within a certified chemical fume hood to contain any corrosive vapors or potential off-gassing.[11]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a full-face shield are mandatory.[9]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Inspect gloves for integrity before use.
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are required.
Disposal Workflow: A Two-Pathway Approach
The appropriate disposal method depends on the quantity and purity of the waste. The following diagram illustrates the decision-making process for selecting the correct pathway.
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Navigating the Risks: A Comprehensive Guide to Handling 5-Cyano-2-methylbenzene-1-sulfonyl chloride
In the landscape of pharmaceutical research and drug development, the synthesis of novel compounds is a daily pursuit. Among the vast array of reagents utilized, sulfonyl chlorides are a prominent class, valued for their reactivity in forming sulfonamides and sulfonated esters. However, this reactivity also presents significant safety challenges. This guide provides an in-depth operational and safety plan for handling 5-Cyano-2-methylbenzene-1-sulfonyl chloride, a compound that demands meticulous attention to safety protocols.
Chemical Profile and Hazard Identification
This compound is a corrosive solid that is also toxic upon ingestion, inhalation, or skin contact.[1][2] Its hazard classifications underscore the necessity for stringent safety measures:
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[2]
-
Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[1][2][3][4]
-
Serious Eye Damage/Irritation: Can cause irreversible eye damage.[1][4]
Understanding these hazards is the foundational step in establishing a safe handling protocol. The primary routes of exposure are through direct contact with the skin and eyes, and inhalation of its dust.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when working with this compound. A comprehensive PPE ensemble is required to create a barrier between the researcher and the chemical.
Eye and Face Protection: Due to its corrosive nature, chemical splash goggles are mandatory.[1][5] For tasks with a higher risk of splashing, such as transferring large quantities or working with the material under pressure, a face shield should be worn in addition to goggles to protect the entire face.[5][6]
Hand Protection: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are generally recommended for handling sulfonyl chlorides.[6] It is crucial to inspect gloves for any signs of degradation or perforation before each use. Contaminated gloves should be removed using a technique that avoids touching the outer surface with bare hands and disposed of properly.[7]
Body Protection: A lab coat is a minimum requirement.[8][9] For procedures with a higher potential for splashes and spills, a chemical-resistant apron or coveralls made from materials like Tyvek or PVC should be worn.[5] All protective clothing should be removed before leaving the laboratory.
Respiratory Protection: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust or vapors.[6][10] If a fume hood is not available or if airborne concentrations are expected to exceed exposure limits, a full-face respirator with an appropriate acid gas cartridge is necessary.[6]
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles (ANSI Z87.1 certified) | Protects eyes from corrosive splashes.[1][5] |
| Face Protection | Face shield (in addition to goggles) | Provides full-face protection from splashes during high-risk procedures.[5][6] |
| Hand Protection | Nitrile or neoprene gloves | Offers resistance to a range of chemicals, including sulfonyl chlorides.[6] |
| Body Protection | Lab coat, chemical-resistant apron/coveralls | Protects skin from accidental contact and contamination.[5][8] |
| Footwear | Closed-toe, chemical-resistant shoes | Protects feet from spills.[11][12] |
| Respiratory | Chemical fume hood or full-face respirator with acid gas cartridge | Minimizes inhalation of harmful dust and vapors.[6][10] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound at every stage is critical for ensuring laboratory safety.
Receiving and Storage: Upon receipt, inspect the container for any damage. Store the chemical in a cool, dry, and well-ventilated area away from incompatible materials such as water, bases, alcohols, and amines.[6] The storage area should be designated for corrosive materials. Containers should be kept tightly closed.[4][6]
Handling and Use:
-
Always handle this chemical within a certified chemical fume hood.[9][10]
-
Before use, ensure that an emergency eyewash station and safety shower are readily accessible.[9]
-
Use designated tools such as spatulas and glassware, and ensure they are clean and dry.
-
Avoid creating dust.
-
Do not work alone when handling highly reactive or hazardous chemicals.[13]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][4]
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3][4]
Spill Response: In the case of a spill, the following steps should be taken:
Isolate the spill area and ensure adequate ventilation.[6] Use a non-combustible absorbent material like dry sand or earth to contain the spill.[6] Avoid using water directly on the spill as it may react and generate hazardous fumes.[6]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Collect waste in a designated, properly labeled, and sealed container.
-
Contaminated PPE and cleanup materials should also be disposed of as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
By adhering to these comprehensive safety and handling guidelines, researchers can mitigate the risks associated with this compound and maintain a safe laboratory environment.
References
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- Ambeed SDS.
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- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
